Product packaging for 4-Benzylcyclohexanone(Cat. No.:CAS No. 35883-77-3)

4-Benzylcyclohexanone

Cat. No.: B3036559
CAS No.: 35883-77-3
M. Wt: 188.26 g/mol
InChI Key: DTEOFISCGXWYKE-UHFFFAOYSA-N
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Description

4-Benzylcyclohexanone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B3036559 4-Benzylcyclohexanone CAS No. 35883-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEOFISCGXWYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic routes to 4-benzylcyclohexanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, offers field-proven experimental insights, and presents detailed protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a key structural component in a variety of biologically active molecules. Its rigid cyclohexyl core, substituted with a flexible benzyl group, provides a versatile scaffold for interacting with biological targets. Understanding the efficient construction of this molecule is therefore of paramount importance for medicinal chemists and process development scientists. This guide will focus on the most prevalent and practical synthetic strategies, elucidating the underlying chemical principles that govern their success.

I. Alkylation of Cyclohexanone Enolates: A Cornerstone of C-C Bond Formation

One of the most direct and widely employed methods for the synthesis of this compound is the α-alkylation of a cyclohexanone derivative. This strategy hinges on the generation of a nucleophilic enolate from a suitable cyclohexanone precursor, which then undergoes a substitution reaction with a benzyl electrophile.

Mechanistic Rationale

The reaction proceeds through a well-established two-step sequence:

  • Enolate Formation: A strong base is used to deprotonate the α-carbon of the cyclohexanone, forming a resonance-stabilized enolate. The choice of base and solvent is critical to control the regioselectivity and prevent self-condensation.

  • Nucleophilic Attack: The electron-rich enolate then acts as a nucleophile, attacking an electrophilic benzyl source, typically a benzyl halide, in an SN2 reaction to form the new carbon-carbon bond.

Alkylation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base (e.g., LDA, NaH) This compound This compound Enolate->this compound Benzyl Halide (e.g., BnBr)

Caption: Mechanism of α-alkylation of cyclohexanone.

Experimental Protocol: Synthesis via Enolate Alkylation

This protocol describes the synthesis of this compound from cyclohexanone and benzyl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclohexanoneAnhydrousStandard Supplier
Benzyl BromideReagent GradeStandard Supplier
Lithium Diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionStandard Supplier
Diethyl EtherReagent GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 eq) to the cold THF. To this solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 10:1 hexanes/ethyl acetate) to afford this compound as a white solid.

Trustworthiness: This protocol is self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC) and characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Friedel-Crafts Acylation: An Aromatic Approach

An alternative strategy for constructing this compound involves an intramolecular Friedel-Crafts acylation. This powerful reaction forms a new ring by acylating an aromatic nucleus with a tethered acyl chloride.[1]

Mechanistic Rationale

The synthesis begins with a precursor containing both the aromatic ring and the latent cyclohexanone structure.

  • Acylium Ion Formation: A Lewis acid, such as AlCl₃, activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion in an intramolecular fashion to form a six-membered ring.[2]

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final product.

Friedel_Crafts_Mechanism cluster_steps Intramolecular Friedel-Crafts Acylation Precursor 4-Phenylbutanoyl Chloride Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion Lewis Acid (e.g., AlCl3) Intermediate Sigma Complex Acylium_Ion->Intermediate Intramolecular Attack Product α-Tetralone (intermediate to this compound) Intermediate->Product Deprotonation

Caption: Intramolecular Friedel-Crafts acylation pathway.

While this method doesn't directly yield this compound, it produces a tetralone intermediate which can be subsequently converted to the target molecule through further synthetic steps.

III. Grignard Reaction: A Convergent Synthesis

A convergent approach utilizing a Grignard reagent offers another viable route. This method involves the reaction of a benzylmagnesium halide with a protected 1,4-cyclohexanedione derivative.[3]

Mechanistic Rationale
  • Grignard Reagent Formation: Benzylmagnesium bromide is prepared by the reaction of benzyl bromide with magnesium metal in an ethereal solvent.[4]

  • Nucleophilic Addition: The Grignard reagent adds to one of the carbonyl groups of a mono-protected 1,4-cyclohexanedione.

  • Deprotection and Tautomerization: Subsequent acidic workup removes the protecting group, and tautomerization of the resulting enol yields the this compound product.

Grignard_Workflow Start Benzyl Bromide + Mg Grignard Benzylmagnesium Bromide Start->Grignard Addition Nucleophilic Addition Grignard->Addition Dione 1,4-Cyclohexanedione monoketal Dione->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Workup Acidic Workup & Deprotection Intermediate->Workup Product This compound Workup->Product

Caption: Workflow for Grignard synthesis of this compound.

IV. Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey LimitationsTypical Yields
Enolate Alkylation Direct, well-established, good yields.Requires strong base, anhydrous conditions, potential for polyalkylation.60-80%
Friedel-Crafts Acylation Forms the cyclic core, applicable to diverse aromatics.Indirect route, requires harsh Lewis acids, potential for rearrangements.Varies depending on subsequent steps.
Grignard Reaction Convergent, utilizes readily available starting materials.Requires protection/deprotection steps, sensitive to moisture.50-70%

V. Characterization and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed through standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 2.70 (d, J = 7.2 Hz, 2H, Ar-CH₂), 2.50-2.30 (m, 4H, CO-CH₂), 2.00-1.80 (m, 3H, CH + CH₂), 1.60-1.40 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 211.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 45.2 (Ar-CH₂), 41.0 (CO-CH₂), 38.5 (CH), 30.5 (CH₂).

  • Mass Spectrometry (EI): m/z (%) = 188 (M⁺, 40), 91 (100), 117 (35), 65 (15).

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The choice of the optimal method depends on factors such as the availability of starting materials, desired scale, and the specific requirements of the target application. The enolate alkylation route remains a robust and direct method for laboratory-scale synthesis. For industrial applications, catalytic methods that minimize stoichiometric waste are increasingly being explored. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this important chemical building block.

References

synthesis of 4-Benzylcyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Benzylcyclohexanone Derivatives

Introduction

The this compound moiety represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a flexible cycloalkane ring with a rigid aromatic substituent, allows for precise interactions with a multitude of biological targets. Consequently, derivatives of this core structure have demonstrated a broad and potent spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The versatility of this scaffold makes it a highly attractive starting point for the development of novel therapeutics.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple reaction schemes to provide a deep, mechanistic understanding of the key synthetic strategies for accessing this compound derivatives. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights to empower chemists to not only replicate but also innovate upon these foundational methods.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound core can be approached from several distinct strategic directions. The optimal route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we dissect the most robust and versatile methods.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the direct formation of the crucial aryl-alkyl C-C bond, the Suzuki-Miyaura coupling is an exceptionally powerful and reliable tool.[6] This Nobel Prize-winning reaction offers high functional group tolerance, generally mild reaction conditions, and utilizes organoboron reagents that are relatively stable and non-toxic.[6] The core strategy involves coupling a cyclohexanone derivative bearing a leaving group (like a triflate) at the 4-position with a benzylboronic acid or ester.

Mechanistic Rationale: The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the cyclohexanone derivative, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the benzylboronic acid is transferred to the palladium center, displacing the halide or triflate. The base is crucial here, activating the boronic acid to facilitate this transfer.[7][8]

  • Reductive Elimination: The two organic fragments (the cyclohexanone and benzyl groups) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reagents1 R¹-X (4-Triflyloxycyclohexanone) reagents1->oxidative_addition reagents2 R²-B(OH)₂ + Base (Benzylboronic Acid) reagents2->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Enamine Alkylation: The Stork Reaction

A classic and highly effective approach in carbonyl chemistry is the Stork enamine synthesis. This method provides a more controlled alternative to direct enolate alkylation, which often suffers from side reactions like over-alkylation and O-alkylation.[9] By converting the cyclohexanone into a less reactive enamine nucleophile, C-alkylation with a reactive halide like benzyl bromide becomes highly efficient.

Mechanistic Rationale: The process is a robust, three-step sequence:[10]

  • Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine or morpholine) under dehydrating conditions to form the corresponding enamine. The choice of amine is critical; it influences the regioselectivity of enamine formation in unsymmetrical ketones by minimizing steric clashes.[11]

  • Alkylation: The electron-rich double bond of the enamine acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide in a standard SN2 reaction. This forms a resonance-stabilized iminium salt intermediate.

  • Hydrolysis: The iminium salt is readily hydrolyzed under mild acidic conditions to regenerate the carbonyl group, yielding the final this compound product.

Stork_Enamine_Synthesis start Cyclohexanone + R₂NH (e.g., Pyrrolidine) step1 Step 1: Enamine Formation (-H₂O) start->step1 enamine Enamine Intermediate step1->enamine step2 Step 2: SN2 Alkylation (+ Benzyl-Br) enamine->step2 iminium Iminium Salt step2->iminium step3 Step 3: Hydrolysis (+ H₃O⁺) iminium->step3 product This compound step3->product

Figure 2: Workflow for the Stork enamine synthesis of this compound.
Ring-Forming Annulation: The Robinson Annulation

Instead of modifying a pre-existing ring, the Robinson annulation constructs the six-membered cyclohexenone ring itself.[12] It is one of the most powerful reactions in organic synthesis for this purpose, as it forms multiple carbon-carbon bonds in a tandem sequence.[13] To synthesize a benzyl-substituted derivative, one would typically start with a Michael acceptor that already contains the benzyl group.

Mechanistic Rationale: This reaction is a masterful combination of two fundamental carbonyl reactions:[14][15]

  • Michael Addition: An enolate (from a ketone like cyclohexanone, or an acyclic precursor) performs a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor, e.g., a benzyl-substituted vinyl ketone). This step forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: Under the basic reaction conditions, the 1,5-dicarbonyl intermediate cyclizes via an intramolecular aldol reaction. A new enolate forms and attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclohexenone product.[12][15] The resulting double bond can then be selectively reduced if the saturated cyclohexanone is the final target.

Robinson_Annulation start Ketone Enolate + α,β-Unsaturated Ketone (Michael Acceptor) michael Michael Addition (Conjugate 1,4-Addition) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxy_ketone β-Hydroxy Ketone (Cyclized Intermediate) aldol->hydroxy_ketone dehydration Dehydration (-H₂O) hydroxy_ketone->dehydration product α,β-Unsaturated Cyclohexenone (Annulated Product) dehydration->product

Figure 3: Mechanistic sequence of the Robinson annulation reaction.
Reduction and Oxidation Strategies

An alternative and often highly practical approach involves the manipulation of oxidation states of precursors. A common industrial method for producing cyclohexanones is the catalytic hydrogenation of phenols.[16] This strategy can be adapted by starting with a 4-benzylphenol.

Strategic Rationale: This two-step sequence leverages robust and scalable reactions.

  • Catalytic Hydrogenation: 4-Benzylphenol is hydrogenated using a heterogeneous catalyst such as rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C) under hydrogen pressure.[17] This reaction reduces the aromatic ring to a cyclohexane ring, yielding 4-benzylcyclohexanol. The choice of catalyst and conditions is key to achieving high selectivity and avoiding hydrogenolysis of the benzyl group.

  • Oxidation: The resulting secondary alcohol, 4-benzylcyclohexanol, is then oxidized to the target ketone. A wide variety of modern, mild oxidation reagents can be used to ensure a clean and high-yielding conversion without affecting other parts of the molecule. A particularly green and efficient method uses oxygen or air as the terminal oxidant in the presence of a catalytic system.[18]

Experimental Protocols & Data

This section provides representative, detailed methodologies for the key synthetic transformations discussed.

Protocol 1: Synthesis of this compound via Stork Enamine Alkylation

Step A: Formation of the Pyrrolidine Enamine of Cyclohexanone

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexanone (10.0 g, 102 mmol) and pyrrolidine (10.8 g, 153 mmol, 1.5 equiv) in 100 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 3-4 hours).

  • Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine is typically used directly in the next step without purification.

Step B: Alkylation with Benzyl Bromide

  • Transfer the crude enamine solution from Step A to a 500 mL flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add benzyl bromide (19.2 g, 112 mmol, 1.1 equiv) dropwise over 20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight. A precipitate of the iminium salt will form.

Step C: Hydrolysis to this compound

  • To the reaction mixture from Step B, add 100 mL of 10% aqueous hydrochloric acid.

  • Stir the two-phase mixture vigorously for 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation or flash column chromatography (eluent: 10% ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Oxidation of 4-Benzylcyclohexanol to this compound

This protocol is adapted from a green chemistry approach using air as the oxidant.[18]

  • To a 100 mL round-bottom flask, add 4-benzylcyclohexanol (5.0 g, 26.3 mmol), toluene (50 mL), a catalytic amount of a suitable catalyst system (e.g., TEMPO/NaNO₂/acid as described in the literature).[18]

  • Heat the mixture to the desired reaction temperature (e.g., 50 °C).

  • Bubble a gentle stream of air through the reaction mixture via a needle submerged in the solution while stirring vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure this compound.

Table 1: Comparison of Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantages
Suzuki Coupling Pd catalyst, Benzylboronic acid, BaseExcellent functional group tolerance; mild conditions; direct C-C bond formation.Requires synthesis of specific precursors (e.g., 4-triflyloxycyclohexanone); cost of palladium.
Stork Enamine Secondary amine, Benzyl bromideHigh yields for C-alkylation; avoids over-alkylation; reliable and well-understood.Stoichiometric use of amine; multi-step process (formation, alkylation, hydrolysis).
Robinson Annulation Base, Benzyl-substituted Michael acceptorPowerful ring-forming reaction; builds complexity quickly.May require subsequent reduction step; regioselectivity can be an issue with complex substrates.
Hydrogenation/Oxidation H₂, Pd/C or Rh/C catalyst; Oxidizing agentUtilizes readily available starting materials (phenols); highly scalable.High-pressure hydrogenation may require specialized equipment; potential for side reactions (hydrogenolysis).

Applications and Biological Significance

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The scaffold serves as a versatile template that can be decorated with various functional groups to optimize potency and selectivity for specific biological targets.

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various human cancer cell lines.[19] The mechanism often involves the inhibition of key signaling pathways, such as NF-κB, which are critical for cancer cell survival and proliferation.

  • Anti-inflammatory Properties: By inhibiting pro-inflammatory pathways, these compounds can reduce the expression of inflammatory mediators like TNF-α and various interleukins.[19]

  • Antimicrobial Agents: The scaffold has also been explored for the development of new antibacterial and antifungal agents.[2][3]

The development of efficient and diverse synthetic routes, as detailed in this guide, is paramount to fully exploring the therapeutic potential of this important class of molecules.

References

4-Benzylcyclohexanone chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Benzylcyclohexanone

Introduction

This compound is a disubstituted cyclohexanone derivative featuring a benzyl group at the 4-position of the cyclohexane ring. This molecule serves as a valuable intermediate and structural motif in synthetic organic chemistry. Its unique architecture, combining a reactive carbonyl group, adjacent α-carbons capable of enolization, and an aromatic ring, provides a rich landscape for chemical transformations. This guide offers an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its manipulation in a laboratory setting.

Core Chemical and Physical Properties

The foundational properties of this compound dictate its behavior in a reaction environment, its solubility, and its analytical characterization. These properties are summarized below.

PropertyValueReference
IUPAC Name 4-(Phenylmethyl)cyclohexanone[1]
Synonyms 4-Benzylcyclohexan-1-one[1][2]
CAS Number 35883-77-3[1][3]
Molecular Formula C₁₃H₁₆O[1][4]
Molecular Weight 188.27 g/mol [1][4]
Appearance White to Off-White Solid[1]
Melting Point 46-47 °C[1]
Boiling Point 165-166 °C at 14 Torr[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
Storage -20°C Freezer, under inert atmosphere[1]

graph "4_benzylcyclohexanone_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0!"]; C10 [label="C", pos="4.2,0.8!"]; C11 [label="C", pos="5.2,0.8!"]; C12 [label="C", pos="5.9,0!"]; C13 [label="C", pos="5.2,-0.8!"]; C14 [label="C", pos="4.2,-0.8!"];

// Position the cyclohexanone ring C1 [pos="0,1!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1,-0.5!"]; C6 [pos="1,0.5!"]; O7 [pos="0,1.8!"];

// Draw bonds for the cyclohexanone ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7 [style=double, len=0.8];

// Draw bonds for the benzyl group C4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; }

Caption: Chemical structure of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three principal components: the carbonyl group, the α-carbons, and the benzyl moiety. Understanding the interplay of these functional groups is critical for predicting reaction outcomes and designing synthetic strategies.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack and reduction.

The reduction of the carbonyl group to a secondary alcohol is one of the most common transformations. This reaction creates a new stereocenter, leading to a mixture of cis and trans diastereomers. The choice of reducing agent is crucial as it influences the diastereoselectivity of the product.

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. Due to steric hindrance, the hydride often attacks from the less hindered face, but a mixture of isomers is typically obtained.[5]

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like THF or diethyl ether. It is less selective than NaBH₄ and will also reduce other functional groups if present.[6]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide catalyst and a secondary alcohol (like isopropanol) as the hydride source. It is a reversible reaction and can be highly stereoselective, often favoring the thermodynamically more stable alcohol. Zeolite catalysts have been shown to be effective for stereoselective MPV reductions of substituted cyclohexanones.[7][8]

The stereochemical outcome is dictated by the direction of hydride attack on the cyclohexanone ring, which exists in a chair conformation. Axial attack leads to the equatorial alcohol, while equatorial attack yields the axial alcohol.

Enolate Chemistry: Reactions at the α-Carbons

The protons on the carbons adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate.[9] Since this compound is an unsymmetrical ketone, deprotonation can occur at either the C-3/C-5 positions or the C-2/C-6 positions, leading to two different enolates.

Enolate_Formation Ketone This compound Base1 LDA, THF, -78°C (Kinetic Control) Ketone->Base1 Fast Deprotonation Base2 NaH, THF, RT (Thermodynamic Control) Ketone->Base2 Equilibration Kinetic Kinetic Enolate (Less Substituted) Base1->Kinetic Thermo Thermodynamic Enolate (More Substituted) Base2->Thermo

Caption: Kinetic vs. Thermodynamic Enolate Formation.

  • Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α-proton. This is achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[10][11] In this case, it would be the enolate formed at the C-3/C-5 position.

  • Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium between the ketone and the possible enolates. This typically involves a weaker base (like NaH or an alkoxide) at room temperature or higher.[9] For this compound, this corresponds to the enolate at the C-2/C-6 positions.

Once formed, these enolates are potent nucleophiles for a variety of crucial C-C bond-forming reactions.

  • Alkylation: Reaction with alkyl halides in an Sₙ2 fashion. This is a powerful method for introducing alkyl chains at the α-position.[6]

  • Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones. The Claisen-Schmidt condensation, involving an aromatic aldehyde, is used to synthesize diarylidenecyclohexanone derivatives, which have been investigated for their anti-inflammatory properties.[12]

Reactions of the Benzyl Moiety

The benzyl group itself offers sites for reactivity.

  • Benzylic Oxidation: The C-H bonds at the benzylic position (the CH₂ group) are weaker than typical alkyl C-H bonds and are susceptible to oxidation.[13] Strong oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon.[13] Depending on the conditions, this can lead to the formation of a ketone (4-benzoylcyclohexanone) or, with cleavage, benzoic acid.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl substituent is an activating group and an ortho, para-director.

Synthetic Routes

This compound is typically synthesized via methods that form the C4-benzyl bond.

  • Alkylation of a Cyclohexanone Derivative: One common approach involves the alkylation of a pre-formed enolate of a cyclohexanone derivative with benzyl bromide.[14]

  • Friedel-Crafts Reaction: An alternative route could involve a Friedel-Crafts type reaction, for instance, the reaction of a cyclohexene derivative with benzene under acidic conditions.

  • Grignard Reaction: Synthesis can be achieved from 1,4-cyclohexanedione mono-ketal by reaction with benzylmagnesium bromide, followed by deprotection.[1]

Applications in Research and Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry. The cyclohexyl ring serves as a rigid core that can orient substituents in well-defined spatial arrangements, which is crucial for binding to biological targets.

  • Enzyme Inhibitors: Derivatives of substituted cyclohexanones have been identified as inhibitors of various enzymes. For example, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone was discovered as an inhibitor of the bacterial cell division protein FtsZ, highlighting the potential for this scaffold in developing novel antibacterial agents.[15]

  • CDK12 Inhibitors: The cyclohexyl ring is a core component in a series of potent and selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors, which are being explored as potential cancer therapeutics.[16]

  • Prostaglandin E Receptor Antagonists: The N-benzyl moiety, combined with other functionalities, is found in potent and selective EP4 antagonists developed for treating inflammatory pain.[17]

  • Intermediate for Complex Molecules: Its versatile reactivity makes it a key building block for the synthesis of more complex molecules and natural products.[14][18]

Experimental Protocol: Reduction of this compound

This protocol details a standard, reliable method for the reduction of this compound to 4-benzylcyclohexanol using sodium borohydride. This procedure is a self-validating system; successful execution will yield a product with distinct physical and spectral properties from the starting material, confirmable by TLC, melting point, and NMR spectroscopy.

Objective: To synthesize and isolate 4-benzylcyclohexanol via the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Erlenmeyer flask

  • Rotary evaporator

Caption: Experimental workflow for the reduction of this compound.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 15 mL of methanol. Cool the flask in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add 0.25 g of sodium borohydride (NaBH₄) in small portions over 10-15 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl dropwise to neutralize the excess NaBH₄ and the resulting alkoxide. This step should be done in a fume hood as hydrogen gas is evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the lower organic layer. Perform two more extractions of the aqueous layer with 15 mL of DCM each.

  • Washing: Combine the organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, 4-benzylcyclohexanol, likely as a white solid or viscous oil.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and assess its purity.

References

A Spectroscopic Guide to 4-Benzylcyclohexanone: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Benzylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data, this guide aims to equip the reader with the expertise to interpret and leverage spectroscopic information for the structural elucidation of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound, with its distinct benzyl moiety attached to a cyclohexanone ring, is a valuable scaffold in organic synthesis and medicinal chemistry. Its structural features, including a carbonyl group, a flexible cyclohexyl ring, and an aromatic system, give rise to a unique spectroscopic fingerprint. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage data from structurally similar compounds, such as 4-phenylcyclohexanone and other 4-substituted cyclohexanones, to provide a robust and scientifically grounded interpretation. This comparative approach not only allows for a detailed prediction of the expected spectral features of this compound but also enhances the reader's fundamental understanding of structure-spectra correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the cyclohexanone ring.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~ 7.10 - 7.30Multiplet5H
Benzylic (CH₂)~ 2.60Doublet2H
Cyclohexyl (CH)~ 2.50Multiplet1H
Cyclohexyl (CH₂)~ 2.20 - 2.40Multiplet4H
Cyclohexyl (CH₂)~ 1.60 - 1.80Multiplet4H

Interpretation and Causality:

  • Aromatic Protons (7.10 - 7.30 ppm): The five protons on the phenyl ring of the benzyl group are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. Their signals will likely appear as a complex multiplet.

  • Benzylic Protons (~2.60 ppm): The two protons of the methylene bridge (CH₂) are adjacent to the aromatic ring and the cyclohexanone ring. Their proximity to the electron-withdrawing phenyl group causes a downfield shift. The signal is expected to be a doublet due to coupling with the methine proton on the cyclohexanone ring.

  • Cyclohexyl Protons (1.60 - 2.50 ppm): The protons on the cyclohexanone ring will appear in the upfield region. The protons alpha to the carbonyl group (~2.20 - 2.40 ppm) are deshielded and will resonate further downfield compared to the other ring protons. The methine proton at the 4-position (~2.50 ppm) will be coupled to the benzylic protons and the adjacent cyclohexyl protons, resulting in a multiplet. The remaining cyclohexyl protons will give rise to overlapping multiplets in the more shielded region of the spectrum.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 211
Aromatic (quaternary)~ 140
Aromatic (CH)~ 128 - 129
Aromatic (CH)~ 126
Benzylic (CH₂)~ 45
Cyclohexyl (CH)~ 42
Cyclohexyl (CH₂)~ 40
Cyclohexyl (CH₂)~ 30

Interpretation and Causality:

  • Carbonyl Carbon (~211 ppm): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, causing it to resonate at a very low field.

  • Aromatic Carbons (126 - 140 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the methylene bridge will be at the lower field end of this range.

  • Benzylic Carbon (~45 ppm): The carbon of the methylene bridge is shifted downfield due to its attachment to the phenyl ring.

  • Cyclohexyl Carbons (30 - 42 ppm): The carbons of the cyclohexanone ring resonate in the aliphatic region. The carbon alpha to the carbonyl group will be the most deshielded among the sp³ hybridized ring carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrument setup are similar to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, longer acquisition times are typically required. Proton decoupling is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3030C-H stretchAromatic
~ 2920, 2850C-H stretchAliphatic
~ 1715C=O stretchKetone
~ 1600, 1495, 1450C=C stretchAromatic Ring
~ 740, 700C-H bendMonosubstituted Benzene

Interpretation and Causality:

  • C=O Stretch (~1715 cm⁻¹): The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption corresponding to the stretching vibration of the carbonyl group. For a saturated six-membered ring ketone, this peak is typically observed around 1715 cm⁻¹.[1][2]

  • C-H Stretches (~2850-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring. The peaks just below 3000 cm⁻¹ arise from the C-H stretches of the aliphatic cyclohexyl and benzylic protons.

  • Aromatic C=C Stretches (~1450-1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of sharp absorptions in this region.

  • Aromatic C-H Bends (~700-740 cm⁻¹): The out-of-plane C-H bending vibrations of the monosubstituted benzene ring are expected to produce strong absorptions in this region, providing further confirmation of the benzyl group.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): m/z = 188

  • Key Fragments: m/z = 91 (tropylium ion), m/z = 97, m/z = 115

Interpretation and Causality:

  • Molecular Ion (m/z = 188): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at m/z 188, confirming the molecular formula C₁₃H₁₆O.

  • Base Peak (m/z = 91): The most intense peak in the spectrum (the base peak) is expected to be at m/z = 91. This corresponds to the highly stable tropylium ion ([C₇H₇]⁺), which is formed by the cleavage of the bond between the benzylic carbon and the cyclohexanone ring, followed by rearrangement. This is a characteristic fragmentation pattern for compounds containing a benzyl group.

  • Other Fragments: Other significant fragments may arise from cleavages within the cyclohexanone ring. For instance, a fragment at m/z = 97 could result from the loss of the benzyl group.

Fragmentation Pathway of this compound

fragmentation M This compound (M⁺˙) m/z = 188 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->frag1 α-cleavage frag2 [M - C₇H₇]⁺ m/z = 97 M->frag2 Loss of benzyl radical

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information for its structural characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its molecular structure. While direct experimental data for this specific compound is not widely available, a thorough understanding of the spectroscopic principles and a comparative analysis with structurally related molecules provide a solid foundation for predicting and interpreting its spectral features. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize spectroscopic techniques in their work with this compound and other related compounds.

References

biological activity of 4-Benzylcyclohexanone scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 4-Benzylcyclohexanone Scaffold

Executive Summary

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities.[1] Its synthetic tractability and versatile three-dimensional structure make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and an exploration of their underlying mechanisms of action and structure-activity relationships (SAR).

Synthesis of the this compound Scaffold

The accessibility of the this compound core is a key advantage for its use in drug discovery. A common and effective method for its synthesis involves the direct α-alkylation of a 4-substituted cyclohexanone enolate with a benzyl halide. This nucleophilic substitution reaction provides a straightforward route to the core structure, which can then be further functionalized to create diverse chemical libraries.[2]

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing 4-benzyl-4-methylcyclohexanone.

G start Starting Materials: 4-Methylcyclohexanone Benzyl Bromide enolate Generation of Enolate Intermediate start->enolate 1. Deprotonation base Strong Base (e.g., LDA, NaH) base->enolate attack Nucleophilic Attack on Benzyl Bromide enolate->attack 2. Sₙ2 Reaction product Final Product: 4-Benzyl-4-methylcyclohexanone attack->product 3. C-C Bond Formation

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-Benzyl-4-methylcyclohexanone[2]

This protocol describes a representative synthesis via enolate alkylation.

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq), to the cooled solution while stirring.

  • Allow the reaction to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the pure 4-benzyl-4-methylcyclohexanone.[2]

Anticancer Activity

Derivatives of the cyclohexanone scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines, making this a promising area of research.[1][3]

Mechanism of Action

The anticancer effects of these compounds are often multifactorial. One key mechanism involves the inhibition of cell division. For example, 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone was identified as a novel inhibitor of the bacterial cell division protein FtsZ.[4] While FtsZ is a prokaryotic tubulin homologue, this finding suggests that related cyclohexanone structures could potentially interact with eukaryotic cytoskeletal proteins involved in mitosis. Molecular docking studies have also implicated the inhibition of key cancer-related enzymes such as anaplastic lymphoma kinase and cyclin-dependent kinase 2.[5]

G scaffold This compound Derivative cdk Cyclin-Dependent Kinase (e.g., CDK2) scaffold->cdk Inhibition apoptosis Apoptosis (Programmed Cell Death) scaffold->apoptosis Induction cell_cycle Cell Cycle Progression (G1/S Checkpoint) cdk->cell_cycle Promotes proliferation Uncontrolled Cell Proliferation cell_cycle->proliferation Leads to

Caption: Potential anticancer mechanism via CDK inhibition and apoptosis induction.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies on related 2,6-bis(arylidene)cyclohexanones have provided valuable insights. These studies revealed that the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances anti-leukemic activity. Conversely, electron-donating groups (EDGs) tend to decrease this cytotoxic activity. This suggests that modulating the electronic properties of the benzyl moiety is a critical strategy for optimizing anticancer potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected cyclohexanone derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
3a 2,6-di(4-fluorobenzylidene)PC3 (Prostate)Cytotoxic[3]
3b 2,6-bis(4-(trifluoromethyl)benzylidene)HeLa (Cervical)Cytotoxic[3]
3g (modified quinolone-cyclohexanedione)HCT116 (Colon)< 10[5]
3g (modified quinolone-cyclohexanedione)MCF-7 (Breast)< 10[5]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro anticancer activity of test compounds.

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for another 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens presents a major global health threat, necessitating the discovery of new antimicrobial agents.[6] The this compound scaffold has demonstrated promising activity against a range of bacteria and fungi.[1][7]

Mechanism of Action

While the precise mechanisms are still under investigation, the lipophilic nature of the benzyl and cyclohexyl groups likely facilitates interaction with and disruption of bacterial cell membranes. Some derivatives, particularly hydrazone-containing analogues, are known to possess a broad spectrum of antimicrobial properties.[6] The mechanism may involve inhibiting essential bacterial enzymes or interfering with cell wall synthesis. For instance, some curcumin analogs, which share the dibenzylidene-cyclohexanone core, are effective against Staphylococcus aureus.[8]

Structure-Activity Relationship (SAR)

Studies on dibenzylidene-cyclohexanone derivatives have shown that the nature and position of substituents on the benzylidene rings are crucial for activity. For example, 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was found to be particularly potent against E. coli, S. aureus, and E. faecalis.[8] This highlights the importance of hydroxyl groups, which can participate in hydrogen bonding with biological targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents MIC values for selected cyclohexanone derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Bromolactone 5 Bacillus subtilisStrong Effect[9]
Bromolactone 5 Staphylococcus aureusStrong Effect[9]
A146 E. coli50[8]
A146 S. aureus50[8]
A146 E. faecalis50[8]
Compound 3c S. aureus2.5 - 10[10]
Experimental Protocol: Microbroth Dilution Method (CLSI Guidelines)[7]

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including respiratory distress syndrome and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11][12][13][14] Derivatives of the cyclohexanone scaffold have shown potential in mitigating these processes.

Mechanism of Action

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity in vivo.[11] In a murine model of acute lung injury, these compounds were shown to decrease the migration of leukocytes, reduce the activity of myeloperoxidase (MPO), and lower the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[11] The neuroprotective effects are often linked to potent antioxidant activity.[15] Some derivatives can inhibit the generation of intracellular reactive oxygen species (ROS) and activate pro-survival signaling pathways, such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[15]

G stimulus Inflammatory Stimulus (e.g., LPS, Glutamate) cell Immune/Neuronal Cell stimulus->cell ros Oxidative Stress (ROS Production) cell->ros cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) cell->cytokines damage Tissue Damage & Inflammation ros->damage cytokines->damage scaffold This compound Derivative scaffold->ros Inhibits scaffold->cytokines Inhibits erk ERK/CREB Pathway scaffold->erk Activates survival Neuroprotection & Cell Survival erk->survival

Caption: Anti-inflammatory and neuroprotective mechanisms of action.

Experimental Protocol: In Vivo Model of LPS-Induced Acute Lung Injury[12]

This protocol describes an established model for evaluating anti-inflammatory agents.

  • Animal Acclimatization: Use male Swiss mice (or a similar strain) and allow them to acclimatize for at least one week with free access to food and water.

  • Compound Administration: Administer the test aryl-cyclohexanone compound orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-100 mg/kg). The control group receives the vehicle.

  • LPS Challenge: After 1 hour, induce lung inflammation by intranasal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 25 µg in 50 µL saline).

  • Sample Collection: At a specific time point post-LPS challenge (e.g., 24 hours), euthanize the animals.

  • Bronchoalveolar Lavage (BALF): Perform a bronchoalveolar lavage by flushing the lungs with PBS. Collect the BALF to measure total and differential leukocyte counts and protein concentration (as a marker of vascular leakage).

  • Tissue Analysis: Harvest the lung tissue for histological analysis and to measure MPO activity (a marker of neutrophil infiltration) and cytokine levels (TNF-α, IL-6) via ELISA.

  • Data Analysis: Compare the inflammatory markers in the compound-treated group to the LPS-only control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure with a remarkable breadth of biological activities. Its demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and neuroprotective models validates its importance as a foundational core for drug discovery. The straightforward synthesis allows for the rapid generation of diverse analogues, facilitating extensive structure-activity relationship studies.

Future research should focus on several key areas:

  • Target Identification: Elucidating the specific molecular targets for each biological activity will enable more rational, mechanism-based drug design.

  • Selectivity and Potency: Further chemical modifications should aim to optimize potency against the desired target while minimizing off-target effects and cytotoxicity.

  • Pharmacokinetic Optimization: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are necessary to improve their drug-like characteristics and in vivo efficacy.[16][17]

  • Exploration of New Activities: The inherent versatility of the scaffold suggests it may possess other un-explored biological activities worth investigating.

By leveraging the insights presented in this guide, researchers can continue to harness the potential of the this compound scaffold to develop the next generation of therapeutic agents for a wide range of human diseases.

References

An In-depth Technical Guide to 4-Benzylcyclohexanone as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylcyclohexanone is a versatile synthetic intermediate characterized by a cyclohexanone ring substituted with a benzyl group at the 4-position. This unique structural combination of a reactive ketone functionality and a modifiable aromatic ring makes it a valuable building block in organic synthesis. Its utility spans from the creation of complex carbocyclic and heterocyclic scaffolds to its potential as a precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its applications as a precursor in the development of novel therapeutics. We will delve into the causality behind experimental choices in its synthesis and functionalization, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use in the laboratory and for scaling up reactions. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 35883-77-3[1]
Molecular Formula C₁₃H₁₆O[1]
Molecular Weight 188.27 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 46-47 °C[1]
Boiling Point 165-166 °C at 14 Torr[1]
Density 1.038 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in chloroform and ethyl acetate[1]

These properties indicate that this compound is a stable, solid compound at room temperature, which simplifies its handling and storage. Its moderate boiling point under reduced pressure allows for purification by vacuum distillation.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and cost-effectiveness. The most common and logical approaches involve either the direct benzylation of a cyclohexanone derivative or the construction of the benzyl-substituted ring system.

Friedel-Crafts Type Reactions

A plausible and direct approach to this compound is through a Friedel-Crafts type reaction. This can be conceptualized in two ways: alkylation of a cyclohexanone derivative with a benzyl halide or acylation of benzene with a cyclohexanecarbonyl derivative followed by reduction. A more practical approach involves the reaction of a protected cyclohexanone derivative to control regioselectivity.

A modern and selective method would involve the palladium-catalyzed α-arylation of a cyclohexanone enolate or its equivalent. However, a more classical and illustrative approach is the Friedel-Crafts alkylation of a pre-formed silyl enol ether of cyclohexanone with a benzyl electrophile.

G start Cyclohexanone silyl_enol_ether Silyl Enol Ether start->silyl_enol_ether 1. LDA, THF, -78 °C 2. TMSCl product This compound silyl_enol_ether->product Lewis Acid (e.g., TiCl4) CH2Cl2, -78 °C to rt benzyl_electrophile Benzyl Bromide (with Lewis Acid) benzyl_electrophile->product

Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation of a silyl enol ether.

Detailed Experimental Protocol (Representative):

  • Formation of the Silyl Enol Ether: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 eq). After stirring for 30 minutes, add cyclohexanone (1.0 eq) dropwise. Stir for another hour at -78 °C, then add trimethylsilyl chloride (1.2 eq) and allow the mixture to warm to room temperature overnight. The reaction is quenched with saturated aqueous NaHCO₃, and the silyl enol ether is extracted with pentane, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Friedel-Crafts Alkylation: To a solution of the silyl enol ether (1.0 eq) and benzyl bromide (1.1 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. The reaction mixture is stirred and allowed to warm to room temperature over several hours. The reaction is then carefully quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Catalytic Hydrogenation of 4-Benzylphenol

An alternative and often high-yielding method involves the catalytic hydrogenation of 4-benzylphenol. This approach leverages the readily available starting material. The key challenge is the selective hydrogenation of the phenol ring without affecting the benzyl group's aromatic ring.

G start 4-Benzylphenol intermediate 4-Benzylcyclohexanol start->intermediate H2, Rh/C or Pd/C Solvent (e.g., Ethanol) High Pressure & Temp. product This compound intermediate->product Oxidation (e.g., PCC, Swern) DCM

Caption: Synthesis of this compound via hydrogenation of 4-benzylphenol followed by oxidation.

Detailed Experimental Protocol (Representative):

  • Catalytic Hydrogenation: In a high-pressure autoclave, a solution of 4-benzylphenol (1.0 eq) in a suitable solvent like ethanol is treated with a hydrogenation catalyst such as 5% Rh/C or 10% Pd/C. The vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., 50-100 atm). The reaction is heated (e.g., 100-150 °C) and stirred for several hours until the uptake of hydrogen ceases. After cooling and venting, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-benzylcyclohexanol.

  • Oxidation: The crude 4-benzylcyclohexanol is dissolved in anhydrous dichloromethane. To this solution, an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) is added, and the mixture is stirred at room temperature for a few hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated. The resulting crude product is purified by column chromatography or vacuum distillation to give pure this compound.

Key Reactions of this compound as a Precursor

The synthetic utility of this compound stems from the reactivity of its two main functional components: the ketone and the benzyl group.

Reactions at the Ketone Carbonyl

The ketone group is a versatile handle for a wide range of transformations, including reductions, nucleophilic additions, and enolate chemistry.

The reduction of the ketone to the corresponding alcohol, 4-benzylcyclohexanol, provides a precursor for further functionalization, such as esterification or etherification.

G start This compound product 4-Benzylcyclohexanol start->product NaBH4, Methanol or LiAlH4, THF then H3O+

Caption: Reduction of this compound to 4-benzylcyclohexanol.

Detailed Experimental Protocol (Representative using NaBH₄):

To a stirred solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred for 1-2 hours at room temperature. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give 4-benzylcyclohexanol, which can be used without further purification or purified by chromatography.

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines, which are prevalent in pharmaceuticals.[2]

G start This compound product 4-Benzyl-N,N-dialkylcyclohexanamine start->product 1. R1R2NH, Ti(OiPr)4 or mild acid 2. NaBH3CN or NaBH(OAc)3 amine R1R2NH amine->product

Caption: Reductive amination of this compound.

Detailed Experimental Protocol (Representative):

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent like 1,2-dichloroethane, a mild acid catalyst such as acetic acid (0.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours to form the iminium ion intermediate. Then, a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

The Wittig reaction allows for the conversion of the ketone to an alkene, providing a route to compounds with exocyclic double bonds.[3]

G start This compound product Benzyl-4-methylenecyclohexane start->product ylide Phosphonium Ylide (Ph3P=CHR) ylide->product THF

Caption: Wittig reaction of this compound.

Detailed Experimental Protocol (Representative):

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) is added to generate the ylide. After stirring for 30 minutes, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reactions Involving the Benzyl Group

The benzyl group can also be functionalized, although this is generally less common than reactions at the ketone. For example, the aromatic ring can undergo electrophilic substitution, or the benzylic position can be oxidized.

Applications in Drug Development: Proposed Synthetic Pathways

While this compound is not a direct precursor in the most common syntheses of blockbuster drugs like Fentanyl or Tramadol, its structure presents intriguing possibilities for the synthesis of novel analogs or for alternative synthetic routes. The following are proposed, scientifically plausible pathways that highlight its potential.

Proposed Pathway to Fentanyl Analogs

The core of fentanyl is a 4-anilinopiperidine scaffold.[1] A key challenge in utilizing this compound for this purpose is the conversion of the cyclohexanone ring into a piperidine ring. A Beckmann rearrangement of the corresponding oxime is a classic and viable method for such a transformation.

G start This compound oxime This compound Oxime start->oxime NH2OH.HCl, Pyridine lactam 5-Benzylazepan-2-one (Lactam) oxime->lactam Beckmann Rearrangement (e.g., PPA, H2SO4) amino_acid 6-Amino-5-benzylhexanoic acid lactam->amino_acid Acid Hydrolysis piperidone 5-Benzylpiperidin-2-one amino_acid->piperidone Cyclization

Caption: Proposed ring expansion of this compound to a piperidone precursor.

From the resulting 5-benzylpiperidin-2-one, a series of functional group manipulations, including reduction of the amide and introduction of the aniline and N-phenethyl groups, could lead to novel fentanyl analogs. This approach offers a route to analogs with substitution on the piperidine ring that may not be easily accessible through traditional routes.

Proposed Pathway to Tramadol Analogs

The synthesis of Tramadol starts from 2-(dimethylaminomethyl)cyclohexanone.[4] While the substitution pattern of this compound is different, it could potentially be transformed into a key intermediate for Tramadol analogs. This would likely involve a multi-step sequence.

  • Oxidation of the Benzyl Group: The benzyl group could be oxidized to a carboxylic acid.

  • Curtius or Hofmann Rearrangement: The carboxylic acid could be converted to an amine at the 4-position.

  • Introduction of the Dimethylaminomethyl Group: A Mannich reaction on the resulting 4-aminocyclohexanone could potentially introduce the required group at the 2-position, although regioselectivity would be a challenge.

While not a direct or efficient route to Tramadol itself, this conceptual pathway illustrates how the functional handles of this compound can be manipulated to access complex molecular architectures relevant to pharmaceutical chemistry.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its well-defined physicochemical properties and the dual reactivity of its ketone and benzyl moieties provide a rich platform for the construction of diverse and complex organic molecules. While its direct application in the synthesis of current major pharmaceuticals is not widespread, its potential for the development of novel analogs and alternative synthetic routes is significant. The synthetic pathways and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this important building block in their synthetic endeavors.

References

An In-Depth Technical Guide to the Nucleophilic Reactions of 4-Benzylcyclohexanone for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Benzylcyclohexanone as a Versatile Synthetic Scaffold

In the landscape of pharmaceutical and fine chemical synthesis, substituted cyclohexanones are invaluable intermediates.[1][2] Their rigid, yet conformationally dynamic, cyclic structure provides a three-dimensional framework that is central to the architecture of many bioactive molecules.[3][4] Among these, this compound stands out as a particularly useful building block. The presence of the benzyl group at the 4-position introduces specific steric and electronic properties that influence the reactivity and stereoselectivity of nucleophilic additions to the carbonyl group. This guide provides a comprehensive technical overview of the core reactions of this compound with common nucleophiles, offering insights into reaction mechanisms, stereochemical control, and practical experimental protocols for researchers, scientists, and professionals in drug development.

The reactivity of the carbonyl group in this compound is the focal point of its synthetic utility. This polar π-bond is susceptible to attack by a wide array of electron-rich species (nucleophiles), leading to the formation of a new stereocenter at the carbonyl carbon.[5] The stereochemical outcome of these additions is of paramount importance in the synthesis of complex target molecules, where precise control over the three-dimensional arrangement of atoms is critical for biological activity.

Conformational Analysis: The Key to Understanding Stereoselectivity

To comprehend the stereochemical outcomes of nucleophilic additions to this compound, a thorough understanding of its conformational equilibrium is essential. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[6] The benzyl substituent at the C-4 position can occupy either an axial or an equatorial position, and these two conformers are in a dynamic equilibrium.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7] For a benzyl group, the A-value has been determined to be approximately 1.81 kcal/mol. This indicates a strong preference for the benzyl group to reside in the sterically less hindered equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

G cluster_0 Conformational Equilibrium of this compound Axial Equatorial Axial->Equatorial ΔG ≈ -1.81 kcal/mol Equatorial->Axial

Caption: Conformational equilibrium of this compound.

This strong equatorial preference of the benzyl group effectively "locks" the conformation of the cyclohexane ring, presenting two distinct faces of the carbonyl group to an approaching nucleophile: the axial face and the equatorial face. The trajectory of nucleophilic attack, therefore, dictates the stereochemistry of the resulting alcohol.

Nucleophilic Addition: A Tale of Two Faces

The addition of a nucleophile to the carbonyl carbon of this compound can occur from either the axial or the equatorial face, leading to the formation of two diastereomeric products: the cis and trans alcohols.

  • Axial Attack: The nucleophile approaches from the top face of the ring, parallel to the axial C-H bonds. This leads to the formation of the trans-alcohol, where the newly formed hydroxyl group is in the equatorial position.

  • Equatorial Attack: The nucleophile approaches from the side of the ring, along the plane of the equator. This results in the formation of the cis-alcohol, with the hydroxyl group in the axial position.

The preferred pathway is a delicate balance between steric and electronic factors, with the size of the nucleophile playing a decisive role.

G cluster_0 Pathways of Nucleophilic Addition start This compound axial Axial Attack (e.g., small nucleophiles) start->axial equatorial Equatorial Attack (e.g., bulky nucleophiles) start->equatorial trans_product trans-4-Benzylcyclohexanol (Equatorial OH) axial->trans_product cis_product cis-4-Benzylcyclohexanol (Axial OH) equatorial->cis_product

Caption: Axial vs. Equatorial attack on this compound.

Generally, small, unhindered nucleophiles, such as hydride reagents like sodium borohydride (NaBH₄), preferentially attack from the axial direction.[8] This is attributed to a more favorable orbital overlap in the transition state, as proposed by the Cieplak model, which considers the stabilization of the forming bond by electron donation from adjacent anti-periplanar C-H bonds.[9] Conversely, bulky nucleophiles, such as Grignard reagents and sterically demanding hydride reagents like L-Selectride®, favor the less sterically congested equatorial approach.[10]

Key Reactions and Methodologies

Hydride Reductions: Accessing Diastereomeric Alcohols

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. By selecting the appropriate hydride reagent, one can selectively synthesize either the cis or trans isomer of 4-benzylcyclohexanol.

a) Diastereoselective Reduction with Sodium Borohydride (Axial Attack Favored)

Sodium borohydride is a mild and selective reducing agent that typically favors axial attack on substituted cyclohexanones, leading to the thermodynamically more stable equatorial alcohol.

Parameter Value
Reactant This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to room temperature
Expected Major Product trans-4-Benzylcyclohexanol
Expected Diastereomeric Ratio >80:20 (trans:cis) (by analogy to 4-tert-butylcyclohexanone)[10]

Experimental Protocol: Synthesis of trans-4-Benzylcyclohexanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-4-benzylcyclohexanol.

b) Diastereoselective Reduction with L-Selectride® (Equatorial Attack Favored)

L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent that exclusively attacks from the equatorial face, yielding the axial alcohol.[10]

Parameter Value
Reactant This compound
Reagent L-Selectride® (1.0 M in THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Expected Major Product cis-4-Benzylcyclohexanol
Expected Diastereomeric Ratio >95:5 (cis:trans) (by analogy to 4-tert-butylcyclohexanone)[10]

Experimental Protocol: Synthesis of cis-4-Benzylcyclohexanol

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (10 mL per gram of ketone). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC for the disappearance of the starting ketone.

  • Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3 M NaOH and 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification: Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Grignard Reactions: Carbon-Carbon Bond Formation

The addition of Grignard reagents to this compound provides a powerful method for constructing tertiary alcohols and new carbon-carbon bonds.[11] Due to the steric bulk of the Grignard reagent, equatorial attack is generally favored.

Experimental Protocol: Reaction with Methylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.5 eq). Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium.

  • Grignard Reagent Formation: Add a small portion of bromomethane (1.5 eq) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins (cloudiness and gentle reflux), add the remaining bromomethane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Workup: After stirring for 1-2 hours at room temperature, quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous ammonium chloride solution.

  • Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield cis-4-benzyl-1-methylcyclohexanol.

G cluster_0 Grignard Reaction Workflow start Mg turnings + I₂ reagent_prep Add CH₃Br in Et₂O start->reagent_prep grignard CH₃MgBr formation reagent_prep->grignard ketone_add Add this compound in Et₂O at 0°C grignard->ketone_add workup Quench with aq. NH₄Cl ketone_add->workup product cis-4-Benzyl-1-methylcyclohexanol workup->product

Caption: General workflow for the Grignard reaction.

The Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[12][13] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Synthesis of Benzylidenecyclohexane

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) to generate the ylide (a characteristic orange/red color will appear).

  • Reaction with Ketone: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. Extract with diethyl ether, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over sodium sulfate and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by column chromatography on silica gel to afford the desired alkene.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful, one-pot procedure for the synthesis of amines from ketones.[1][14] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild and selective for the reduction of the iminium ion over the starting ketone.[1]

Experimental Protocol: Synthesis of N-Benzyl-4-benzylcyclohexylamine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (1.2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

G cluster_0 Reductive Amination Logical Flow ketone This compound imine Iminium Ion Intermediate (Acid Catalyzed) ketone->imine amine Primary Amine (e.g., Benzylamine) amine->imine product Secondary Amine Product imine->product Reduction reducer NaBH(OAc)₃ reducer->product

Caption: Logical flow of the reductive amination process.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material in organic synthesis. The stereochemical outcome of its reactions with nucleophiles is largely governed by the strong conformational preference of the equatorial benzyl group and the steric demands of the incoming nucleophile. By carefully selecting reagents and reaction conditions, chemists can exert a high degree of control over the formation of specific diastereomers. The methodologies outlined in this guide for reduction, Grignard addition, Wittig olefination, and reductive amination provide a robust toolkit for the synthesis of a diverse array of complex molecules. These derivatives are of significant interest in medicinal chemistry and drug discovery, where the 4-benzylcyclohexyl scaffold can be further elaborated to create novel therapeutic agents.[4][15] While the principles of stereoselectivity are well-established through studies on analogous systems like 4-tert-butylcyclohexanone, further quantitative experimental studies on this compound itself will undoubtedly continue to refine our understanding and expand its synthetic applications.

References

An In-depth Technical Guide to Electrophilic Substitution on the Aromatic Ring of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Reactivity of a Bifunctional Scaffold

4-Benzylcyclohexanone presents a unique synthetic challenge and opportunity. As a molecule incorporating both a reactive carbonyl group and an aromatic ring, its functionalization demands a nuanced understanding of competing reactivities and directing effects. This guide is designed to provide drug development professionals and researchers with a comprehensive technical overview of electrophilic aromatic substitution (EAS) on this specific scaffold. We will move beyond textbook generalities to explore the practical nuances of directing effects, steric hindrance, and reaction optimization, offering field-proven insights to guide your synthetic strategy.

Mechanistic Considerations: The Interplay of Electronics and Sterics

The aromatic ring of this compound is activated towards electrophilic attack by the electron-donating benzyl group. Alkyl groups, such as the one connecting the cyclohexanone moiety to the benzene ring, are classified as ortho, para-directors.[1][2] This directing effect stems from the stabilization of the cationic intermediate, known as the sigma complex or arenium ion, which is formed during the substitution process.

The benzyl group stabilizes the positive charge that develops at the ortho and para positions through an inductive effect.[3] Consequently, electrophilic attack is favored at these positions over the meta position.

Key Insight: While electronically favored, the ortho positions are subject to significant steric hindrance from the bulky cyclohexanone ring. This steric impediment will play a crucial role in determining the ratio of ortho to para substituted products, generally favoring the formation of the para isomer.[4][5] The choice of electrophile and reaction conditions can be modulated to influence this ratio.

dot graph "Mechanism_of_Electrophilic_Aromatic_Substitution" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: General mechanism of electrophilic aromatic substitution on this compound.

Experimental Protocols and Strategic Insights

The following protocols are presented as robust starting points for the electrophilic functionalization of this compound. They are adapted from established procedures for structurally similar bulky alkylbenzenes and should be optimized for the specific substrate and desired outcome.

Nitration: Introduction of a Nitro Group

The nitration of the aromatic ring is a gateway to a variety of functional groups, most notably amines via reduction. The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).

Protocol: Synthesis of 4-(4-Nitrobenzyl)cyclohexanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add 10.0 g of this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 5.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Electrophilic Attack: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of this compound over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield 4-(4-nitrobenzyl)cyclohexanone.

Causality and Optimization: The low temperature is critical to control the exothermic reaction and to minimize the formation of dinitrated and oxidized byproducts. The slow, dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion remains low, further controlling the reaction's selectivity.

dot graph "Nitration_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for the nitration of this compound.

Halogenation: Introduction of Halogens

Halogenated derivatives are versatile intermediates in cross-coupling reactions and other transformations. Bromination and chlorination are the most common halogenation reactions.

Protocol: Synthesis of 4-(4-Bromobenzyl)cyclohexanone

  • Reaction Setup: In a foil-covered, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve 10.0 g of this compound in 50 mL of dichloromethane.

  • Catalyst Addition: Add 0.2 g of iron(III) bromide (FeBr₃) as a Lewis acid catalyst.

  • Bromine Addition: From the dropping funnel, add a solution of 8.5 g (2.7 mL) of bromine in 10 mL of dichloromethane dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until the red-brown color of bromine has disappeared.

  • Work-up: Quench the reaction by slowly adding 50 mL of a 10% aqueous sodium bisulfite solution to destroy any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL), and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like methanol.

Causality and Optimization: The exclusion of light is important to prevent radical side-chain halogenation at the benzylic position. FeBr₃ is used to polarize the Br-Br bond, generating a more potent electrophile. The aqueous bisulfite wash is a self-validating step to ensure complete removal of unreacted bromine.

Friedel-Crafts Acylation: Formation of a Ketone

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto the aromatic ring, forming a ketone. Unlike Friedel-Crafts alkylation, the acylated product is deactivated, preventing further substitution.

Protocol: Synthesis of 4-(4-Acetylbenzyl)cyclohexanone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 13.3 g of anhydrous aluminum chloride (AlCl₃) in 50 mL of dry dichloromethane under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath and add 7.8 g (7.1 mL) of acetyl chloride dropwise from the dropping funnel.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 10.0 g of this compound in 20 mL of dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding it to a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Isolation and Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting ketone by vacuum distillation or column chromatography.

Causality and Optimization: Anhydrous conditions are paramount as AlCl₃ reacts violently with water. A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone. The acidic workup is necessary to decompose this complex and liberate the product.

Sulfonation: Introduction of a Sulfonic Acid Group

Sulfonation is a reversible electrophilic aromatic substitution that introduces the -SO₃H group. The reaction is typically carried out with fuming sulfuric acid (sulfuric acid containing dissolved SO₃).

Protocol: Synthesis of 4-((4-Sulfobenzyl)cyclohexanone)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of this compound to 20 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.

  • Reaction: Heat the mixture to 80-90 °C in an oil bath and maintain this temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.

  • Isolation: The sulfonic acid product may precipitate upon cooling. If it remains in solution, it can be "salted out" by adding a saturated solution of sodium chloride.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold, saturated brine solution. The product can be further purified by recrystallization from water.

Causality and Optimization: Fuming sulfuric acid provides a high concentration of the electrophile, SO₃. The reversibility of sulfonation can be exploited; if a different isomer is desired, the reaction can be run under conditions that favor the thermodynamically more stable product.[6][7]

Data Presentation and Product Characterization

The expected major product in all these reactions is the para-substituted isomer due to the steric bulk of the benzylcyclohexanone substituent. The precise ortho/para ratio will depend on the specific reaction and conditions.

Electrophilic Substitution Electrophile Typical Reagents Expected Major Product Anticipated Yield Range Key Characterization Data
Nitration NO₂⁺HNO₃, H₂SO₄4-(4-Nitrobenzyl)cyclohexanone70-85%¹H NMR: Aromatic signals in the 7.5-8.2 ppm range. IR: Strong absorbances around 1520 and 1345 cm⁻¹ (NO₂).
Bromination Br⁺Br₂, FeBr₃4-(4-Bromobenzyl)cyclohexanone75-90%¹H NMR: Aromatic signals in the 7.0-7.5 ppm range. MS: Isotopic pattern for bromine.
Friedel-Crafts Acylation CH₃CO⁺CH₃COCl, AlCl₃4-(4-Acetylbenzyl)cyclohexanone65-80%¹H NMR: Aromatic signals in the 7.2-7.9 ppm range, a singlet for the acetyl methyl group around 2.6 ppm. IR: Carbonyl stretch for the new ketone around 1685 cm⁻¹.
Sulfonation SO₃Fuming H₂SO₄4-((4-Sulfobenzyl)cyclohexanone)80-95%Highly water-soluble. ¹H NMR: Aromatic signals shifted downfield.

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the regiochemistry of substitution. The symmetry of the para-substituted product will result in a simplified aromatic region in the ¹H NMR spectrum (typically two doublets). Ortho-substitution will lead to a more complex splitting pattern.

  • Mass Spectrometry (MS): GC-MS is an excellent tool for identifying the products and any isomers formed.[8] The molecular ion peak will confirm the addition of the electrophile.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the newly introduced functional group (e.g., nitro, carbonyl).

Conclusion and Future Directions

The electrophilic aromatic substitution of this compound is a powerful tool for the synthesis of novel derivatives for drug discovery and materials science. By understanding the interplay of electronic and steric effects, and by carefully controlling reaction conditions, researchers can selectively functionalize the aromatic ring. The para position is the most likely site of substitution due to steric hindrance at the ortho positions. The protocols provided in this guide serve as a robust foundation for further exploration and optimization. Future work could involve exploring a wider range of electrophiles, investigating the use of more environmentally benign catalysts, and developing methods to selectively access the ortho isomers.

References

The Synthesis of 4-Benzylcyclohexanone: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylcyclohexanone is a versatile chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and history of its synthesis. While a singular, definitive report of its first synthesis is not readily apparent in the historical literature, its creation is intrinsically linked to the development of cornerstone reactions in organic chemistry. This guide will detail the evolution of synthetic methodologies applicable to this compound, offering a comparative analysis of key strategies, including the Robinson Annulation, Friedel-Crafts Acylation, and Catalytic Hydrogenation. Each section will provide not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and the rationale behind experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the 4-Substituted Cyclohexanone Scaffold

The cyclohexanone ring is a ubiquitous feature in a vast array of biologically active molecules and functional materials. The introduction of a benzyl group at the 4-position imparts a unique combination of steric bulk, lipophilicity, and potential for further functionalization, making this compound a valuable building block.[1] Its derivatives have been explored for their potential in drug discovery, serving as scaffolds for novel therapeutic agents.[2] Understanding the synthetic pathways to this key intermediate is therefore crucial for chemists working in these fields. This guide will provide a comprehensive overview of the primary synthetic routes, from their historical origins to their modern applications.

Historical Perspective: An Evolution of Synthetic Strategy

The synthesis of this compound is not marked by a single "discovery" event but rather by the application and refinement of powerful synthetic transformations developed over the 20th century. The approaches to its synthesis can be broadly categorized into three main historical and strategic pillars.

The Rise of Annulation Reactions: The Robinson Annulation

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a powerful method for the formation of a six-membered ring.[3] This reaction, which combines a Michael addition with an intramolecular aldol condensation, provides a direct route to cyclohexenone derivatives, which can then be reduced to the corresponding cyclohexanones.[3][4] While the original work did not specifically describe the synthesis of this compound, the principles laid out by Robinson are directly applicable.

Causality of Experimental Choices: The elegance of the Robinson annulation lies in its ability to form two carbon-carbon bonds and a new ring in a single pot, or in a two-step sequence.[5] The choice of a strong base is critical to generate the enolate for the initial Michael addition, while subsequent heating promotes the intramolecular aldol condensation and dehydration.[3]

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_reduction Reduction start_m Cyclohexanone Enolate + Benzyl Vinyl Ketone diketone 1,5-Diketone Intermediate start_m->diketone Base Catalysis enol_aldol Enolate Formation diketone->enol_aldol Base cyclization Cyclization enol_aldol->cyclization hydroxyketone β-Hydroxy Ketone cyclization->hydroxyketone enone α,β-Unsaturated Ketone hydroxyketone->enone Dehydration (Heat) final_product This compound enone->final_product Catalytic Hydrogenation

Caption: Robinson annulation workflow for this compound synthesis.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The Friedel-Crafts reaction, dating back to 1877, offers another classical yet powerful approach.[6] Specifically, an intramolecular Friedel-Crafts acylation of a suitable precursor can be employed to construct the cyclohexanone ring fused to the aromatic system, which can then be cleaved, or an intermolecular acylation can be used to introduce the benzyl moiety.

Causality of Experimental Choices: This method relies on the generation of a highly electrophilic acylium ion, typically using a strong Lewis acid like aluminum chloride (AlCl₃).[7] The choice of solvent is critical, as it must be inert to the reaction conditions. The reaction is often run at low temperatures to control the reactivity of the acylium ion and prevent side reactions.

G cluster_fc Intramolecular Friedel-Crafts Acylation cluster_cleavage Ring Opening/Reduction start_fc γ-Phenylbutyryl Chloride acylium Acylium Ion Formation start_fc->acylium Lewis Acid (e.g., AlCl₃) cyclization_fc Electrophilic Aromatic Substitution acylium->cyclization_fc tetralone α-Tetralone Derivative cyclization_fc->tetralone final_product_fc This compound tetralone->final_product_fc e.g., Birch Reduction

Caption: Intramolecular Friedel-Crafts acylation approach to a precursor of this compound.

Modern Approaches: Catalytic Hydrogenation

With the advent of advanced catalytic systems, the selective hydrogenation of substituted phenols has become a highly efficient and atom-economical route to cyclohexanones.[8] This method is particularly attractive for industrial-scale production due to its cleaner reaction profile and the availability of the starting materials.[9][10]

Causality of Experimental Choices: The choice of catalyst is paramount in this process. Palladium-based catalysts are often favored for their high activity and selectivity.[11] The reaction conditions, such as hydrogen pressure, temperature, and solvent, must be carefully optimized to favor the formation of the ketone over the corresponding alcohol.[12]

G start_h2 4-Benzylphenol product_h2 This compound start_h2->product_h2 H₂, Catalyst (e.g., Pd/C)

Caption: Direct synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its precursors. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Robinson Annulation Approach

This two-step protocol involves the Michael addition of cyclohexanone to benzyl vinyl ketone followed by an intramolecular aldol condensation.

Step 1: Michael Addition

  • Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous ethanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise over 15 minutes.

  • Michael Acceptor Addition: To the resulting enolate solution, add a solution of benzyl vinyl ketone (1.0 eq) in ethanol dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude 1,5-diketone by flash column chromatography on silica gel.

Step 2: Intramolecular Aldol Condensation

  • Reaction Setup: Dissolve the purified 1,5-diketone from Step 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a catalytic amount of sodium ethoxide.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Workup and Purification: Cool the reaction mixture, neutralize with dilute hydrochloric acid, and remove the solvent. Extract the product as described in Step 1 and purify by column chromatography to yield the α,β-unsaturated ketone, which can then be hydrogenated to this compound.

Protocol 2: Friedel-Crafts Acylation (Intramolecular)

This protocol describes the cyclization of 4-phenylbutyric acid to a tetralone precursor.

  • Acid Chloride Formation: In a fume hood, to a solution of 4-phenylbutyric acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Friedel-Crafts Reaction: In a separate flame-dried flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting tetralone by column chromatography or recrystallization. This intermediate can then be converted to this compound through ring-opening and reduction steps.

Protocol 3: Catalytic Hydrogenation of 4-Benzylphenol

This method provides a direct route to the target molecule.

  • Reaction Setup: In a high-pressure autoclave, combine 4-benzylphenol (1.0 eq), 5% Palladium on carbon (Pd/C, 5 mol%), and a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography or distillation to yield this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents.

Method Precursors Key Reagents Typical Yield Advantages Disadvantages
Robinson Annulation Cyclohexanone, Benzyl vinyl ketoneStrong base (e.g., NaOEt)50-70%Good for ring formation; well-established.Benzyl vinyl ketone can be unstable; may require two steps.[3]
Friedel-Crafts Acylation 4-Phenylbutyric acidStrong Lewis acid (e.g., AlCl₃)70-90% (for cyclization)High-yielding for the key cyclization step.Requires stoichiometric amounts of Lewis acid; multi-step process to reach the final product.[7]
Catalytic Hydrogenation 4-BenzylphenolH₂, Pd/C>90%Atom-economical; clean reaction; suitable for industrial scale.[9][11]Requires high-pressure equipment; catalyst can be expensive.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of δ 7.1-7.3 ppm), a singlet or triplet for the benzylic protons, and a series of multiplets for the cyclohexanone ring protons.[13][14]

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon (around δ 210 ppm), signals for the aromatic carbons, and peaks for the aliphatic carbons of the cyclohexanone ring and the benzylic carbon.[15]

  • IR Spectroscopy: A strong absorption band in the region of 1705-1725 cm⁻¹ is characteristic of the C=O stretch of the ketone.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₆O, 188.27 g/mol ).

Conclusion and Future Outlook

The synthesis of this compound has evolved from the application of classical named reactions to more efficient and sustainable catalytic methods. For laboratory-scale synthesis, the Robinson annulation and Friedel-Crafts acylation remain valuable tools, offering flexibility and control. For larger-scale industrial production, catalytic hydrogenation of 4-benzylphenol is the preferred route due to its high efficiency and environmental benefits.

As the demand for novel therapeutics and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research. Future innovations may include the use of novel catalysts, flow chemistry, and biocatalytic approaches to further enhance the synthesis of this important chemical intermediate.

References

The Therapeutic Potential of 4-Benzylcyclohexanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The 4-benzylcyclohexanone moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its inherent structural features, including a lipophilic benzyl group and a reactive cyclohexanone ring, provide a foundation for developing compounds with a diverse range of biological activities. This technical guide offers an in-depth exploration of the synthesis, therapeutic applications, and underlying mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, providing field-proven insights and detailed experimental protocols to empower further investigation and development in this promising area of research.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives is primarily achieved through well-established organic reactions, most notably the Robinson annulation and the Claisen-Schmidt condensation. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Robinson Annulation: Constructing the Cyclohexenone Ring

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1][2][3] This method is particularly useful for synthesizing 4-arylcyclohexenone derivatives.[4]

Conceptual Workflow of Robinson Annulation:

G cluster_0 Robinson Annulation Workflow start Ketone Enolate + α,β-Unsaturated Ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxyketone β-Hydroxy Ketone aldol->hydroxyketone dehydration Dehydration hydroxyketone->dehydration product Cyclohexenone Product dehydration->product

Caption: General workflow for Robinson annulation.

Experimental Protocol: Synthesis of a 4-Arylcyclohexenone Derivative

This protocol outlines a general procedure for the synthesis of a 4-arylcyclohexenone derivative via Robinson annulation.[4]

  • Enolate Formation: Dissolve the starting ketone (e.g., a substituted cyclohexanone) in an appropriate solvent (e.g., ethanol, THF).

  • Add a base (e.g., sodium ethoxide, potassium hydroxide) to the solution at room temperature to generate the enolate.

  • Michael Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the enolate solution, maintaining the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC).

  • Cyclization and Dehydration: Add a stronger base or increase the reaction temperature to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Neutralize the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Claisen-Schmidt Condensation: Synthesizing Benzylidene Derivatives

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is employed to synthesize α,α'-bis(benzylidene)cycloalkanones.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[6]

Mechanism of Claisen-Schmidt Condensation:

G cluster_0 Claisen-Schmidt Condensation start Cyclohexanone + Benzaldehyde enolate Enolate Formation (Base) start->enolate attack Nucleophilic Attack enolate->attack aldol_adduct Aldol Adduct attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product Benzylidene Cyclohexanone dehydration->product

Caption: Mechanism of Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2,6-bis(benzylidene)cyclohexanone [5]

  • Reaction Setup: In a round-bottom flask, combine cyclohexanone (1 equivalent) and the desired benzaldehyde derivative (2 equivalents).

  • Add a catalytic amount of a base (e.g., solid NaOH or KOH).

  • Reaction: Grind the mixture using a mortar and pestle at room temperature for 5-10 minutes. The reaction is often solvent-free.

  • Workup: Pour the reaction mixture into a dilute acid solution (e.g., 2N HCl) to neutralize the base.

  • Isolation: Collect the precipitated solid by filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[4]

Mechanism of Action:

One of the key mechanisms underlying the anticancer activity of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.[7] Certain cyclohexenone analogues have been shown to inhibit NF-κB signaling by preventing the degradation of the IκBα repressor protein, which in turn blocks the nuclear translocation of the p50/p65 heterodimer.[7]

G cluster_0 NF-κB Signaling Pathway Inhibition TNFa TNF-α IKK IKK TNFa->IKK IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activation Inhibitor Cyclohexanone Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by cyclohexanone derivatives.

Another identified mechanism is the inhibition of topoisomerase I , an enzyme crucial for DNA replication and repair.[8] Catalytic inhibitors of topoisomerase I can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Quantitative Data: Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)Tamoxifen-resistant MCF-7Not specified[8]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)Tamoxifen-resistant MCF-7Not specified[8]
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[4]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)89.39[4]

Experimental Protocol: MTT Assay for Cytotoxicity [9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of cyclohexanone have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12] This includes activity against both Gram-positive and Gram-negative bacteria.[12]

Quantitative Data: Antimicrobial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Ethyl (4-tert-butylcyclohexylidene)acetateBacillus subtilis>250[11]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneBacillus subtilis>250[11]
Ethyl (4-tert-butylcyclohexylidene)acetateStaphylococcus aureus>250[11]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneStaphylococcus aureus>250[11]
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneEscherichia coli>250[11]

Experimental Protocol: Broth Microdilution for MIC Determination [13][14]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Emerging evidence suggests that certain cyclohexanone derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[15][16] The development of novel neuroprotective compounds is a critical area of research, particularly for conditions like acute ischemic stroke.[15][17]

Mechanism of Action:

The precise mechanisms of neuroprotection for this compound derivatives are still under investigation. However, related compounds have been shown to exert their effects through various pathways, including the modulation of signaling cascades involved in neuronal survival and the reduction of oxidative stress.[18] A rational approach to identifying promising neuroprotective candidates involves a series of in vitro assays to assess their efficacy and drug-like properties.[15]

Experimental Workflow for Neuroprotective Compound Screening:

G cluster_0 Neuroprotection Screening Workflow start Library of Cyclohexanone Derivatives assay1 Primary Neuroprotection Assay (e.g., Chemical Ischemia Model) start->assay1 candidates1 Initial Hits assay1->candidates1 assay2 Secondary Assays (e.g., ATP, Glutathione levels) candidates1->assay2 candidates2 Validated Hits assay2->candidates2 adme ADME/Tox Profiling (e.g., CeeTox, AMES, CYP450) candidates2->adme lead Lead Compounds adme->lead invivo In Vivo Stroke Models lead->invivo final Preclinical Candidates invivo->final

References

Methodological & Application

Application Notes & Protocols: Tandem Photocatalyzed Annulation for 4-Benzylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on a Privileged Scaffold

The cyclohexanone framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and bioactive natural products.[1][2] Its rigid, three-dimensional structure provides an excellent scaffold for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. Specifically, substituted cyclohexanones like 4-benzylcyclohexanone are valuable intermediates, serving as versatile building blocks for more complex molecular architectures.[2][3]

Traditionally, the synthesis of such carbocycles relies on multi-step sequences often requiring harsh reagents, strong bases, or expensive transition metals.[1] The advent of visible-light photocatalysis has revolutionized synthetic organic chemistry, offering a milder, more sustainable approach to forge complex bonds.[4] By harnessing the energy of light, photocatalysts can initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under ambient conditions.[5][6]

This guide details a groundbreaking tandem catalysis strategy for the convergent synthesis of α,β-disubstituted cyclohexanones.[1][7] This formal [5+1] cycloaddition merges N-heterocyclic carbene (NHC) catalysis with a dual-cycle photoredox pathway.[1][8] The process constructs two contiguous carbon-carbon bonds in a single pot, highlighted by a novel α-oxidation of benzylic ketones, to deliver compounds like this compound efficiently and with high diastereoselectivity.[1][9]

Mechanism Deep Dive: A Symphony of Catalysts

The elegance of this transformation lies in the seamless orchestration of two distinct catalytic manifolds—NHC catalysis and photoredox catalysis—operating in concert. This synergy enables a sequence of events that would be difficult to achieve through traditional means.[10][11] The overall process can be understood by dissecting the interconnected catalytic cycles.

1. NHC Catalysis: Generating the Acyl Anion Equivalent

The journey begins with the N-heterocyclic carbene (NHC) catalyst, a powerful organocatalyst known for its ability to induce "umpolung," or polarity reversal.

  • Step 1: The nucleophilic NHC attacks an aldehyde (a 1-carbon component), forming a covalent adduct.

  • Step 2: This intermediate rearranges to form the crucial Breslow intermediate . This species is effectively an acyl anion equivalent—a nucleophilic carbonyl carbon—that is poised to react with an electrophile.[8]

2. The Dual Photoredox Cycles: Forging the Ring

The core of the annulation is driven by a single photocatalyst that engages in two separate, sequential photoredox cycles.[1][7]

  • Cycle I: Intermolecular Radical-Radical Coupling

    • Step 3 (Photoexcitation): Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst (PC) absorbs a photon, transitioning to a highly energetic excited state (PC*).

    • Step 4 (Reductive Quenching): The excited photocatalyst (PC*) is a potent reductant. It engages in a single-electron transfer (SET) with an electron-deficient alkene (the 5-carbon component), generating a radical anion.

    • Step 5 (Radical Coupling): The Breslow intermediate (an electron-rich radical precursor) couples with the newly formed radical anion. This key radical-radical coupling step forms the first C-C bond, creating a linear ketone intermediate after the NHC catalyst is released.[1]

  • Cycle II: Intramolecular Cyclization via Enolate Oxidation

    • Step 6 (Enolate Formation): The linear ketone intermediate, in the presence of a mild base, forms an enolate.

    • Step 7 (Oxidative Quenching): The ground-state photocatalyst from Cycle I is re-excited by another photon (PC → PC*). This time, the excited photocatalyst acts as an oxidant. It abstracts an electron from the electron-rich enolate, generating a ketyl radical and the reduced form of the photocatalyst (PC⁻).[1] This is the novel α-oxidation step.

    • Step 8 (Ring Closure): The resulting radical undergoes a 6-endo-trig cyclization onto the pendant aromatic ring, forming the second C-C bond and creating the cyclohexanone ring.

    • Step 9 (Catalyst Regeneration): The reduced photocatalyst (PC⁻) is oxidized back to its ground state by a terminal oxidant, completing the second catalytic cycle and preparing the photocatalyst for the next turnover.

This tandem process is exceptionally efficient as it combines two distinct bond-forming events in one pot, avoiding the need to isolate the linear intermediate.[1]

Tandem_Photocatalysis_Mechanism cluster_NHC NHC Catalysis cluster_Photo_I Photoredox Cycle I: C-C Coupling cluster_Photo_II Photoredox Cycle II: Annulation Aldehyde Aldehyde (1-C Component) Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC Catalyst PC_ground_1 PC Breslow->NHC Release Linear_Ketone Linear Ketone Intermediate Breslow->Linear_Ketone + Alkene Radical Anion PC_excited_1 PC* PC_ground_1->PC_excited_1 Blue Light (hν) PC_ground_2 PC Radical_Anion Alkene Radical Anion PC_excited_1->Radical_Anion SET Alkene Alkene (5-C Component) Radical_Anion->Linear_Ketone Radical Coupling Enolate Enolate Linear_Ketone->Enolate Base PC_excited_2 PC* PC_ground_2->PC_excited_2 Blue Light (hν) PC_reduced PC⁻ Ketyl_Radical Ketyl Radical PC_excited_2->Ketyl_Radical SET (Oxidation) PC_reduced->PC_ground_2 Regeneration Product This compound Ketyl_Radical->Product 6-endo-trig Cyclization Oxidant Terminal Oxidant

Caption: Proposed mechanism for the tandem NHC and photoredox-catalyzed annulation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative.

Materials and Equipment:

  • Reagents: Substituted aldehyde, substituted Michael acceptor (alkene), N-heterocyclic carbene (NHC) precursor (e.g., an imidazolium salt), photocatalyst (e.g., an iridium or organic dye-based catalyst), base (e.g., DBU), and terminal oxidant.

  • Solvent: Anhydrous, degassed solvent (e.g., Dichloromethane - DCM).

  • Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Equipment: Schlenk line for inert atmosphere, magnetic stir plate, photoreactor equipped with high-power blue LEDs (e.g., 450 nm) and a cooling fan.

General Procedure for Tandem Annulation:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the NHC precursor (e.g., 0.05 mmol, 0.2 equiv) and the photocatalyst (e.g., 0.005 mmol, 0.02 equiv).

  • Reagent Addition: To the flask, add the aldehyde (0.30 mmol, 1.2 equiv) and the alkene (0.25 mmol, 1.0 equiv).

  • Solvent and Base: Add anhydrous, degassed DCM (e.g., 2.5 mL to achieve 0.1 M concentration). Finally, add the base (e.g., DBU, 0.05 mmol, 0.2 equiv) via syringe.

    • Causality Note: The use of anhydrous and degassed solvent is critical. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction, while water can interfere with the NHC catalyst and enolate formation.

  • Initiation: Place the sealed flask in the photoreactor approximately 5-10 cm from the blue LED light source. Ensure consistent stirring and maintain the reaction temperature near room temperature using a cooling fan.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. Reactions typically run for 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired this compound product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine NHC Precursor & Photocatalyst B 2. Add Aldehyde & Alkene A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Irradiate with Blue LEDs (Stirring, ~25 °C) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Concentrate Reaction Mixture E->F G 7. Flash Column Chromatography F->G H 8. Characterize Product (NMR, HRMS) G->H

Caption: General experimental workflow for the tandem photocatalyzed annulation.

Data & Results

The following tables summarize representative data for this protocol, adapted from the foundational work by Bay, A. V., et al.[1]

Table 1: Optimized Reaction Conditions for a Model Synthesis

ParameterOptimized ConditionRationale
Photocatalyst 4CzIPN (2 mol%)Organic photocatalyst with appropriate redox potentials for both cycles.
NHC Precursor Imidazolium Salt (20 mol%)Efficiently generates the active NHC catalyst in situ.
Base DBU (20 mol%)Non-nucleophilic base sufficient for NHC generation and enolization.
Solvent DCM (0.1 M)Good solubility for reagents and minimal interference with the photocatalysis.
Light Source 34W Blue LED (450 nm)Provides the necessary energy for photocatalyst excitation.
Temperature Room TemperatureMild conditions highlight the efficiency of the photocatalytic pathway.
Yield >80% (for model substrates)Demonstrates the high efficiency of the optimized protocol.

Table 2: Representative Substrate Scope

This tandem process tolerates a diverse range of functional groups on both the alkene and aldehyde components, showcasing its synthetic utility.[1]

EntryAlkene Substituent (R¹)Aldehyde Substituent (R²)ProductYield (%)
1PhenylPhenyl3,4-diphenylcyclohexan-1-one85
24-MeO-PhenylPhenyl3-(4-methoxyphenyl)-4-phenylcyclohexan-1-one78
34-Cl-PhenylPhenyl3-(4-chlorophenyl)-4-phenylcyclohexan-1-one81
4PhenylThiophen-2-yl4-phenyl-3-(thiophen-2-yl)cyclohexan-1-one75
5CyclohexylPhenyl3-cyclohexyl-4-phenylcyclohexan-1-one65

Yields are for isolated, purified products. A single diastereomer was predominantly observed.[1]

Troubleshooting & Field Insights

  • Issue: Low Yield or Stalled Reaction.

    • Insight: Inefficient degassing is the most common culprit. Ensure the solvent is thoroughly sparged with an inert gas and that the reaction setup is sealed securely. Oxygen is a highly efficient quencher of triplet excited states of photocatalysts.

    • Solution: Perform at least three vacuum/backfill cycles with argon on the sealed reaction flask before initiating the reaction.

  • Issue: Formation of Side Products.

    • Insight: The concentration of the NHC catalyst is crucial. If too high, side reactions like the benzoin condensation of the aldehyde may occur. If the base is too strong or concentrated, it can lead to undesired enolate chemistry.

    • Solution: Strictly adhere to the recommended catalytic loadings (20 mol%). Ensure slow, careful addition of the base.

  • Issue: Inconsistent Results.

    • Insight: The intensity and wavelength of the light source directly impact the rate of photoexcitation. Variations in the distance from the lamp or the age of the LEDs can cause inconsistency.

    • Solution: Standardize the photoreactor setup. Ensure the reaction vial is placed at the same distance from the light source for every run and monitor the output of the LEDs periodically.

Applications and Future Directions

This tandem photocatalyzed annulation provides a powerful and rapid entry into complex and highly functionalized cyclohexanone scaffolds.[1]

  • Drug Discovery: The products are ideal starting points for the synthesis of novel therapeutics. The cyclohexanone core can be further elaborated to access diverse chemical matter for screening in drug development programs.[1]

  • Materials Science: The inherent functionality of the products can be leveraged for the creation of new polymers and organic materials.

  • Future Outlook: The principles of this dual catalytic system can be extended to other cycloadditions, potentially enabling the synthesis of different ring sizes (e.g., cyclopentanones) or heterocyclic systems with further optimization.[1] This strategy represents a significant advance in building molecular complexity from simple precursors under exceptionally mild conditions.

References

Application Note: Quantitative Analysis of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-Benzylcyclohexanone is a cyclic ketone featuring a benzyl substituent on a cyclohexanone ring.[1][2][3] Its structural motif makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical compounds or specialty materials.[4] The accurate and precise quantification of this compound is critical across the development lifecycle. In research, it confirms reaction yields and purity. In process development and manufacturing, it serves as a key quality control (QC) parameter to ensure consistency and safety. Furthermore, as a potential impurity or starting material in drug substance manufacturing, its levels must be strictly controlled and monitored in accordance with regulatory guidelines.[5][6]

This application note provides a detailed overview and validated protocols for the quantification of this compound using three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, available instrumentation, and whether structural confirmation is needed.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is the foundation of reliable quantification. Each method offers a unique combination of sensitivity, selectivity, and operational complexity.

FeatureRP-HPLC with UV Detection GC-MS Quantitative ¹H-NMR (qNMR)
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation based on volatility and boiling point, followed by mass-based detection and fragmentation analysis.Signal intensity is directly proportional to the molar quantity of the analyte, measured against a certified internal standard.[7]
Primary Use Case Robust, routine QC analysis, purity testing, and stability studies.High-sensitivity impurity profiling, identification of unknowns, and analysis of volatile matrices.Primary, non-destructive method for purity assessment and concentration determination without a specific analyte reference standard.
Sensitivity Moderate (µg/mL to ng/mL).High to Very High (ng/mL to pg/mL), especially in Selected Ion Monitoring (SIM) mode.Lower (mg/mL range).
Sample Throughput High.Moderate to High, depending on chromatographic runtime.Moderate.
Pros Highly versatile, robust, and widely available. Simple sample preparation for soluble compounds.[8]Provides structural information (mass spectrum), excellent selectivity, and high sensitivity.[9]High precision and accuracy; considered a primary ratio method. Does not require an identical standard of the analyte.
Cons Requires a chromophore for UV detection. Consumes organic solvents.Analyte must be volatile and thermally stable. Potential for matrix interference.Lower sensitivity. Requires a high-field NMR spectrometer and careful selection of an internal standard.

Method 1: Reversed-Phase HPLC with UV Detection

Causality: This method is often the first choice for routine analysis due to its robustness and simplicity. This compound possesses a phenyl group, which acts as a chromophore, allowing for sensitive detection by UV spectroscopy. Its moderate polarity makes it ideally suited for separation on common C18 reversed-phase columns, where it can be effectively resolved from more polar or non-polar impurities.

Experimental Workflow: HPLC-UV

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification of Analyte G->H

Caption: HPLC-UV workflow for this compound quantification.

Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Analytical balance, volumetric flasks, and pipettes.

2. Reagent Preparation:

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas by sonication or online degasser.

  • Diluent: Use the mobile phase as the diluent to avoid peak distortion.

3. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Prepare a series of working standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the diluent.

4. Sample Preparation:

  • Accurately weigh an amount of sample expected to contain approximately 5 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.[10]

5. Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm

| Run Time | ~10 minutes |

6. Data Analysis and Validation:

  • System Suitability: Inject the 100 µg/mL standard five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

  • Calibration: Inject the working standards in duplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the sample solution. Determine the concentration using the linear regression equation from the calibration curve.

Typical Method Validation Parameters (ICH Q2(R1))[5][11][12][13]
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 5 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for trace-level quantification and unambiguous identification. This compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity by monitoring specific fragment ions, eliminating interference from matrix components. Electron Impact (EI) ionization typically causes predictable fragmentation of the cyclohexanone ring and benzyl group, providing a unique mass spectral fingerprint for confirmation.[11][12]

Experimental Workflow: GC-MS

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C Injection into GC Inlet B->C D Separation on Capillary Column C->D E EI Ionization & Mass Filtering (MS) D->E F Extracted Ion Chromatogram (EIC) E->F G Peak Integration F->G H Quantification vs. Standard G->H

Caption: GC-MS workflow for this compound quantification.

Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • High-purity dichloromethane (DCM) or ethyl acetate.

  • Helium carrier gas (99.999% purity).

2. Standard and Sample Preparation:

  • Prepare stock and working standards in DCM at concentrations suitable for trace analysis (e.g., 0.1 to 10 µg/mL).

  • Prepare sample solutions by dissolving the material in DCM to a target concentration within the calibration range.[13]

3. GC-MS Conditions:

Parameter Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 91 (tropylium ion from benzyl group)

| Qualifier Ions | m/z 188 (Molecular Ion), m/z 55 |

4. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of both quantifier and qualifier ions.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 91) against concentration.

  • Calculate the sample concentration using the regression equation.

Typical Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
LOD ~0.02 µg/mL
LOQ ~0.06 µg/mL

Method 3: Quantitative ¹H-NMR (qNMR)

Causality: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard. It is exceptionally accurate and does not require a reference standard of this compound itself, making it ideal for certifying the purity of newly synthesized batches. The protons on the benzyl group and the cyclohexanone ring provide distinct signals in the ¹H-NMR spectrum that can be integrated for quantification.[14][15]

Experimental Workflow: qNMR

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent (e.g., CDCl₃) A->B C Acquisition of ¹H-NMR Spectrum (with long relaxation delay) B->C D Phasing & Baseline Correction C->D E Integration of Analyte & Standard Peaks D->E F Purity/Concentration Calculation E->F

Caption: qNMR workflow for this compound quantification.

Protocol: qNMR Quantification

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (≥ 400 MHz).

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard must have signals that do not overlap with the analyte.

  • High-precision analytical balance.

2. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into a vial.

  • Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent, vortex to mix thoroughly, and transfer to an NMR tube.[16]

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Relaxation Delay (D1): Crucial for quantification. Set to at least 5 times the longest T₁ of any peak of interest (typically ≥ 30 seconds).

  • Number of Scans: 8 to 16, depending on concentration.

  • Acquisition Time: ≥ 3 seconds.

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Carefully integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a signal from the internal standard.

  • Calculate the purity or concentration using the following formula:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Conclusion

The quantification of this compound can be achieved reliably using several analytical techniques. RP-HPLC-UV is recommended for routine quality control due to its robustness and high throughput. GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level impurity analysis and structural confirmation. Finally, qNMR serves as a powerful primary method for the definitive purity assessment of reference materials or final products, providing high accuracy without the need for an identical analyte standard. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, and the context of the measurement.

References

Topic: A Systematic Approach to the Development and Validation of a Stability-Indicating HPLC Method for the Purity of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and profiling of related substances for 4-Benzylcyclohexanone. Targeting researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental decision. The protocols herein are designed to be self-validating, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We will cover analyte characterization, systematic method development, forced degradation studies to ensure specificity, and a framework for method validation.

Introduction and Preliminary Analysis

This compound is an organic intermediate that may be used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] As with any component in the pharmaceutical manufacturing chain, ensuring its purity is critical to the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

The objective is to develop a stability-indicating method. This is an analytical procedure capable of accurately measuring the active ingredient, free from interference from degradation products, process impurities, or other potential contaminants.[4] This requires a forced degradation study to demonstrate specificity under various stress conditions.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development.

  • Structure: The molecule consists of a cyclohexanone ring substituted with a benzyl group.

  • Polarity: The presence of the non-polar benzyl and cyclohexyl groups, combined with a moderately polar ketone functional group, results in an overall hydrophobic molecule. The calculated Log P (octanol/water partition coefficient) for structurally similar isomers is approximately 2.8-2.9, indicating good retention on a reversed-phase column.[7][8][9]

  • Chromophore: The benzyl group contains a benzene ring, which is an excellent chromophore for UV detection. The π-π* transitions within the aromatic ring allow for sensitive detection. While a full UV scan is optimal, a wavelength of approximately 254 nm is a common starting point for aromatic compounds. For enhanced sensitivity, detection at lower wavelengths (e.g., 210-220 nm) can be explored.[2]

  • Molecular Weight: Approximately 188.27 g/mol .[7][9]

Based on these properties, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[10][11][12] this compound will be retained through hydrophobic interactions with the stationary phase.

A Systematic Strategy for Method Development

A structured, multi-step approach minimizes development time and leads to a more robust final method. The workflow below outlines the logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification Analyte Analyte Characterization (Polarity, UV Absorbance) Column Column Selection (Start with C18, 5 µm) Analyte->Column Solvent Mobile Phase Scouting (ACN/Water vs. MeOH/Water) Column->Solvent Gradient Initial Gradient Profile (e.g., 5-95% B in 20 min) Solvent->Gradient Opt_Gradient Gradient Optimization (Slope & Time) Gradient->Opt_Gradient Opt_pH Mobile Phase pH/Buffer (If needed for peak shape) Opt_Gradient->Opt_pH Opt_Flow Flow Rate & Temperature (Fine-tune resolution/runtime) Opt_pH->Opt_Flow Opt_Detect Detector Wavelength (Maximize S/N from UV Scan) Opt_Flow->Opt_Detect SST System Suitability Testing (USP <621>) Opt_Detect->SST Forced_Deg Forced Degradation (ICH Q1B) SST->Forced_Deg Validation Full Method Validation (ICH Q2(R2)) Forced_Deg->Validation

Caption: Logical workflow for HPLC method development.

Protocol: Initial Column and Mobile Phase Screening

Objective: To establish initial retention and peak shape for this compound.

Step-by-Step Protocol:

  • Column Selection: Begin with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is the workhorse of RP-HPLC and provides excellent hydrophobic retention.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (ACN)

  • Initial Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose column for hydrophobic compounds.
Mobile Phase A: Water; B: AcetonitrileAcetonitrile is often preferred for its low viscosity and UV transparency.[2]
Gradient 40% B to 95% B in 20 minA broad gradient ensures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV, 254 nmGood starting wavelength for aromatic compounds.
Injection Vol. 10 µLA typical volume for analytical HPLC.
  • Execution: Inject the sample and evaluate the chromatogram for the retention time, peak shape, and presence of any impurities.

  • Alternative Solvent: Repeat the run, replacing Acetonitrile with Methanol as Mobile Phase B. Methanol offers different selectivity and can be useful if co-eluting peaks are observed with acetonitrile.[13]

Protocol: Optimized Stability-Indicating HPLC Method

Following the initial screening and subsequent optimization of the gradient slope, flow rate, and temperature, the following method was established to provide optimal separation of this compound from its potential impurities and degradation products.

ParameterOptimized Setting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.2 mL/min
Column Temperature 35 °C
UV Detection 215 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Optimization Choices:

  • Particle Size (3.5 µm): Smaller particles provide higher efficiency and sharper peaks compared to the initial 5 µm column.

  • 0.1% Phosphoric Acid: Adding a small amount of acid to the aqueous mobile phase can improve peak shape by suppressing the ionization of any residual silanols on the stationary phase surface, especially at pH values above 3.5.[2][13]

  • Wavelength (215 nm): While 254 nm provides specificity for the aromatic ring, 215 nm offers significantly higher sensitivity, which is crucial for detecting low-level impurities that may lack the same chromophore.

  • Gradient & Flow Rate: The gradient was sharpened, and the flow rate was slightly increased to improve resolution and reduce the run time while maintaining adequate separation.

Protocol: Forced Degradation Study

To validate the method's specificity and stability-indicating nature, a forced degradation study must be performed as outlined in ICH guidelines.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any resulting degradants can be detected and separated.[5][14]

Step-by-Step Protocol:

  • Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile. Use this stock for all stress conditions.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent to the target concentration (e.g., 0.1 mg/mL).

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute with diluent.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute with diluent.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.

ForcedDegradation Analyte This compound (1 mg/mL Solution) Acid Acidic Stress (1N HCl, 80°C) Analyte->Acid Base Basic Stress (1N NaOH, RT) Analyte->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Stress (Solid, 105°C) Analyte->Thermal Photo Photolytic Stress (ICH Q1B Light) Analyte->Photo Analysis Analyze All Samples (HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

Method Validation and System Suitability

Once developed, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][16][17] Concurrently, system suitability tests (SST) must be run before each analysis to verify the performance of the chromatographic system, as mandated by USP <621>.[18][19][20]

System Suitability Testing (SST)

A standard solution should be injected multiple times (e.g., n=6) before sample analysis to ensure the system is performing correctly.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% for n≥5Demonstrates injection precision.
Resolution (Rs) Rs > 2.0 between analyte and closest impurityConfirms separation of critical peaks.
Validation Parameters

The following parameters must be evaluated during a full method validation:

  • Specificity: Proven through the forced degradation study.

  • Linearity: Assessed at a minimum of five concentration levels.

  • Range: The interval where the method is precise, accurate, and linear.

  • Accuracy: Determined by recovery studies on spiked samples.

  • Precision:

    • Repeatability (Intra-day): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-day): Analysis by different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: Deliberate small variations in method parameters (e.g., pH, temperature, flow rate) to assess the method's reliability.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a stability-indicating RP-HPLC method for the purity analysis of this compound. By beginning with an understanding of the analyte's physicochemical properties, a logical progression through screening, optimization, and forced degradation leads to a robust and reliable method. Adherence to the principles outlined in USP <621> and ICH Q2(R2) ensures that the resulting analytical procedure is fit for purpose in a regulated pharmaceutical environment, providing trustworthy data on product quality and stability.

References

Application Notes and Protocols for the Synthesis of 4-Arylcyclohexanones via Robinson Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylcyclohexanone structural motif is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. The Robinson annulation, a venerable and powerful ring-forming reaction, provides an efficient and modular approach to this important class of compounds. This document offers a detailed guide to the application of the Robinson annulation for the synthesis of 4-arylcyclohexanones, encompassing the underlying mechanistic principles, a comprehensive experimental protocol, and critical insights into reaction optimization and stereochemical control.

Introduction: The Significance of 4-Arylcyclohexanones and the Robinson Annulation

The 4-arylcyclohexanone framework is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from its conformational rigidity and the diverse three-dimensional arrangements of its substituents, which allow for precise interactions with biological targets. Consequently, this moiety is found in a wide array of pharmaceuticals, including steroids and alkaloids, and serves as a key building block in the total synthesis of complex natural products.[1][2]

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a classic and highly effective method for the construction of six-membered rings.[1][3] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, has proven to be a robust and versatile tool for the synthesis of cyclohexenone derivatives.[2][4][5] Its enduring utility lies in its ability to form multiple carbon-carbon bonds in a single synthetic operation, often with a high degree of predictability and control.[1][5] This application note will focus on the strategic implementation of the Robinson annulation for the synthesis of 4-arylcyclohexanones, providing researchers with the foundational knowledge and practical guidance to leverage this powerful reaction in their own synthetic endeavors.

Reaction Mechanism: A Stepwise Look at Ring Formation

The Robinson annulation is a tandem reaction that proceeds through two key mechanistic steps: a Michael addition followed by an intramolecular aldol condensation.[1][4][5] The overall transformation involves the reaction of a ketone (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor) to form a new six-membered ring.[5] In the context of synthesizing 4-arylcyclohexanones, the Michael acceptor is typically a chalcone or a related aryl-substituted α,β-unsaturated ketone.

The reaction can be catalyzed by either acid or base, with base catalysis being more common.[3][4] The base-catalyzed mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an α-proton from the ketone to form a nucleophilic enolate. The choice of base can influence which enolate is formed (thermodynamic vs. kinetic).[5]

  • Michael Addition (1,4-Conjugate Addition): The enolate attacks the β-carbon of the aryl-substituted α,β-unsaturated ketone in a conjugate addition, forming a new carbon-carbon bond and generating a 1,5-dicarbonyl intermediate.[5][6]

  • Intramolecular Aldol Addition: The newly formed enolate from the 1,5-dicarbonyl intermediate then undergoes an intramolecular attack on one of the carbonyl carbons. This cyclization step forms a six-membered ring containing a β-hydroxy ketone.[5][6]

  • Dehydration (Condensation): The β-hydroxy ketone readily undergoes dehydration, typically under the reaction conditions (often with heating), to yield the final α,β-unsaturated cyclohexenone product, in this case, a 4-arylcyclohexenone.[4][6]

Robinson_Annulation Start Ketone + Aryl α,β-Unsaturated Ketone Enolate Enolate Formation (Base) Start->Enolate Base Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct Michael Addition Aldol_Adduct β-Hydroxy Ketone (Cyclized Intermediate) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Final_Product 4-Arylcyclohexanone Aldol_Adduct->Final_Product Dehydration

Figure 1. The mechanistic pathway of the base-catalyzed Robinson annulation for the synthesis of 4-arylcyclohexanones.

Experimental Protocol: A General Procedure for the Synthesis of 4-Arylcyclohexanones

This protocol provides a generalized procedure for the base-catalyzed Robinson annulation to synthesize 4-arylcyclohexanones. It is important to note that the optimal reaction conditions, including the choice of base, solvent, and temperature, may vary depending on the specific substrates used.

Materials and Reagents
  • Ketone (Michael Donor): e.g., cyclohexanone, acetone, ethyl acetoacetate

  • Aryl α,β-Unsaturated Ketone (Michael Acceptor): e.g., chalcone, benzylideneacetone

  • Base: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu)

  • Solvent: Ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)

  • Workup Reagents: Dilute hydrochloric acid (HCl), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate eluent (e.g., hexane/ethyl acetate mixture)

Reaction Setup and Procedure
  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 equivalent) and the aryl α,β-unsaturated ketone (1.0-1.2 equivalents) in the chosen solvent (e.g., ethanol).

  • Addition of Base: While stirring, add the base (catalytic or stoichiometric amounts, typically 0.1 to 1.5 equivalents) to the solution. The addition may be done portion-wise or as a solution in the same solvent.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).[7] The disappearance of the starting materials and the appearance of a new, less polar spot will indicate the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with dilute HCl until it is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4-arylcyclohexanone.

Characterization

The identity and purity of the synthesized 4-arylcyclohexanone should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C=C stretching frequencies.

  • Melting Point: For solid compounds, to assess purity.

Substrate Scope and Reaction Parameters

The Robinson annulation is a versatile reaction that can accommodate a wide range of substrates. The following table provides a summary of representative examples for the synthesis of 4-arylcyclohexanones.

Michael DonorMichael Acceptor (Aryl α,β-Unsaturated Ketone)BaseSolventProductApproximate YieldReference
CyclohexanoneChalconeNaOHEthanol2-Benzoyl-4-phenyl-octahydronaphthalen-1-oneGood[8]
AcetoneBenzylideneacetoneKOHMethanol4-Phenyl-3-cyclohexen-1-oneModerate to Good[7]
Ethyl Acetoacetate4-MethoxychalconeNaOHEthanolEthyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-1-carboxylate79%[8]
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone(S)-(-)-ProlineDMSOWieland-Miescher Ketone49% (enantioselective)[7]

Advanced Considerations: Stereoselectivity and Organocatalysis

The Robinson annulation can generate new stereocenters, and controlling the stereochemical outcome is a significant area of research.[9] The development of asymmetric Robinson annulations has been a major focus, with organocatalysis emerging as a powerful tool.[10][11]

Chiral amines, such as proline and its derivatives, have been successfully employed as organocatalysts to induce enantioselectivity in the Robinson annulation.[3][7] These catalysts operate by forming a chiral enamine intermediate with the ketone, which then undergoes a stereoselective Michael addition.[12] This approach has enabled the synthesis of highly enantioenriched cyclohexenone products, including the well-known Wieland-Miescher and Hajos-Parrish ketones.[1][4]

Asymmetric_Robinson_Annulation Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine Catalyst Chiral Organocatalyst (e.g., Proline) Catalyst->Enamine Stereoselective_Michael Stereoselective Michael Addition Enamine->Stereoselective_Michael Michael_Acceptor Aryl α,β-Unsaturated Ketone Michael_Acceptor->Stereoselective_Michael Enantioenriched_Product Enantioenriched 4-Arylcyclohexanone Stereoselective_Michael->Enantioenriched_Product Intramolecular Aldol & Dehydration

Figure 2. A simplified workflow for an organocatalytic asymmetric Robinson annulation.

Troubleshooting and Optimization

While the Robinson annulation is a robust reaction, several challenges can arise. Below are some common issues and potential solutions:

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or increase the temperature.

    • Side reactions: Polymerization of the Michael acceptor can be an issue. Using a precursor to the α,β-unsaturated ketone can sometimes mitigate this.[4] Consider a two-step procedure where the Michael adduct is isolated first before cyclization.[3]

    • Incorrect base/solvent combination: Screen different bases and solvents to find the optimal conditions for your specific substrates.

  • Formation of Multiple Products:

    • Lack of regioselectivity: If the starting ketone is unsymmetrical, a mixture of regioisomeric products can be formed. The choice of base (kinetic vs. thermodynamic control) can influence the outcome.

    • Competing intermolecular reactions: Ensure the intramolecular aldol condensation is favored by using appropriate concentrations.

  • Difficulty with Purification:

    • Close-running spots on TLC: Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The Robinson annulation remains an indispensable tool in the synthetic chemist's arsenal for the construction of six-membered rings. Its application to the synthesis of 4-arylcyclohexanones provides a direct and efficient route to a class of compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reaction conditions, and leveraging modern advancements such as organocatalysis, researchers can effectively employ this powerful transformation to access a diverse range of complex molecular architectures.

References

Application Notes & Protocols: Strategic Use of 4-Benzylcyclohexanone in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] This guide provides an in-depth exploration of 4-benzylcyclohexanone as a versatile ketone component in these reactions. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss critical parameters for reaction control, focusing on the Claisen-Schmidt condensation. The resulting α,β-unsaturated ketones, or chalcone analogues, are of significant interest in medicinal chemistry and drug development for their diverse pharmacological activities.[3] This document is intended for researchers and professionals seeking to leverage this powerful reaction with a functionally rich substrate.

Foundational Principles: this compound in the Aldol Landscape

The classical aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl adduct, which often undergoes dehydration to yield a conjugated α,β-unsaturated system.[4][5][6] When an enolizable ketone reacts with a non-enolizable aromatic aldehyde, the reaction is termed a Claisen-Schmidt condensation, a highly efficient variant of the crossed aldol reaction.[3]

In this context, this compound serves as the nucleophilic component. The presence of acidic α-hydrogens at the C2 and C6 positions allows for the formation of a key intermediate: the enolate ion. The benzyl group at the C4 position, while not directly involved in the reaction, exerts steric and electronic influences that can affect reactivity and selectivity. The fundamental mechanistic pathway, however, remains analogous to that of unsubstituted cyclohexanone.

The Core Mechanism: A Stepwise Analysis

The base-catalyzed aldol condensation is the most prevalent and robust method for this transformation. It proceeds through a well-defined sequence of equilibrium steps, with the final dehydration providing a strong thermodynamic driving force.[1][2][3]

  • Step 1: Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the this compound ring, creating a resonance-stabilized enolate nucleophile.[4]

  • Step 2: Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). This step forges the critical new carbon-carbon bond.[1]

  • Step 3: Aldol Addition: A tetrahedral intermediate is formed, which is then protonated by the solvent (e.g., water or ethanol) to yield the β-hydroxy ketone, the "aldol adduct."

  • Step 4: Dehydration: Under the reaction conditions (especially with heat), the aldol adduct readily eliminates a molecule of water. The α-proton is abstracted, and the hydroxyl group leaves, forming a highly stable, conjugated α,β-unsaturated ketone.[3][5]

Aldol_Mechanism cluster_ketone This compound cluster_base Catalyst cluster_enolate Intermediate cluster_aldehyde Electrophile cluster_adduct Intermediate cluster_product Final Product K Ketone E Enolate (Nucleophile) K->E Deprotonation (Step 1) B Base (OH⁻) Ad β-Hydroxy Ketone (Aldol Adduct) E->Ad Nucleophilic Attack (Step 2 & 3) A Aldehyde (e.g., Benzaldehyde) P α,β-Unsaturated Ketone (Conjugated) Ad->P Dehydration (-H₂O) (Step 4)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

A Note on Stereoselectivity

The formation of the aldol adduct (the β-hydroxy ketone) creates two new stereocenters, leading to the possibility of syn and anti diastereomers.[7][8] The stereochemical outcome is governed by the geometry of the enolate and the transition state of the addition step, often rationalized using the Zimmerman-Traxler model.[7] For cyclic ketones, the ring conformation imposes constraints that can favor the formation of a specific enolate geometry.[9] However, for many applications, the desired product is the fully conjugated α,β-unsaturated ketone, where these stereocenters are eliminated during the dehydration step.

Experimental Design & Protocols

A successful aldol condensation hinges on the judicious selection of reactants, catalyst, and reaction conditions.

Core Components
ComponentRoleRecommended Choices & Rationale
Ketone Enolate Precursor (Nucleophile)This compound : The α-hydrogens are the reactive sites.
Electrophile Carbonyl AcceptorAromatic Aldehydes : (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, Furfural). These are ideal as they lack α-hydrogens, preventing self-condensation and ensuring a clean "crossed" reaction.[3][5]
Catalyst Reaction PromoterBase (NaOH, KOH) : Highly effective and economical. Promotes both enolate formation and the final dehydration step.[3][5]
Solvent Reaction MediumEthanol : Common choice, effectively dissolves reactants and catalyst. Solvent-Free : A greener alternative, reactions proceed by grinding solids together.[3][6]
Protocol 1: Classic Solvent-Based Claisen-Schmidt Condensation

This protocol describes the reaction of this compound with an aromatic aldehyde in an ethanol solution, catalyzed by sodium hydroxide.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 eq)

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.05 eq) in ethanol. Use enough ethanol to ensure complete dissolution at room temperature. Begin stirring.

  • Catalyst Addition: Prepare a solution of NaOH in water (e.g., 2g NaOH in 4mL water). Add this solution dropwise to the stirred ethanolic solution of reactants. Causality Note: Slow addition prevents an excessive exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate (the product) is a visual indicator of reaction progress. The reaction is typically complete within 1-3 hours.

  • Product Precipitation: Once the reaction is deemed complete (e.g., by TLC analysis or cessation of precipitate formation), pour the entire reaction mixture into a beaker of cold deionized water. This quenches the reaction and ensures complete precipitation of the organic product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid thoroughly with copious amounts of cold deionized water to remove any residual NaOH and other water-soluble impurities. Continue washing until the filtrate is neutral (test with pH paper).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[2] Air-dry the purified crystals to a constant weight.

Protocol 2: Green Chemistry Approach - Solvent-Free Grinding

This environmentally friendly method eliminates the need for bulk solvents, often leading to shorter reaction times and simpler work-ups.[3][6]

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Finely ground solid NaOH or KOH (catalytic amount, ~0.1 eq)

  • Mortar and Pestle

  • Spatula

  • 10% HCl (aq) solution

  • Deionized Water

Procedure:

  • Mixing Reactants: Place this compound and the aromatic aldehyde into a mortar.

  • Grinding: Using a pestle, grind the two solids together. They will likely form an oily paste or liquid eutectic mixture.

  • Catalyst Addition: Add the finely ground NaOH to the mixture.

  • Reaction: Continue grinding vigorously. The mixture will typically thicken and eventually solidify as the product forms.[6] This process may take 5-20 minutes. Allow the solidified mixture to stand for an additional 15 minutes.

  • Neutralization: Add a small volume of 10% aqueous HCl to the mortar to neutralize the base catalyst. Break up the solid product with a spatula to ensure complete neutralization. Check the pH to confirm it is neutral or slightly acidic.

  • Isolation and Washing: Transfer the solid to a Buchner funnel. Wash thoroughly with deionized water to remove salts and any unreacted starting materials.

  • Purification: Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol.

Workflow and Troubleshooting

Workflow start Start: Define Reactants (this compound + Aldehyde) choose_method Select Protocol start->choose_method solvent Protocol 1: Solvent-Based choose_method->solvent Classic grinding Protocol 2: Solvent-Free choose_method->grinding Green reaction Execute Reaction (Catalyst Addition, Stir/Grind) solvent->reaction grinding->reaction workup Work-up (Quench/Neutralize, Filter) reaction->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, IR, MP) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for aldol condensation.

Potential Side Reactions and Mitigation
  • Di-condensation: this compound has two sets of α-hydrogens (C2 and C6). It is possible for the product to react with a second molecule of aldehyde.

    • Control: Use a 1:1 or slight excess of the ketone stoichiometry to favor the mono-condensation product. The initial product is often less reactive than the starting ketone due to steric hindrance.[3]

  • Self-condensation: this compound can react with itself.

    • Control: This is generally slower than the reaction with a more electrophilic aromatic aldehyde. The crossed Claisen-Schmidt reaction is typically much faster and favored.[10]

  • Cannizzaro Reaction: If using an aldehyde with no α-hydrogens and a very strong base concentration, the aldehyde can disproportionate.

    • Control: Use catalytic amounts of base and controlled addition to maintain a low instantaneous concentration of hydroxide ions.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
No Reaction / Low Yield Inactive catalyst; insufficient reaction time; low temperature.Use fresh, high-purity NaOH/KOH. Allow the reaction to proceed for a longer duration or gently warm the mixture.
Oily Product / Fails to Solidify Impurities present; incomplete reaction; product has a low melting point.Ensure thorough washing during work-up. Try scratching the inside of the flask or seeding with a crystal to induce crystallization. Confirm product identity via TLC/NMR.
Multiple Products Observed (TLC) Side reactions (di-condensation, self-condensation).Adjust stoichiometry (use a slight excess of the ketone). Purify the crude mixture using column chromatography if recrystallization is ineffective.

References

Application Notes and Protocols for the Hydride Reduction of 4-Benzylcyclohexanone to 4-Benzylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The reduction of ketones to secondary alcohols is a foundational transformation in organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. This document provides a detailed, field-proven protocol for the reduction of 4-Benzylcyclohexanone to 4-Benzylcyclohexanol using sodium borohydride (NaBH₄). We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide comprehensive guidelines for product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this specific ketone reduction.

Introduction and Scientific Context

The conversion of a carbonyl group in a ketone to a hydroxyl group is a pivotal step in modifying molecular architecture and functionality. 4-Benzylcyclohexanol, the target product, is a useful intermediate in the synthesis of various organic molecules. The choice of reducing agent is critical for the success of this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, they are notoriously reactive and require stringent anhydrous conditions.

For substrates like this compound, sodium borohydride (NaBH₄) presents a more practical and safer alternative. It is a chemoselective reagent, meaning it will readily reduce aldehydes and ketones without affecting less reactive functional groups like esters or amides. Its tolerance for protic solvents, such as methanol or ethanol, simplifies the experimental setup and work-up procedures, making it an ideal choice for both small-scale research and larger-scale production.

Reaction Scheme

Figure 1: Reduction of this compound to 4-Benzylcyclohexanol.

Mechanistic Insight: The Role of Hydride Transfer

The reduction of a ketone by sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

  • Nucleophilic Attack: The BH₄⁻ anion, from NaBH₄, serves as the source of the hydride. The hydride attacks the partially positive carbon of the carbonyl group. This concerted step forms a new carbon-hydrogen bond and breaks the carbon-oxygen π bond, pushing the electrons onto the oxygen atom to form a tetracoordinate boron-alkoxide intermediate.

  • Protonation: After the initial reaction, a mild acid (often from the solvent or added during the work-up) protonates the resulting alkoxide ion to yield the final secondary alcohol product.

This two-step process is highly efficient and typically results in high yields of the desired alcohol.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
This compound188.272.50 g13.28Starting material
Sodium Borohydride (NaBH₄)37.830.25 g6.61Reducing agent (0.5 eq.)
Methanol (CH₃OH)32.0425 mL-Reaction solvent
Deionized Water (H₂O)18.02~100 mL-For quenching and washing
1 M Hydrochloric Acid (HCl)36.46~10 mL-For quenching excess NaBH₄
Diethyl Ether (Et₂O)74.12~75 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying agent
Saturated NaCl solution (Brine)-~20 mL-For washing
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (125 or 250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

The entire experimental workflow is outlined below.

Figure 2: Step-by-step experimental workflow for the reduction.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.50 g (13.28 mmol) of this compound in 25 mL of methanol. Place a magnetic stir bar in the flask and cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: While stirring, slowly add 0.25 g (6.61 mmol) of sodium borohydride in small portions over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.

  • Reaction Monitoring: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir for an additional 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting ketone spot indicates reaction completion.

  • Quenching: Cool the flask back to 0°C in an ice bath. Slowly and carefully add 10 mL of 1 M HCl to quench the excess sodium borohydride. Causality Note: The acid protonates and decomposes the unreacted NaBH₄ and the borate ester intermediates, again producing hydrogen gas. This step must be done slowly and in a well-ventilated fume hood.

  • Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous mixture with diethyl ether (3 x 25 mL). Combine the organic layers in the separatory funnel and wash with 20 mL of saturated NaCl solution (brine). Causality Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude 4-Benzylcyclohexanol can be purified by either recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system like hexanes/ethyl acetate.

  • Column Chromatography: For oily products or to achieve higher purity, flash column chromatography on silica gel using a gradient eluent system (e.g., 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) is effective.

Characterization and Expected Results

The final product, 4-Benzylcyclohexanol, should be characterized to confirm its identity and purity.

Expected Yield: 80-95% Appearance: White solid or colorless oil.

PropertyThis compound (Starting Material)4-Benzylcyclohexanol (Product)
Molecular Formula C₁₃H₁₆OC₁₃H₁₈O
Molecular Weight 188.27 g/mol 190.28 g/mol
IR Spectroscopy (cm⁻¹) ~1710 (strong, C=O stretch)~3300 (broad, O-H stretch), no C=O peak
¹H NMR (CDCl₃, δ ppm) 7.1-7.3 (m, 5H), 2.6-2.8 (m, 2H), 2.2-2.5 (m, 4H), 1.8-2.1 (m, 3H)7.1-7.3 (m, 5H), 3.5-3.7 (m, 1H), 2.5 (d, 2H), 1.2-2.0 (m, 9H), 1.5 (s, 1H, -OH)
¹³C NMR (CDCl₃, δ ppm) ~211 (C=O), 140, 129, 128, 126 (aromatic), 45, 41, 33~70 (CH-OH), 141, 129, 128, 126 (aromatic), 44, 36, 30

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The disappearance of the C=O peak around 211 ppm in the ¹³C NMR and the appearance of a CH-OH peak around 70 ppm is a definitive indicator of a successful reduction.

Safety Precautions and Troubleshooting

Safety
  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It reacts with water and acids to release flammable hydrogen gas. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol and Diethyl Ether: Both are flammable liquids. Methanol is toxic. Avoid inhalation and skin contact. All solvent handling should be performed in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or short reaction time.Use a slight excess of NaBH₄ (e.g., 0.6-0.7 eq.). Increase reaction time and monitor by TLC.
Low Yield Inefficient extraction or product loss during work-up.Ensure thorough extraction with the specified solvent volumes. Be careful during phase separations to avoid loss.
Product is Contaminated Incomplete quenching or inefficient purification.Ensure the quenching step is complete. Optimize the column chromatography gradient or choose a different recrystallization solvent.
Emulsion during Extraction Formation of fine boron salts at the interface.Add more brine or a small amount of the organic solvent to help break the emulsion. Allow the funnel to stand for a longer period.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a question-and-answer format to directly address potential issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are several established methods for synthesizing this compound, each with distinct advantages and challenges. The most common routes include:

  • Two-Step Friedel-Crafts Acylation and Reduction: This classic approach involves the acylation of benzene with a cyclohexanecarboxylic acid derivative to form an aryl-alkyl ketone, which is subsequently reduced to the desired alkane.[1][2] This method is particularly effective for producing aryl-alkyl ketones that can be challenging to synthesize via direct alkylation.[3]

  • Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[4][5] It typically uses a ketone and a methyl vinyl ketone to construct a new six-membered ring, making it a key method for creating fused ring systems.[4]

  • Direct Alkylation of a Cyclohexanone Enolate: This method involves generating an enolate from cyclohexanone using a strong base, followed by a nucleophilic attack on a benzyl halide, such as benzyl bromide.[6][7]

Q2: Which synthetic route is generally preferred and why?

The choice of route depends heavily on the available starting materials, required scale, and tolerance for specific side products.

  • The Friedel-Crafts Acylation-Reduction sequence is often favored because it avoids the rearrangement and polyalkylation issues common in Friedel-Crafts alkylation.[3] The acyl group deactivates the aromatic ring, preventing further substitutions.[8][9] However, it is a two-step process and requires a subsequent reduction, which has its own set of challenges.[1]

  • Robinson Annulation is highly effective for building complex cyclic systems but can be sensitive to reaction conditions.[4][5] Side reactions like polymerization of the Michael acceptor can lead to low yields if not properly controlled.[10]

  • Direct Alkylation appears straightforward but is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products (over-alkylation) as well as O-alkylation byproducts.[7]

For achieving a clean, unrearranged product, the Friedel-Crafts acylation followed by reduction is often the most reliable strategy.[3]

Part 2: Troubleshooting Guide by Synthetic Route

Route A: Friedel-Crafts Acylation & Clemmensen Reduction

This pathway is a robust method for synthesizing alkylbenzenes that avoids carbocation rearrangement.[3] It proceeds by first installing an acyl group onto the benzene ring, followed by the reduction of the ketone to a methylene group.

Experimental Workflow

cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction Benzene Benzene Intermediate Aryl Ketone Intermediate Benzene->Intermediate Electrophilic Attack AcylChloride Cyclohexanecarbonyl Chloride Acylium Acylium Ion Electrophile AcylChloride->Acylium Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Acylium Acylium->Intermediate Product This compound Intermediate->Product Reduction Reducer Zn(Hg) + conc. HCl Reducer->Product

Caption: Workflow for Friedel-Crafts Acylation followed by Clemmensen Reduction.
Troubleshooting Q&A

Q3: My Friedel-Crafts acylation is giving a low yield, and I suspect side reactions. What could be the cause?

While Friedel-Crafts acylation is generally more reliable than alkylation, several issues can arise:

  • Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, so it is consumed during the reaction.[11] Therefore, slightly more than one equivalent of the catalyst is often required for the reaction to go to completion.

  • Deactivated Rings: Friedel-Crafts reactions fail on aromatic rings that are strongly deactivated by electron-withdrawing groups (like -NO₂).[11][12]

  • Basic Groups: If the aromatic ring contains a basic group, such as an amine (-NH₂), the Lewis acid will react with the basic site instead of the acyl chloride, halting the desired reaction.[8]

Q4: The Clemmensen reduction of my aryl ketone intermediate is incomplete or producing byproducts. What is going wrong?

The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid, which are harsh conditions.[1][13]

  • Acid Sensitivity: The primary limitation is that the substrate must be stable in strong acid.[1] If your molecule contains acid-labile functional groups (e.g., certain esters, acetals), they may be cleaved or rearranged. Alcohols are not intermediates in this reaction; subjecting the corresponding alcohol to Clemmensen conditions does not yield the alkane.[13]

  • Alternative Reductions: For acid-sensitive substrates, the Wolff-Kishner reduction is a superior alternative.[1] This reaction uses hydrazine (NH₂NH₂) and a strong base (like KOH) at high temperatures and is unsuitable for base-sensitive compounds.[2]

Reduction MethodReagentsConditionsKey Limitation
Clemmensen Zn(Hg), conc. HClStrongly acidicSubstrate must be acid-stable[1]
Wolff-Kishner H₂NNH₂, KOH, heatStrongly basic, high temp.Substrate must be base-stable[2]
Route B: Robinson Annulation

The Robinson annulation is a tandem reaction that first forms a carbon-carbon bond via a Michael addition, followed by an intramolecular aldol condensation to create a six-membered ring.[5][14]

Reaction Mechanism

Ketone Cyclohexanone Enolate Enolate Nucleophile Ketone->Enolate Deprotonation Base Base (e.g., EtO⁻) Base->Enolate MichaelAdduct 1,5-Diketone (Michael Adduct) Enolate->MichaelAdduct Michael Addition (1,4-Conjugate Addition) MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->MichaelAdduct AldolProduct β-Hydroxy Ketone MichaelAdduct->AldolProduct Intramolecular Aldol Addition FinalProduct α,β-Unsaturated Ketone (Annulation Product) AldolProduct->FinalProduct Dehydration

Caption: Key stages of the Robinson Annulation reaction.
Troubleshooting Q&A

Q5: My reaction mixture is turning into a polymer, and I'm getting very low yields of the desired annulated product. What is happening?

A common failure mode in the Robinson annulation is the polymerization of the Michael acceptor, particularly when using reactive compounds like methyl vinyl ketone (MVK).[10]

  • Cause: MVK is prone to polymerization in the presence of the base used to generate the enolate.[10]

  • Solution: To mitigate this, MVK can be generated in situ from a more stable precursor. Alternatively, careful control of temperature and slow, controlled addition of MVK to the enolate solution can minimize polymerization.

Q6: I'm observing a byproduct from a double alkylation of my starting ketone. How can I improve selectivity?

Double alkylation can occur if the initial enolate reacts with a second molecule of the Michael acceptor, which competes with the desired intramolecular cyclization.[10]

  • Cause: This side reaction is more likely if the concentration of the Michael acceptor is too high or if the rate of the intermolecular Michael addition is significantly faster than the intramolecular aldol condensation.

  • Solution: One effective strategy is to perform the reaction in two separate steps. First, isolate the Michael adduct (the 1,5-diketone), and then subject it to different reaction conditions to promote the intramolecular aldol condensation.[4][14] This provides much greater control and often leads to higher yields of the desired product.[14]

Route C: Direct Alkylation of Cyclohexanone Enolate

This route involves the direct reaction of a cyclohexanone enolate with a benzyl halide. While it appears to be the most direct method, it is often difficult to control.

Troubleshooting Q&A

Q7: My primary side product is 2,6-dibenzylcyclohexanone. How can I favor mono-alkylation?

Over-alkylation is a persistent problem in the direct alkylation of ketone enolates.[7]

  • Cause: After the first alkylation, the mono-alkylated product can be deprotonated again by the base present in the mixture, forming a new enolate that reacts with another molecule of benzyl halide.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the ketone relative to the base and the alkylating agent.

    • Use a Strong, Non-nucleophilic Base: Using a strong base like Lithium diisopropylamide (LDA) at low temperatures can rapidly and quantitatively convert the ketone to its enolate. Then, the benzyl halide can be added slowly. This can provide better control over the reaction compared to equilibrium-based methods using weaker bases.

    • Alternative Methods: Consider forming an enamine of cyclohexanone. Enamine alkylation is often a more selective method for mono-alkylation of ketones.

Q8: Besides over-alkylation, I'm also seeing an O-alkylated byproduct. How can I promote C-alkylation?

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.

  • Cause: The ratio of C- to O-alkylation is influenced by factors like the solvent, the metal counter-ion of the enolate, and the nature of the alkylating agent. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation.

  • Solutions:

    • Solvent Choice: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and favoring C-alkylation. However, they can also protonate the enolate. Aprotic polar solvents often favor O-alkylation.

    • Counter-ion: Lithium enolates generally give more C-alkylation than sodium or potassium enolates.

Part 3: General Purification and Analysis

Q9: What are the most effective methods for purifying crude this compound from its side products?

The choice of purification technique depends on the nature of the impurities and the scale of the reaction.

  • Distillation: If the boiling points of the product and byproducts are sufficiently different, vacuum distillation can be an effective method for purification.[15]

  • Crystallization: this compound is a solid at room temperature (m.p. 46-47 °C).[16] Recrystallization from a suitable solvent is an excellent method for removing both more- and less-soluble impurities.[17]

  • Column Chromatography: For difficult separations or for removing trace impurities, column chromatography is a powerful tool.[17] If the compound is sensitive to silica gel, using a different stationary phase like alumina can be a viable alternative.[15]

Q10: Which analytical techniques are best for identifying these side products?

A combination of techniques is usually necessary for unambiguous structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. It separates the components of the mixture and provides the molecular weight of each, allowing for the quick identification of expected products and common byproducts (e.g., over-alkylated species).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. By analyzing the crude reaction mixture, one can determine the ratio of product to byproduct and identify the structures of the impurities by their characteristic chemical shifts and coupling patterns.[15]

Part 4: References

  • Vertex AI Search. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved January 3, 2026.

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved January 3, 2026.

  • Wikipedia. (2023). Robinson Annulation. Retrieved January 3, 2026, from --INVALID-LINK--

  • Vulcanchem. (n.d.). 4-Benzyl-4-methylcyclohexanone. Retrieved January 3, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved January 3, 2026.

  • The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & Limitations. Retrieved January 3, 2026.

  • Wikipedia. (2023). Clemmensen Reduction. Retrieved January 3, 2026, from --INVALID-LINK--

  • ChemicalBook. (2023). This compound | 35883-77-3. Retrieved January 3, 2026, from --INVALID-LINK--

  • Orgsyn. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation. Retrieved January 3, 2026.

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved January 3, 2026, from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved January 3, 2026, from --INVALID-LINK--

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved January 3, 2026.

  • Professor Dave Explains. (2018). Clemmensen Reduction. YouTube. Retrieved January 3, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved January 3, 2026.

  • Annamalai University. (n.d.). Clemmensen Reduction. Retrieved January 3, 2026.

  • BYJU'S. (n.d.). Clemmensen Reduction Reaction. Retrieved January 3, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reddit. (2021). r/OrganicChemistry: Looking for help identifying a byproduct/purifying this compound. Retrieved January 3, 2026, from --INVALID-LINK--

  • Parchem. (n.d.). This compound (Cas 656259-95-9). Retrieved January 3, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved January 3, 2026.

  • Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Retrieved January 3, 2026, from --INVALID-LINK--

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved January 3, 2026.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 3, 2026.

  • Google Patents. (n.d.). US8389773B2 - Cyclohexanone production process with impurities removal. Retrieved January 3, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in cyclohexyl methyl ketone synthesis. Retrieved January 3, 2026.

References

Technical Support Center: Preventing Over-alkylation in Cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclohexanone alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyclohexanone alkylation and, specifically, to troubleshoot and prevent the common issue of over-alkylation. By understanding the underlying mechanisms and controlling key reaction parameters, you can achieve higher yields of your desired mono-alkylated product.

Understanding Over-alkylation: The Core Issue

Alkylation of cyclohexanone proceeds via the formation of a nucleophilic enolate, which then attacks an alkyl halide electrophile. Over-alkylation, or polyalkylation, occurs when the mono-alkylated cyclohexanone product, which is itself enolizable, reacts further with the base and alkylating agent to form di-, tri-, or even tetra-alkylated products. This happens because the initial alkylation can produce a product that is as reactive or even more reactive than the starting material.[1][2]

The key to preventing this side reaction lies in carefully controlling the formation and subsequent reaction of the enolate. This involves a nuanced understanding of kinetic versus thermodynamic control, the choice of base, reaction temperature, and stoichiometry.

The Competing Pathways: Mono- vs. Poly-alkylation

The initial enolate formed from cyclohexanone is in equilibrium with the starting ketone. After the first alkylation, the resulting 2-alkylcyclohexanone can also be deprotonated to form a new enolate, which can then undergo a second alkylation.

Diagram: Competing Alkylation Pathways

G Cyclohexanone Cyclohexanone Enolate1 Cyclohexanone Enolate Cyclohexanone->Enolate1 + Base Enolate1->Cyclohexanone Equilibrium Monoalkylated Mono-alkylated Product Enolate1->Monoalkylated + R-X Enolate2 Mono-alkylated Enolate Monoalkylated->Enolate2 + Base Enolate2->Monoalkylated Equilibrium Dialkylated Di-alkylated Product (Over-alkylation) Enolate2->Dialkylated + R-X

Caption: The reaction cascade leading to over-alkylation.

Troubleshooting Guide: Common Issues and Solutions (Q&A)

This section addresses specific problems you might encounter during your experiments.

Q1: I'm observing a significant amount of di-substituted product in my reaction mixture. What is the most likely cause?

A1: The formation of a di-substituted product is a classic sign of over-alkylation. This typically occurs under conditions that allow the mono-alkylated product to be deprotonated and react further. The most common culprits are:

  • Use of a weak base: Weaker bases, such as sodium ethoxide or potassium tert-butoxide, establish an equilibrium where both the starting material and the mono-alkylated product are present along with their respective enolates.[3][4] This allows for the second alkylation to compete with the first.

  • Elevated reaction temperatures: Higher temperatures provide the activation energy for the less-favored polyalkylation to occur more readily and can favor the formation of the more stable, thermodynamic enolate of the mono-alkylated product, leading to further reaction.[2][5]

  • Incorrect stoichiometry: Using an excess of the alkylating agent or base relative to the cyclohexanone can drive the reaction towards polyalkylation.

Solution: To favor mono-alkylation, you should aim for conditions that ensure the complete and rapid conversion of cyclohexanone to its enolate before the alkylating agent is introduced. This is best achieved under kinetic control.[6]

Q2: How can I favor the formation of the mono-alkylated product using kinetic control?

A2: Kinetic control involves creating conditions where the reaction is rapid, irreversible, and occurs at a low temperature to favor the formation of the less substituted, or "kinetic," enolate.[7][8]

  • Utilize a strong, bulky, non-nucleophilic base: Lithium diisopropylamide (LDA) is the base of choice for kinetic enolate formation.[9][10] Its bulkiness favors the abstraction of the more sterically accessible proton, and its strength ensures that the deprotonation is essentially irreversible, driving the equilibrium far to the side of the enolate.[9][11]

  • Maintain low temperatures: Running the reaction at -78 °C (a dry ice/acetone bath) is crucial.[11][12] At this temperature, the rate of equilibration to the more stable thermodynamic enolate is significantly slowed, and the rate of any potential side reactions is minimized.

  • Control the addition of reagents: Add the base to the cyclohexanone solution to form the enolate completely, and then slowly add the alkylating agent to the pre-formed enolate. This ensures the alkylating agent reacts with the intended enolate without excess base or starting material present.

Q3: My desired product is the more substituted 2,6-dialkylcyclohexanone. How do I promote this "over-alkylation" in a controlled manner?

A3: To intentionally produce a more substituted product, you would employ conditions that favor thermodynamic control. These conditions allow for equilibration and the formation of the more stable, more substituted enolate.[6][7]

  • Use a smaller, non-bulky base: A base like sodium hydride (NaH) or potassium hydride (KH) is suitable. These can access the more sterically hindered proton to form the more substituted enolate.[10]

  • Employ higher temperatures: Room temperature or even gentle heating allows the enolates to equilibrate, favoring the formation of the more thermodynamically stable, substituted enolate.[5]

  • Use a protic solvent (with caution): While generally aprotic solvents are preferred for enolate chemistry, a small amount of a protic solvent can facilitate the proton exchange needed for equilibration. However, this can also lead to side reactions.

Q4: I'm seeing O-alkylation products (enol ethers) in my results. How can I prevent this?

A4: The enolate ion is an ambident nucleophile, meaning it can react at either the alpha-carbon (C-alkylation) or the oxygen atom (O-alkylation).[13] The outcome is influenced by several factors:

  • Nature of the electrophile: "Harder" electrophiles, like dimethyl sulfate, tend to react at the "harder" oxygen atom. "Softer" electrophiles, like methyl iodide, favor reaction at the "softer" carbon atom.[13]

  • Solvent: Polar aprotic solvents like DMSO can favor O-alkylation.[13]

  • Counter-ion: The nature of the metal counter-ion can also play a role.

Solution: To favor C-alkylation, use a "soft" alkylating agent like an alkyl iodide or bromide and an aprotic solvent like THF.[12][14]

Preventative Measures and Best Practices

To proactively avoid over-alkylation, consider the following strategies from the outset of your experimental design.

Strategic Selection of Reaction Parameters
ParameterTo Favor Mono-alkylation (Kinetic Control)To Favor Poly-alkylation (Thermodynamic Control)Rationale
Base Strong, bulky, non-nucleophilic (e.g., LDA)[9]Strong, smaller (e.g., NaH, KH)[10]LDA's bulk favors deprotonation at the less hindered site, and its strength makes the reaction irreversible.[11] Smaller bases can access the more hindered proton to form the more stable enolate.
Temperature Low (e.g., -78 °C)[11][12]Higher (e.g., Room Temperature to reflux)[5]Low temperatures prevent enolate equilibration and minimize side reactions.[2] Higher temperatures allow for equilibration to the more stable thermodynamic enolate.
Solvent Aprotic (e.g., THF)[9]Aprotic (can tolerate some protic to aid equilibration)Aprotic solvents are essential for preventing proton exchange that would lead to equilibration.[15]
Stoichiometry Slight excess of ketone or 1:1 ratioExcess alkylating agentUsing a limiting amount of the alkylating agent ensures it is consumed before the mono-alkylated product can react further.
Experimental Protocol: Kinetic Mono-alkylation of Cyclohexanone

This protocol is designed to maximize the yield of the mono-alkylated product.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C to form the LDA solution.[16]

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.[16]

  • Alkylation: Slowly add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir for an additional 2-4 hours at this temperature, monitoring the reaction by TLC.[16]

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the mono-alkylated cyclohexanone.

Diagram: Workflow for Kinetic Mono-alkylation

G A Prepare LDA Solution (-78 °C) B Add Cyclohexanone (Form Enolate, -78 °C) A->B C Add Alkyl Halide (-78 °C) B->C D Quench with NH4Cl C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F

Caption: Step-by-step workflow for selective mono-alkylation.

By implementing these strategies and understanding the chemical principles at play, you can effectively control the outcome of your cyclohexanone alkylation reactions and minimize the formation of unwanted over-alkylation byproducts.

References

Technical Support Center: Troubleshooting Low Conversion in 4-Arylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-arylcyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their reactions. As a privileged scaffold in medicinal chemistry, the successful synthesis of 4-arylcyclohexanones is pivotal for the advancement of various therapeutic agents.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common pitfalls of this synthetic process.

Troubleshooting Guide: A Deeper Dive into Low Conversion

Low conversion is a frequent and frustrating issue in the synthesis of 4-arylcyclohexanones. This guide will walk you through a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My yield of 4-arylcyclohexanone is consistently low. What are the most likely culprits?

Low yields in 4-arylcyclohexanone synthesis, particularly via the common Robinson annulation pathway, often stem from a handful of competing side reactions.[2] The Robinson annulation is a powerful tool, involving a Michael addition followed by an intramolecular aldol condensation, but its success hinges on carefully controlled conditions.[3][4][5]

Here are the primary suspects for low conversion:

  • Incomplete Reaction and Stable Intermediates: The reaction can stall after the initial Michael addition, resulting in the accumulation of the 1,5-diketone intermediate.[2] This intermediate is often stable and may not efficiently cyclize under the reaction conditions.

  • Polymerization of the Michael Acceptor: The α,β-unsaturated aryl ketone (e.g., chalcone) used as the Michael acceptor is susceptible to polymerization, especially under basic conditions.[2] This depletes a key starting material.

  • Self-Condensation of the Ketone Donor: The ketone acting as the Michael donor (e.g., cyclohexanone) can undergo self-aldol condensation, leading to undesired byproducts.[2]

  • Double Michael Addition: A second molecule of the α,β-unsaturated aryl ketone can react with the initial Michael adduct, forming higher molecular weight impurities.[2]

To address these, consider the following troubleshooting workflow:

TroubleshootingWorkflow Start Low Conversion of 4-Arylcyclohexanone Check_Intermediate Analyze reaction mixture for 1,5-diketone intermediate (TLC, NMR) Start->Check_Intermediate Intermediate_Present Intermediate is the major product Check_Intermediate->Intermediate_Present Optimize_Cyclization Optimize Aldol Condensation: - Stronger base - Higher temperature - Dean-Stark trap to remove water Intermediate_Present->Optimize_Cyclization Yes Check_Polymerization Observe for insoluble material or broad NMR humps Intermediate_Present->Check_Polymerization No End Improved Conversion Optimize_Cyclization->End Polymerization_Present Polymerization suspected Check_Polymerization->Polymerization_Present Modify_Conditions Modify Reaction Conditions: - Lower temperature - Slower addition of base - Use a less reactive Michael acceptor Polymerization_Present->Modify_Conditions Yes Check_SelfCondensation Analyze for byproducts from ketone self-condensation Polymerization_Present->Check_SelfCondensation No Modify_Conditions->End SelfCondensation_Present Self-condensation products detected Check_SelfCondensation->SelfCondensation_Present Adjust_Stoichiometry Adjust Stoichiometry & Conditions: - Use a slight excess of the Michael acceptor - Lower base concentration SelfCondensation_Present->Adjust_Stoichiometry Yes SelfCondensation_Present->End No Adjust_Stoichiometry->End SynthesisRoutes Target 4-Arylcyclohexanone Robinson Robinson Annulation Robinson->Target Suzuki Suzuki Coupling Suzuki->Target Heck Heck Reaction Heck->Target DielsAlder Diels-Alder Reaction DielsAlder->Target Oxidation Oxidation Oxidation->Target

References

improving selectivity in the synthesis of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-benzylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address challenges encountered during this synthesis. Our goal is to equip you with the knowledge to improve selectivity, optimize yields, and ensure the purity of your final product.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Problem 1: Low Yield of this compound and Formation of Multiple Byproducts

Question: My reaction is resulting in a low yield of the desired this compound, and I'm observing several side products. What are the likely causes, and how can I improve the selectivity?

Answer: Low yields and the formation of multiple byproducts are common challenges in the synthesis of this compound, often stemming from a lack of control over the reaction conditions. The primary synthetic route typically involves the benzylation of a cyclohexanone derivative. Key factors influencing selectivity include the choice of starting material, the base used for enolate formation, and the reaction temperature.

One of the most prevalent side reactions is over-alkylation, where a second benzyl group is added to the cyclohexanone ring. Another common issue is O-alkylation, where the enolate reacts through its oxygen atom instead of the desired carbon nucleophile.

Solutions to Improve Selectivity:

  • Choice of Starting Material: Instead of directly alkylating cyclohexanone, which can lead to a mixture of 2- and 4-substituted products, a more selective approach is to start with a precursor that directs the benzylation to the 4-position. A common strategy is the hydrogenation of 4-substituted phenols to the corresponding cyclohexanone.[1]

  • Controlled Enolate Formation: The choice of base is critical for selective C-alkylation. Strong, hindered bases like lithium diisopropylamide (LDA) are often preferred as they rapidly and quantitatively form the kinetic enolate at low temperatures, minimizing side reactions.

  • Temperature Control: Maintaining a low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the benzylating agent is crucial to prevent side reactions and favor the desired product.[2]

  • Use of a Protecting Group: In some cases, using a protecting group for the ketone can facilitate more controlled benzylation. For instance, forming an enamine from cyclohexanone with a secondary amine (like pyrrolidine) allows for selective alkylation at the alpha-position, followed by hydrolysis to regenerate the ketone.

Problem 2: Difficulty in Purifying this compound from the Reaction Mixture

Question: I'm struggling to isolate pure this compound from my crude product. What purification techniques are most effective?

Answer: The purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts with similar polarities, and residual catalyst. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction with water or a mild acid, followed by extraction of the organic components into a suitable solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating this compound from closely related byproducts. A silica gel column is typically used with a gradient elution system of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate.[3] The optimal solvent ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale syntheses.[4][5]

  • Crystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Problem 3: The Reaction Fails to Proceed or Proceeds Very Slowly

Question: My attempt to synthesize this compound is not working. The reaction either doesn't start or is extremely sluggish. What could be the issue?

Answer: A stalled or slow reaction can be attributed to several factors, primarily related to the quality of reagents and the reaction setup.

Potential Causes and Solutions:

  • Inactive Catalyst or Reagents:

    • Lewis Acids in Friedel-Crafts Reactions: If you are employing a Friedel-Crafts acylation or alkylation approach, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[6] Ensure that the catalyst is fresh and handled under anhydrous conditions.

    • Bases for Enolate Formation: Strong bases like sodium hydride (NaH) or LDA can be deactivated by moisture or air. Use freshly opened or properly stored reagents.

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of reagents and intermediates.[2]

  • Solvent Purity: The use of dry, anhydrous solvents is critical. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Insufficient Activation: In some cases, the reaction may require thermal or microwave activation to proceed at a reasonable rate. However, increasing the temperature should be done cautiously as it can also promote side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most common synthetic routes to this compound?

There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, required scale, and desired purity.

Synthetic Route Description Advantages Disadvantages
Friedel-Crafts Reaction This involves the reaction of benzene with a cyclohexanone derivative containing an acyl or alkyl halide in the presence of a Lewis acid catalyst.[6][7]Can be a direct route.Prone to rearrangements and polysubstitution, requiring careful control of conditions.[7]
Alkylation of Enolates/Enamines This involves the generation of an enolate or enamine from cyclohexanone, which then acts as a nucleophile to attack a benzyl halide.[2]Offers good control over the position of alkylation.Can lead to O-alkylation or over-alkylation if not carefully controlled.[8]
Hydrogenation of 4-Benzylphenol This two-step process involves the catalytic hydrogenation of 4-benzylphenol to 4-benzylcyclohexanol, followed by oxidation to the ketone.[9]Often provides good selectivity for the 4-substituted product.Requires an additional oxidation step.
Diels-Alder Reaction A cycloaddition reaction between a suitable diene and a dienophile can be used to construct the cyclohexanone ring with the benzyl group already in place.[10]Can provide good stereochemical control.The synthesis of the required diene and dienophile can be complex.
How does the choice of base affect the selectivity of the benzylation reaction?

The base plays a pivotal role in determining the outcome of the reaction by influencing the formation of the enolate intermediate.

  • Thermodynamic vs. Kinetic Enolates: With an unsymmetrical ketone like 2-methylcyclohexanone, two different enolates can be formed. A strong, non-nucleophilic, hindered base like LDA at low temperatures will favor the formation of the less substituted (kinetic) enolate. Weaker bases or higher temperatures favor the more substituted (thermodynamic) enolate.

  • C- vs. O-Alkylation: The counter-ion of the base can also influence the ratio of C- to O-alkylation. In general, polar aprotic solvents favor C-alkylation.

What is the mechanism of the Friedel-Crafts acylation route?

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide to form a highly electrophilic acylium ion, which is resonance-stabilized.[11]

  • Electrophilic Attack: The aromatic ring (benzene) acts as a nucleophile and attacks the acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone.

Caption: Mechanism of Friedel-Crafts Acylation.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Enolate Alkylation

This protocol outlines a general procedure for the synthesis of this compound through the alkylation of a cyclohexanone enolate.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add the LDA solution to the stirred THF. Then, add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add a solution of benzyl bromide in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental_Workflow start Start: Assemble Dry Apparatus under N₂ add_thf Add Anhydrous THF start->add_thf cool_78 Cool to -78°C add_thf->cool_78 add_lda Add LDA Solution cool_78->add_lda add_ketone Add Cyclohexanone Solution add_lda->add_ketone form_enolate Stir for 1h at -78°C (Enolate Formation) add_ketone->form_enolate add_benzyl_bromide Add Benzyl Bromide Solution form_enolate->add_benzyl_bromide warm_rt Warm to Room Temperature & Stir Overnight add_benzyl_bromide->warm_rt quench Quench with NH₄Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end_product Isolate Pure this compound chromatography->end_product

Caption: Workflow for Enolate Alkylation.

IV. References

  • Vulcanchem. (n.d.). 4-Benzyl-4-methylcyclohexanone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Benzyloxy)cyclohexanone synthesis. Retrieved from --INVALID-LINK--

  • Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Non-proline based 4-substituted cyclohexanone catalysts for Tables 7–9. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4-(Benzyloxy)cyclohexanone | CAS No.2987-06-6 Synthetic Routes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from --INVALID-LINK--

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for photochemical synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from --INVALID-LINK--

  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for oxidation of 4-tert-butylcyclohexanol. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Arylcyclohexanone Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3251753A - Process for the purification of cyclohexanone. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Comparative study of different synthetic routes to 3-Benzylcyclobutanol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Benzylcyclohexan-1-one. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Benzylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity this compound for their downstream applications. Here, we will address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our focus is on not just the "how," but also the "why," to empower you with the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, based on common synthetic methodologies, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include cyclohexanone derivatives and benzylating agents (e.g., benzyl bromide).

  • Byproducts of the Main Reaction: Incomplete reactions or side reactions can lead to various byproducts. For instance, in reactions involving strong bases, you might encounter products of self-condensation (aldol condensation) of the cyclohexanone starting material or the product itself.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.

  • Solvent Residues: The solvents used in the reaction and workup are common impurities.

  • Degradation Products: this compound, like other ketones, can be susceptible to degradation under harsh conditions (e.g., strong acidic or basic conditions, high temperatures).

Q2: I have a solid crude product. What is the best initial purification strategy?

A2: For a solid crude product, recrystallization is often the most efficient and scalable first-pass purification technique. It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from your target compound. The key to a successful recrystallization is the choice of solvent.

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is "like dissolves like". Since this compound has both a non-polar benzyl group and a moderately polar ketone functional group, a solvent of intermediate polarity or a solvent pair is often effective.

Here is a table of potential solvents and solvent pairs to screen:

Solvent/Solvent PairRationale
Ethanol/WaterThis compound should be soluble in hot ethanol. Water can then be added as an anti-solvent to induce crystallization upon cooling.
Heptane/Ethyl AcetateHeptane is a non-polar solvent, while ethyl acetate has intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until the solution becomes cloudy, then allow it to cool slowly.
Toluene/HexaneSimilar to the heptane/ethyl acetate system, this pair balances polarity to achieve good crystallization.
IsopropanolA single solvent system that can be effective if the solubility profile is appropriate.

Q4: My recrystallization resulted in an oil, not crystals. What should I do?

A4: "Oiling out" is a common problem in recrystallization. It occurs when the solute is too soluble in the solvent, or when the cooling is too rapid. Here are some troubleshooting steps:

  • Add more of the "poorer" solvent (anti-solvent): If using a solvent pair, add more of the solvent in which your compound is less soluble.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of a crystal lattice.[1]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Recrystallization did not yield a product of sufficient purity, or the crude product is an oil.

Solution: Flash column chromatography is a powerful technique for separating compounds with different polarities.

Workflow for Column Chromatography of this compound

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC 1. TLC Analysis: Determine optimal solvent system. Target Rf ~0.3 Slurry 2. Prepare Slurry: Mix silica gel with non-polar solvent. TLC->Slurry Pack 3. Pack Column: Pour slurry and allow to settle. Slurry->Pack Load 4. Load Sample: Adsorb crude product onto a small amount of silica. Pack->Load Elute 5. Elute: Run the column with the chosen solvent system. Load->Elute Collect 6. Collect Fractions: Collect eluent in small fractions. Elute->Collect Analyze 7. Analyze Fractions: Spot fractions on TLC plates to identify those containing the pure product. Collect->Analyze Combine 8. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. Analyze->Combine Final 9. Final Product: Obtain pure this compound. Combine->Final

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol for Column Chromatography:

  • Determine the Eluent System via TLC:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

    • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.25-0.35. This allows for good separation from both more polar and less polar impurities.[2]

  • Pack the Column:

    • Choose a column of appropriate size for the amount of crude material you have.

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent of your chosen eluent system.

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elute and Collect Fractions:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or a syringe) to push the solvent through the column.

    • Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions and Isolate the Product:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound.

Troubleshooting Column Chromatography:

ProblemPossible CauseSolution
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing to 15% or 20%.
All compounds elute together Eluent is too polar.Decrease the polarity of the eluent.
Cracked or channeled column Improper packing of the column.Ensure the silica gel is packed uniformly without air bubbles.
Poor separation Column is overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Guide 2: Distillation for Liquid Impurities

Issue: The crude product is a liquid or contains volatile impurities.

Solution: Vacuum distillation can be effective for separating this compound from impurities with significantly different boiling points.

Important Considerations:

  • This compound has a high boiling point (165-166 °C at 14 Torr).[3] Distillation at atmospheric pressure is not recommended as it may lead to decomposition.

  • Ensure your vacuum system is capable of reaching a stable, low pressure.

Workflow for Vacuum Distillation

G cluster_0 Setup cluster_1 Distillation cluster_2 Completion Assemble 1. Assemble Apparatus: Set up a distillation apparatus for vacuum. Charge 2. Charge Flask: Add crude this compound and a boiling chip. Assemble->Charge Evacuate 3. Evacuate System: Slowly apply vacuum. Charge->Evacuate Heat 4. Heat: Gently heat the distillation flask. Evacuate->Heat Collect 5. Collect Fractions: Collect fractions based on boiling point and refractive index. Heat->Collect Cool 6. Cool Down: Allow the apparatus to cool before releasing the vacuum. Collect->Cool Analyze 7. Analyze Product: Confirm purity by GC-MS or NMR. Cool->Analyze

Caption: Workflow for Vacuum Distillation.

Step-by-Step Protocol for Vacuum Distillation:

  • Set up the Apparatus:

    • Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Use a heating mantle with a stirrer for even heating.

    • Include a cold trap between your distillation apparatus and the vacuum pump to protect the pump.

  • Charge the Flask:

    • Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Perform the Distillation:

    • Slowly and carefully apply vacuum to the system.

    • Once a stable vacuum is achieved, begin to heat the distillation flask.

    • Collect any low-boiling impurities as a forerun.

    • Collect the main fraction of this compound at its expected boiling point under the applied vacuum.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

  • Shutdown:

    • Allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially shatter the glassware.

References

Technical Support Center: Scale-Up of 4-Benzylcyclohexanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Benzylcyclohexanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, providing troubleshooting guides, FAQs, and detailed protocols to ensure a robust and scalable process.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems that can arise during the scale-up of this compound synthesis. The following Q&A format is designed to help you diagnose and solve issues in your process.

Q1: We are attempting a Friedel-Crafts acylation of benzene with cyclohexylacetyl chloride. Our yield dropped from 85% at the 50g scale to less than 50% at the 5kg scale. What is the primary cause?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.

Possible Causes & Solutions:

  • Inefficient Heat Transfer: Friedel-Crafts acylations are highly exothermic.[1] As you scale up, the surface-area-to-volume ratio of your reactor decreases, making it much harder to dissipate heat. Uncontrolled temperature spikes can lead to side reactions, such as polysubstitution or degradation of the product.

    • Solution:

      • Controlled Reagent Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise or as a solution/slurry in the solvent at a controlled rate to manage the exotherm. Similarly, the acyl chloride should be added slowly via an addition funnel or pump.

      • Jacketed Reactor: Ensure you are using a reactor with an efficient cooling jacket and a powerful chilling utility. Monitor both the internal reaction temperature and the jacket temperature. A significant delta between the two indicates poor heat transfer.

      • Dilution: While it can impact throughput, increasing the solvent volume can help create a more manageable heat sink.

  • Poor Mixing & Localized "Hot Spots": In a large reactor, inadequate agitation can lead to localized concentrations of reagents and catalyst, causing hot spots where side reactions dominate, even if the bulk temperature appears normal.

    • Solution:

      • Appropriate Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor stirrer) to ensure vigorous mixing of the entire reaction mass.

      • Reverse Addition: Consider adding the benzene/substrate solution to a slurry of the Lewis acid in the solvent. This can sometimes prevent the initial clumping and mixing issues associated with adding a solid catalyst to a liquid.

  • Catalyst Deactivation: Moisture is detrimental to Lewis acids like AlCl₃. On a larger scale, there are more opportunities for atmospheric moisture to enter the system during reagent transfers.

    • Solution: Ensure all reagents and solvents are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Use techniques like a positive pressure nitrogen blanket.

Q2: Our final product is consistently contaminated with 4-benzylcyclohexanol. How can we minimize this impurity?

The presence of 4-benzylcyclohexanol indicates an issue with either the final oxidation step (if your route proceeds via the alcohol) or an unintended reduction of the ketone during work-up or purification.

Possible Causes & Solutions:

  • Incomplete Oxidation: If you are synthesizing the target molecule by oxidizing 4-benzylcyclohexanol, the issue is likely an incomplete reaction.

    • Solution:

      • Reaction Monitoring: Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting alcohol. Do not proceed with work-up until the alcohol is consumed to an acceptable level (<1%).

      • Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. On a large scale, minor weighing errors or impurities in the oxidant can lead to an effective under-dosing. It may be necessary to use a slight excess (e.g., 1.05-1.1 equivalents).

      • Reaction Time/Temperature: Scale-up can sometimes require longer reaction times due to mixing inefficiencies. Confirm that the reaction has truly reached completion.

  • Unintended Reduction during Work-up: If your synthesis route does not involve an alcohol intermediate, the ketone may be reduced during subsequent steps. For example, if you perform a Clemmensen or Wolff-Kishner reduction to remove an acyl group from another part of a more complex molecule, the cyclohexanone moiety could also be affected.[2] More commonly, certain quenching agents or purification conditions could cause this.

    • Solution: If using a reducing agent like sodium borohydride in a different step, ensure it is fully quenched before isolating the this compound.[3] Review your full process for any unintended sources of hydrides.

Q3: We are using an alkylation route with benzyl bromide and are seeing significant amounts of a di-benzylated byproduct. How can we improve selectivity?

This problem arises from the enolate of the desired mono-benzylated product reacting again with benzyl bromide. The key is to control the formation and reactivity of the enolate.

Possible Causes & Solutions:

  • Slow Enolate Formation/Alkylation Competition: If the alkylation step is slow compared to proton exchange, the enolate of the product can form and react before all the starting material is consumed.

    • Solution:

      • Strong, Bulky Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation of the starting cyclohexanone derivative.

      • Controlled Temperature: Form the enolate at a low temperature (e.g., -78 °C) to ensure it is stable and does not undergo side reactions. Then, add the benzyl bromide at this low temperature before allowing the reaction to slowly warm.

      • Stoichiometry: Use a slight excess of the starting ketone relative to the base and benzyl bromide to ensure the electrophile is consumed before significant amounts of the product enolate can form.

Troubleshooting Workflow: Low Yield

Below is a decision tree to guide your investigation into low yield during scale-up.

low_yield_troubleshooting cluster_mass_balance Mass Balance Investigation cluster_ipc Reaction Chemistry Investigation start Low Yield on Scale-Up check_mass_balance Is Mass Balance Low? start->check_mass_balance low_mass Yes, significant loss of material. check_mass_balance->low_mass Yes good_mass No, mass is accounted for. check_mass_balance->good_mass No ipc_analysis Analyze In-Process Controls (IPCs) incomplete_rxn Incomplete Reaction? ipc_analysis->incomplete_rxn transfer_loss Physical Loss During Transfers/Work-up? low_mass->transfer_loss good_mass->ipc_analysis volatile_loss Loss to Volatility (Distillation/Drying)? transfer_loss->volatile_loss No side_products Major Side Products Formed? incomplete_rxn->side_products No cause_incomplete Investigate: - Heat/Mass Transfer - Catalyst Activity - Reaction Time incomplete_rxn->cause_incomplete Yes cause_side_products Investigate: - Over-reaction - Impurities in Starting Material - Temperature Control side_products->cause_side_products Yes

Caption: Troubleshooting decision tree for low yield issues.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of a Friedel-Crafts acylation for this compound? A: The most critical parameters are:

  • Temperature: Due to the high exothermicity, precise temperature control is paramount to prevent side reactions.

  • Reagent Stoichiometry: The ratio of Lewis acid to the acylating agent and substrate must be strictly controlled.

  • Addition Rate: The rate of addition for the catalyst and electrophile directly controls the rate of heat generation.

  • Agitation Speed: Essential for maintaining homogeneity and ensuring efficient heat transfer.

  • Water Content: Must be kept to a minimum (<100 ppm in solvents) to prevent catalyst quenching and side reactions.

Q: Is column chromatography a viable purification method for multi-kilogram scale production? A: Generally, no. While essential for purification at the lab scale, column chromatography is expensive, solvent-intensive, and difficult to scale for bulk production.[4] For a solid compound like this compound (m.p. 46-47 °C)[5], developing a robust crystallization or distillation protocol is the standard industrial approach.[6][7]

  • Crystallization: This is the preferred method. It involves finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are removed by hot filtration.

  • Distillation: Given its boiling point of 165-166 °C at 14 Torr[5], vacuum distillation is also a viable, scalable purification method to remove less volatile or non-volatile impurities.

Q: What are the primary safety concerns when scaling up this synthesis? A:

  • Thermal Runaway: The exothermic nature of the Friedel-Crafts reaction poses the most significant risk. A proper thermal hazard assessment (e.g., using Reaction Calorimetry) is crucial before scaling up.

  • Handling of Reagents:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Requires handling in a dry, controlled environment.

    • Thionyl Chloride (SOCl₂): If preparing the acyl chloride in-house, this reagent is toxic and corrosive. The reaction releases HCl and SO₂ gas, which must be scrubbed.

    • Solvents: Use of flammable solvents like benzene (a known carcinogen) should be replaced with safer alternatives like toluene or dichlorobenzene where possible.

  • Quenching Process: Adding the reaction mixture to water or ice on a large scale is extremely hazardous due to the violent reaction of residual AlCl₃. A controlled "reverse" quench (slowly adding the quenching agent to the reaction vessel) or using alternative quenching agents (e.g., cooled methanol) might be necessary.

Section 3: Experimental Protocols & Scale-Up Considerations

This section provides a representative protocol for a Friedel-Crafts acylation route and highlights the key changes needed for scale-up.

Synthesis Route: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts synthesis route.

Protocol 1: Lab-Scale (50g) Synthesis of this compound

This protocol is illustrative. All steps must be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Cyclohexylacetyl Chloride:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and gas outlet to a scrubber, add cyclohexylacetic acid (50.0 g, 0.35 mol).[8]

    • Slowly add thionyl chloride (30.5 mL, 0.42 mol) at room temperature.

    • Heat the mixture to 70-80 °C for 2-3 hours until gas evolution ceases.

    • Allow to cool and distill under vacuum to afford pure cyclohexylacetyl chloride.

  • Friedel-Crafts Acylation:

    • To a 1 L, 3-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (51.3 g, 0.385 mol) and dry benzene (400 mL).

    • Cool the slurry to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cyclohexylacetyl chloride (56.2 g, 0.35 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (~500 g) with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by column chromatography (e.g., silica gel, 10% ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Scale-Up Considerations (5 kg Production)

This section outlines modifications to the lab protocol for a 5 kg scale.

ParameterLab Scale (50 g)Scale-Up (5 kg)Rationale for Change
Reaction Vessel 1 L Round-Bottom Flask100 L Jacketed Glass-Lined ReactorProvides necessary volume, superior heat transfer, and mechanical agitation.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (PBT impeller)Ensures homogeneity in the large volume and efficient heat distribution.
Reagent Addition Dropping FunnelMetering PumpAllows for precise, controlled addition rate to manage the exotherm safely.
Temperature Control Ice BathChiller unit connected to reactor jacketProvides active and reliable cooling to maintain the target temperature range.
Work-up (Quench) Pour onto iceSlow reverse quench (add water/ice to vessel)Pouring a large volume of reactive mixture is unsafe. A controlled reverse quench is necessary to manage heat and gas evolution.
Purification Column ChromatographyCrystallization Chromatography is not economically viable at this scale. Crystallization from a suitable solvent (e.g., heptane/toluene mixture) is the preferred industrial method.[9]
Process Safety Standard Fume HoodProcess Hazard Analysis (PHA), Reaction CalorimetryEssential to understand and control the thermal risks before operating at a large scale.

Section 4: References

  • BenchChem. (2025). Application Notes: Experimental Setup for Friedel-Crafts Acylation Reactions. BenchChem. --INVALID-LINK--

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--

  • Patel, A., et al. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. --INVALID-LINK--

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. --INVALID-LINK--

  • Vulcanchem. (n.d.). 4-Benzyl-4-methylcyclohexanone. --INVALID-LINK--

  • PubChem. (n.d.). 4-Benzylcyclohexanol. National Center for Biotechnology Information. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. --INVALID-LINK--

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone. --INVALID-LINK--

  • Google Patents. (n.d.). US8389773B2 - Cyclohexanone production process with impurities removal. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,2,5,5-Tetramethylcyclohexane-1,4-dione. --INVALID-LINK--

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. --INVALID-LINK--

  • PubChem. (n.d.). Cyclohexaneacetic acid. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cyclohexaneacetic acid ≥99%. --INVALID-LINK--

References

Technical Support Center: Navigating Base Selection for 4-Benzylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-benzylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for base-catalyzed reactions of this versatile substrate. As Senior Application Scientists, we aim to bridge the gap between theoretical principles and practical laboratory challenges.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in reactions with this compound?

A1: Base selection is paramount because this compound is an unsymmetrical ketone with two distinct sets of α-protons. The choice of base directly controls which proton is removed, leading to one of two possible enolates: the kinetic enolate or the thermodynamic enolate. These two enolates have different structures and reactivities, leading to different product outcomes in subsequent reactions like alkylations, aldol condensations, and Robinson annulations.[1][2]

Q2: What is the difference between the kinetic and thermodynamic enolate of this compound?

A2: The key difference lies in which α-proton is removed:

  • Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon (C-2 or C-6). This reaction is faster but results in a less stable, less substituted alkene in the enolate structure.[2][3]

  • Thermodynamic Enolate: Formed by removing a proton from the more sterically hindered α-carbon (the benzylic position, C-4). This reaction is slower but results in a more stable, more substituted (conjugated) enolate.[2][3]

The ability to selectively generate one over the other is a powerful tool for directing the regioselectivity of your synthesis.[4]

Q3: How do I selectively form the kinetic enolate?

A3: To favor the kinetic enolate, you need conditions that are irreversible and fast, minimizing the chance for equilibration to the more stable thermodynamic form.[2][3] The key parameters are:

  • Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the classic choice.[3]

  • Temperature: Perform the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath).[3]

  • Solvent: Use an aprotic solvent like tetrahydrofuran (THF).[5]

  • Procedure: Add the ketone solution slowly to a slight excess of the base solution to ensure the base is always in excess, preventing the presence of unreacted ketone that could facilitate proton exchange.[6]

Q4: How do I selectively form the thermodynamic enolate?

A4: Formation of the thermodynamic enolate is favored under conditions that allow the system to reach equilibrium.[2][3] This allows the initially formed mixture of enolates to convert to the most stable species. The key parameters are:

  • Base: Use a smaller, weaker base where the pKa of its conjugate acid is closer to that of the ketone. Alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), or sodium hydride (NaH) are common choices.[2][4]

  • Temperature: Use higher temperatures, from room temperature to reflux, to provide the energy needed to overcome the activation barrier for the formation of the more hindered enolate and to facilitate equilibration.[2]

  • Solvent: Protic solvents can facilitate the proton exchange needed for equilibration.[1]

Visualizing Enolate Formation

The choice between kinetic and thermodynamic pathways is a fundamental concept in controlling the reactivity of this compound.

G cluster_start This compound cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start This compound k_base Strong, Bulky Base (e.g., LDA) start->k_base Fast, Irreversible t_base Weaker, Small Base (e.g., NaOEt) start->t_base Slow, Reversible k_temp Low Temperature (-78 °C) k_base->k_temp k_enolate Kinetic Enolate (Less Substituted) k_temp->k_enolate k_product Reaction at C-2/C-6 k_enolate->k_product t_temp Higher Temperature (e.g., Reflux) t_base->t_temp t_enolate Thermodynamic Enolate (More Substituted) t_temp->t_enolate t_product Reaction at C-4 t_enolate->t_product

Caption: Decision pathway for selective enolate formation.
Comparative Data: Base Selection and Reaction Conditions

The following table summarizes the conditions for achieving kinetic versus thermodynamic control. While specific yields for this compound are not always available in comparative literature, the principles derived from model systems like 2-methylcyclohexanone are directly applicable.[4]

ParameterKinetic ControlThermodynamic ControlCausality
Favored Product Least substituted enolateMost substituted enolateGoverned by the rate of proton removal vs. the stability of the final enolate.[2]
Base Type Strong, sterically hindered (e.g., LDA, LiHMDS)Weaker, less hindered (e.g., NaH, NaOEt, KOtBu)Bulky bases access the less hindered protons faster. Weaker bases allow for equilibrium.[3]
Temperature Low (-78 °C to 0 °C)Higher (Room temp. to reflux)Low temperature prevents equilibration; higher temperature provides activation energy to form the more stable enolate.[2]
Solvent Aprotic (e.g., THF, DME)Protic or AproticAprotic solvents are required for strong bases like LDA. Protic solvents can facilitate proton transfer for equilibration.[5]
Outcome Example Alkylation at C-2/C-6Alkylation at the benzylic C-4 positionThe site of reaction is determined by the location of the double bond in the enolate.

Troubleshooting Guide

Issue 1: Low yield in a crossed aldol condensation with an aromatic aldehyde (e.g., benzaldehyde).

This is a common issue that can often be traced back to competing side reactions or unfavorable equilibrium.

  • Possible Cause 1: Self-condensation of this compound.

    • Why it happens: If the rate of enolate formation is comparable to or faster than the rate of the enolate attacking the aldehyde, the enolate of this compound can attack another molecule of the ketone. This is more likely under thermodynamic conditions where a significant concentration of the ketone and its enolate coexist.

    • Troubleshooting Steps:

      • Reverse Addition: Add the this compound slowly to a mixture of the base and the aromatic aldehyde. This ensures the instantaneous concentration of the enolate is low and it is more likely to encounter an aldehyde molecule.[7]

      • Use Kinetic Conditions: Pre-form the kinetic enolate with LDA at -78 °C, then add the aldehyde. This decouples the enolate formation from the aldol addition, preventing self-condensation.

  • Possible Cause 2: Unfavorable Equilibrium.

    • Why it happens: The initial aldol addition is often reversible. The subsequent dehydration to the conjugated enone is usually what drives the reaction to completion. If this dehydration is slow, the overall yield will be low.

    • Troubleshooting Steps:

      • Increase Temperature: After the initial addition, gently heating the reaction can promote the elimination of water to form the stable α,β-unsaturated ketone product.

      • Choice of Base/Solvent: Using a base like NaOH or KOH in a protic solvent like ethanol often facilitates both the condensation and subsequent dehydration.[8]

G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Steps start Low Yield in Aldol Condensation check_purity Are starting materials pure? (Aldehyde not oxidized?) start->check_purity check_base Is the base fresh and active? start->check_base self_cond Suspicion: Self-Condensation check_purity->self_cond If pure... check_base->self_cond equilibrium Suspicion: Unfavorable Equilibrium self_cond->equilibrium No reverse_add Action: Use Reverse Addition (Ketone to Aldehyde/Base) self_cond->reverse_add Yes kinetic_cond Action: Use Kinetic Conditions (Pre-form enolate with LDA) self_cond->kinetic_cond Yes heat Action: Heat to Promote Dehydration equilibrium->heat Yes base_solvent Action: Switch to KOH/EtOH to drive dehydration equilibrium->base_solvent Yes

Caption: Troubleshooting workflow for a low-yield aldol reaction.

Issue 2: Poor regioselectivity in a Robinson Annulation with methyl vinyl ketone (MVK).

The Robinson annulation is a powerful ring-forming reaction, but its success with an unsymmetrical ketone like this compound depends critically on controlling the initial Michael addition.[2][9]

  • Possible Cause: Formation of a mixture of enolates.

    • Why it happens: Standard Robinson annulation conditions (e.g., NaOEt in EtOH) are thermodynamic and can lead to a mixture of enolates, resulting in two different Michael adducts and consequently two different annulated products.[9] MVK can also polymerize under these conditions.[5]

    • Troubleshooting Steps:

      • Directed, Stepwise Approach: For maximum control, do not perform a one-pot reaction. First, generate the desired enolate under either kinetic or thermodynamic conditions as a separate step.

      • Kinetic Enolate for C-2/C-6 Annulation: Use LDA/THF at -78 °C to form the kinetic enolate, then add MVK to ensure the Michael addition occurs at the C-2/C-6 position.[2]

      • Thermodynamic Enolate for C-4 Annulation: Use a base like NaH in a refluxing solvent like THF to form the thermodynamic enolate, then add MVK. This will direct the annulation to the benzylic position.[4]

      • Isolate the Michael Adduct: To improve yields and reduce byproducts, it is often beneficial to isolate and purify the 1,5-diketone intermediate from the Michael addition before proceeding with the intramolecular aldol condensation step under basic or acidic conditions.[2]

Issue 3: Lack of diastereoselectivity in the alkylation of the this compound enolate.

  • Possible Cause: Facial selectivity of the enolate.

    • Why it happens: The enolate of a cyclohexanone is planar. An incoming electrophile can attack from either the top face or the bottom face. For conformationally rigid cyclohexanone enolates, the reaction tends to proceed through a transition state that evolves toward a chair conformation. This often results in a kinetic preference for axial alkylation.[10]

    • Troubleshooting Steps:

      • Analyze Steric Hindrance: The 4-benzyl group will likely exist in an equatorial position in the most stable chair conformation. The approach of the electrophile will be influenced by the steric bulk of this group and the electrophile itself.

      • Control Temperature: Since alkylation is kinetically controlled, lower temperatures may enhance selectivity by making the energy difference between the two diastereomeric transition states more significant.[10]

      • Consider the Counterion and Solvent: The nature of the cation (e.g., Li+, Na+, K+) and the solvent can influence the aggregation state and reactivity of the enolate, which may have subtle effects on diastereoselectivity.[5]

Experimental Protocols

Protocol 1: Kinetic Alkylation of this compound at the C-2 Position

This protocol is designed to selectively form the kinetic enolate and trap it with an electrophile, such as methyl iodide.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • LDA Preparation: In a separate flask under nitrogen, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add n-butyllithium (1.05 equivalents) dropwise. Stir at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. In another flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the LDA solution, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermodynamic Crossed Aldol Condensation with Benzaldehyde

This protocol is designed to favor the formation of the thermodynamic enolate for reaction at the benzylic position, followed by dehydration.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Reaction Initiation: Prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Reaction and Dehydration: Stir the mixture at room temperature. The reaction progress can often be monitored by the formation of a precipitate. After stirring for 1-2 hours, gently heat the mixture to reflux for an additional 1-2 hours to ensure complete dehydration to the α,β-unsaturated product.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Isolation and Purification: Isolate the solid product by suction filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

References

Technical Support Center: Minimizing Polymerization in Reactions Involving 4-Benzylcyclohexanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization in reactions involving 4-benzylcyclohexanone and its precursors. By understanding the underlying chemical principles, you can optimize your reaction conditions to favor the desired product and minimize polymeric byproduct formation.

Introduction: The Challenge of Polymerization

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and complex organic molecules. However, their synthesis is often plagued by the formation of polymeric byproducts. This polymerization can occur through several mechanisms, most notably aldol-type condensation reactions, which are often catalyzed by both acidic and basic conditions. The presence of enolizable protons on the cyclohexanone ring and the reactivity of the carbonyl group make these precursors susceptible to self-condensation and polymerization, leading to reduced yields, difficult purifications, and inconsistent results.

This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring more efficient and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in reactions with this compound precursors?

A1: The primary cause is typically an undesired aldol condensation reaction.[1] Cyclohexanone and its derivatives can act as both a nucleophile (in its enolate form) and an electrophile (at the carbonyl carbon).[2] Under either basic or acidic conditions, the enolate can attack the carbonyl group of another molecule, leading to a dimer. This dimer can then undergo dehydration to form a conjugated enone, which can be even more reactive and prone to further addition reactions, ultimately leading to oligomers and polymers.[3][4]

Q2: Which reaction conditions are most likely to promote polymerization?

A2: Several factors can contribute to unwanted polymerization:

  • Strong Bases or Acids: Both strong bases (like NaOH, KOH, or alkoxides) and strong acids can catalyze aldol condensation.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of both the initial condensation and subsequent dehydration steps, favoring polymer formation.[5]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under polymerizing conditions, can lead to the accumulation of polymeric byproducts.[6]

  • High Concentrations: Higher concentrations of the cyclohexanone precursor increase the probability of intermolecular reactions, leading to polymerization.

Q3: How can I detect the formation of polymeric byproducts?

A3: Polymer formation can often be visually observed as the reaction mixture becomes viscous, cloudy, or forms an insoluble tar. For more quantitative analysis, techniques like Thin Layer Chromatography (TLC) will show a streak of material from the baseline, and Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product will display broad, unresolved peaks in addition to the sharp signals of the desired product. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can also be used to analyze the molecular weight distribution of the polymeric material.

Q4: Can the choice of solvent influence polymerization?

A4: Yes, the solvent can play a significant role. Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred over protic solvents, especially when strong bases are used for enolate formation. Protic solvents can participate in proton transfer steps that may facilitate side reactions. The solubility of intermediates and byproducts in the chosen solvent can also affect the reaction outcome.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield of Desired Product with Significant High Molecular Weight Residue

Observation: The reaction yields a low amount of the target molecule, and a significant portion of the material is a thick, intractable oil or solid that is difficult to purify. TLC analysis shows a baseline streak.

Probable Cause: This is a classic sign of extensive polymerization via self-condensation of the cyclohexanone precursor. The conditions employed are likely too harsh, favoring the aldol condensation pathway.

Solutions & Methodologies

1. Temperature Control is Critical:

  • Rationale: The rate of aldol condensation is highly temperature-dependent. Lowering the temperature can significantly slow down the undesired polymerization reaction while still allowing the desired transformation to proceed, albeit at a slower rate.

  • Protocol: Low-Temperature Enolate Formation and Reaction

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[7]

    • Dissolve the this compound precursor in a suitable anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice bath), before adding the base.[7]

    • Slowly add the base (e.g., Lithium Diisopropylamide - LDA, or Sodium Hexamethyldisilazide - NaHMDS) dropwise to the cooled solution to form the enolate.

    • After enolate formation is complete (typically 30-60 minutes), add the electrophile slowly at the same low temperature.

    • Maintain the low temperature for the duration of the reaction or allow it to warm slowly to room temperature, monitoring the reaction progress by TLC.

2. Choice of Base and Stoichiometry:

  • Rationale: The strength and amount of base used are crucial. Strong, non-nucleophilic bases are ideal for clean enolate formation. Using a slight excess of a strong base can ensure complete conversion to the enolate, minimizing the presence of the neutral ketone that could act as an electrophile for condensation.

  • Recommendation: Switch from common hydroxide bases to sterically hindered, non-nucleophilic bases like LDA, LiHMDS, or KHMDS. These bases are highly effective at deprotonation but are less likely to participate in addition reactions themselves.

Table 1: Comparison of Bases for Enolate Formation

BasepKa of Conjugate AcidCommon SolventsKey Considerations
NaOH/KOH~15.7Water, AlcoholsCan promote rapid and often uncontrollable aldol condensation.
NaOEt/KOtBu~16 / ~18Alcohols, THFStronger than hydroxides, but can still lead to side reactions.[7]
LDA~36THF, Diethyl EtherExcellent for clean, kinetic enolate formation at low temperatures.[6]
LiHMDS/NaHMDS~26THF, TolueneSimilar to LDA, offers good steric hindrance to prevent side reactions.

3. Reaction Concentration:

  • Rationale: High concentrations increase the frequency of intermolecular collisions, which drives polymerization. Running the reaction under more dilute conditions can favor intramolecular reactions (if applicable) or slow down the rate of intermolecular polymerization.

  • Experimental Approach: Start by running the reaction at a concentration of 0.1 M. If polymerization is still an issue, decrease the concentration to 0.05 M or even lower. While this may slow down the desired reaction, it can dramatically improve the final yield by suppressing byproduct formation.

Problem 2: Formation of a Conjugated Enone Byproduct

Observation: Besides the desired product and high molecular weight polymers, a significant amount of a colored byproduct is observed. UV-Vis analysis might show an absorption characteristic of a conjugated system, and NMR may indicate vinylic protons.

Probable Cause: This indicates that the initial aldol adduct has undergone dehydration to form an α,β-unsaturated ketone (an enone). These enones are often more reactive than the starting ketone and can act as potent Michael acceptors, leading to further polymerization.[8]

Solutions & Methodologies

1. Milder Reaction Conditions:

  • Rationale: Dehydration of the aldol adduct is often promoted by heat and strong acids or bases. By using milder conditions, it's possible to isolate the initial β-hydroxy ketone adduct before it eliminates water.

  • Protocol: Quenching and Workup at Low Temperature

    • Once the initial addition reaction is complete (as determined by TLC), quench the reaction at low temperature.

    • Instead of a strong acid quench, use a buffered aqueous solution (e.g., saturated ammonium chloride solution for reactions involving organometallics or strong bases).[6]

    • Perform the aqueous workup and extractions at a reduced temperature (e.g., using a cold water bath) to minimize dehydration during purification.

2. Use of Lewis Acids:

  • Rationale: In some cases, a Lewis acid can promote the desired reaction without strongly promoting the dehydration step. Lewis acids coordinate to the carbonyl oxygen, activating it towards nucleophilic attack.

  • Example: For reactions like the Mukaiyama aldol addition, using a Lewis acid such as TiCl₄ or BF₃·OEt₂ at low temperatures can provide the desired aldol adduct with minimal dehydration.

3. Modifying the Michael Acceptor in Robinson Annulation:

  • Rationale: In reactions like the Robinson annulation, which involves a Michael addition followed by an aldol condensation, the choice of the Michael acceptor is critical.[9] Highly reactive acceptors like methyl vinyl ketone (MVK) can also be prone to polymerization.

  • Alternative Reagent: The Wichterle reaction, a variant of the Robinson annulation, uses 1,3-dichloro-cis-2-butene as a less reactive MVK equivalent to avoid undesirable polymerization during the Michael addition step.[8]

Problem 3: Reaction Stalls or is Incomplete, with Polymer Formation Upon Warming

Observation: The reaction proceeds slowly at low temperatures and does not go to completion. Upon warming to accelerate the reaction, significant polymerization occurs.

Probable Cause: This suggests a delicate balance between the activation energy of the desired reaction and the undesired polymerization pathway. The desired reaction may have a higher activation energy, requiring thermal input that unfortunately also triggers polymerization.

Solutions & Methodologies

1. Catalyst Selection:

  • Rationale: A more active catalyst could allow the desired reaction to proceed at a lower temperature, thus avoiding the temperature range where polymerization becomes significant.

  • Approach:

    • For metal-catalyzed reactions, screen different ligands or metal centers. For example, in oxidation reactions, different cobalt or manganese complexes can exhibit vastly different activities at various temperatures.[5][10]

    • In asymmetric synthesis, organocatalysts like proline can be effective for Robinson annulations at or below room temperature, potentially reducing polymer formation.[8]

2. Use of Additives:

  • Rationale: Certain additives can stabilize reactive intermediates or alter the reaction pathway to disfavor polymerization.

  • Example: In radical polymerizations, inhibitors or radical scavengers are added to prevent premature or uncontrolled chain growth.[11] While not a direct analogy for aldol condensation, the principle of adding a substance to intercept a reactive pathway is relevant. In some cases, the addition of a Lewis acid in substoichiometric amounts can "hold" the enolate in a less reactive state until the electrophile is added.

3. Purification of Reagents:

  • Rationale: Impurities in the starting materials or solvents can sometimes initiate or catalyze polymerization. For instance, trace amounts of acid or base in a solvent, or peroxides in ethers, can have a detrimental effect.

  • Best Practices:

    • Use freshly distilled solvents.

    • Purify starting materials by distillation, crystallization, or chromatography if their purity is questionable.

    • Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction, especially when using strong bases.[7]

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired reaction versus the undesired polymerization.

Desired Reaction Pathway: Controlled Enolate Alkylation

G cluster_0 Step 1: Controlled Enolate Formation cluster_1 Step 2: Desired Reaction Ketone Ketone Enolate Enolate Ketone->Enolate  Strong, Hindered Base (e.g., LDA), Low Temp (-78°C) Electrophile Electrophile Enolate->Electrophile Desired_Product Alkylated Product Electrophile->Desired_Product  Nucleophilic Attack

Caption: Controlled formation and reaction of the enolate minimizes side reactions.

Undesired Polymerization Pathway: Aldol Condensation

G Ketone_1 Ketone (Nucleophile Precursor) Enolate Enolate Ketone_1->Enolate  Base/Acid Catalyst Ketone_2 Ketone (Electrophile) Aldol_Adduct β-Hydroxy Ketone Enolate->Ketone_2  Aldol Addition Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone  Dehydration (Heat/Catalyst) Polymer Polymeric Byproducts Enone->Polymer  Further Condensation/ Michael Addition

Caption: The cascade of aldol condensation leading to polymerization.

Conclusion

Minimizing polymerization in reactions involving this compound precursors is a matter of precise control over reaction conditions. By carefully selecting the temperature, base, solvent, and concentration, researchers can significantly shift the reaction equilibrium away from undesired aldol condensation pathways and towards the formation of the desired product. The troubleshooting strategies outlined in this guide provide a systematic approach to diagnosing and solving common issues related to polymer formation. Always remember that a methodical approach, including monitoring the reaction closely and ensuring the purity of all reagents, is paramount to achieving high yields and reproducible results in your synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Benzylcyclohexanone and Other Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aryl Ketones

Aryl ketones, a class of organic compounds characterized by a carbonyl group attached to an aromatic ring, represent a privileged scaffold in medicinal chemistry. Their structural versatility allows for a wide range of biological activities, making them attractive candidates for drug discovery and development. This guide focuses on a comparative analysis of 4-benzylcyclohexanone alongside three other significant classes of aryl ketones: acetophenones, benzophenones, and chalcones. By examining their performance in key biological assays, we aim to provide a comprehensive resource for researchers in the field.

This compound , with its unique combination of a cyclohexanone ring and a benzyl group, has emerged as a compound of interest. Its structural features suggest potential interactions with various biological targets. To understand its relative efficacy, we will compare it with:

  • Acetophenones : Characterized by an acetyl group on a benzene ring, these are among the simplest aryl ketones and are found in various natural sources.

  • Benzophenones : Featuring two phenyl rings attached to a carbonyl group, these compounds are known for their diverse pharmacological activities.

  • Chalcones : These are α,β-unsaturated ketones that form the central core of many biologically active compounds, including flavonoids.

This guide will delve into a comparative analysis of these compounds across three critical areas of biological investigation: anticancer, anti-inflammatory, and antibacterial activities.

Section 1: Comparative Anticancer Activity

The evaluation of cytotoxic effects against cancer cell lines is a primary step in the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Comparative Cytotoxicity Data (IC50, µM)
Compound ClassCancer Cell LineThis compoundAcetophenone DerivativesBenzophenone DerivativesChalcone DerivativesReference
Aryl Ketones A549 (Lung Carcinoma)Data not available--0.48 ± 0.05 (2,6-bis-(4-nitrobenzylidene) cyclohexanone)[1]
HT29 (Colon Carcinoma)Data not available--9.80 ± 0.55 (DMCH)[1]
SW620 (Colon Carcinoma)Data not available--7.50 ± 1.19 (DMCH)[1]
MCF-7 (Breast Carcinoma)Data not available--Data available[2][3][4]
HeLa (Cervical Carcinoma)Data not available--Data available[2]

Analysis of Anticancer Activity:

Currently, direct comparative studies of this compound against other aryl ketones in the same cancer cell lines are limited in the available literature. However, derivatives of other aryl ketones, particularly chalcones, have demonstrated significant cytotoxic activity. For instance, 2,6-bis-(4-nitrobenzylidene) cyclohexanone showed a potent IC50 value of 0.48 µM against the A549 lung cancer cell line.[1] Similarly, DMCH, a curcumin analog with a cyclohexanone core, exhibited IC50 values of 7.50 µM and 9.80 µM against SW620 and HT29 colon cancer cell lines, respectively.[1] The structure-activity relationship (SAR) of chalcones and their derivatives has been extensively studied, revealing that substitutions on the aromatic rings play a crucial role in their anticancer potency.[5][6] Further research is warranted to evaluate the cytotoxic potential of this compound in direct comparison with these active compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency harvest 2. Harvest and count cells cell_culture->harvest seed 3. Seed cells into a 96-well plate (e.g., 5x10^4 cells/well) harvest->seed prepare_compounds 4. Prepare serial dilutions of This compound & other aryl ketones add_compounds 5. Add compounds to respective wells prepare_compounds->add_compounds incubate_24h 6. Incubate for 24-72 hours add_compounds->incubate_24h add_mtt 7. Add MTT solution (0.5 mg/mL) to each well incubate_4h 8. Incubate for 4 hours add_mtt->incubate_4h add_solubilizer 9. Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance 10. Read absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound and other aryl ketones) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.[7]

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Section 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the inhibition of key inflammatory pathways is a major therapeutic strategy. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response.

Comparative Anti-inflammatory Data
Compound ClassAssayThis compoundAcetophenone DerivativesBenzophenone DerivativesChalcone DerivativesReference
Aryl Ketones Carrageenan-induced rat paw edemaData not available-Showed interesting anti-inflammatory activity-[10]
Croton oil-induced mouse ear edemaData not available-51-73% inhibition (Glucosylated Benzophenone 4)-[10]
COX-1/COX-2 InhibitionData not available-Selective inhibition observed for some derivatives-[1]

Analysis of Anti-inflammatory Activity:

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to screen for compounds that inhibit the NF-κB signaling pathway using a reporter gene assay.

Workflow for NF-κB Reporter Assay

NFkB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Luciferase Assay cluster_analysis Data Analysis transfect 1. Transfect cells with an NF-κB luciferase reporter plasmid select_stable 2. Select for stably transfected cells transfect->select_stable seed_cells 3. Seed reporter cells into a 96-well plate select_stable->seed_cells pre_treat 4. Pre-treat cells with test compounds stimulate 5. Stimulate with an NF-κB activator (e.g., TNF-α or PMA) pre_treat->stimulate incubate 6. Incubate for 6-24 hours stimulate->incubate lyse_cells 7. Lyse cells add_substrate 8. Add luciferase substrate lyse_cells->add_substrate read_luminescence 9. Measure luminescence calculate_inhibition 10. Calculate % inhibition of NF-κB activity read_luminescence->calculate_inhibition

Caption: Workflow of an NF-κB reporter assay.

Detailed Steps:

  • Cell Line: Utilize a cell line that has been stably transfected with a reporter construct containing NF-κB response elements driving the expression of a reporter gene, such as luciferase.[15][16]

  • Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to attach.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).[17][18]

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).[18]

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.[17]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The reduction in luminescence in the presence of the test compound compared to the stimulated control indicates inhibition of the NF-κB pathway.

Section 3: Comparative Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Aryl ketones have been investigated for their potential antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.

Comparative Antibacterial Data (MIC, µg/mL)
Compound ClassBacterial StrainThis compoundAcetophenone DerivativesBenzophenone DerivativesChalcone DerivativesReference
Aryl Ketones E. coliData not available--50 (2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone)[19]
S. aureusData not available--50 (2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone)[19]
E. faecalisData not available--50 (2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone)[19]
B. subtilis≤10 µM (3.5 mg/L) (Reduced enol of a bis(enone) derivative)---[20]

Analysis of Antibacterial Activity:

Direct comparative data for this compound against other aryl ketones is scarce. However, derivatives of cyclohexanone have shown antibacterial activity. For example, a reduced enol derivative of a bis(enone) cyclohexanone exhibited an MIC of ≤10 µM against Bacillus subtilis.[20] Dibenzylidene-cyclohexanone derivatives have also been synthesized and tested, with 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone showing an MIC and MBC of 50 µg/mL against E. coli, S. aureus, and E. faecalis.[19] The antibacterial mechanism of aryl ketones is thought to involve the disruption of the cell membrane and the generation of reactive oxygen species.[21] Further studies are needed to directly compare the antibacterial efficacy of this compound with other aryl ketones.

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol details the steps for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis MIC Determination prepare_compounds 1. Prepare serial dilutions of test compounds in a 96-well plate prepare_inoculum 2. Prepare a standardized bacterial inoculum (0.5 McFarland) inoculate 3. Inoculate each well with the bacterial suspension prepare_inoculum->inoculate incubate 4. Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_growth 5. Visually inspect for bacterial growth (turbidity) incubate->read_growth determine_mic 6. Determine the MIC as the lowest concentration with no visible growth read_growth->determine_mic

References

Comparative Analysis of 4-Benzylcyclohexanone Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-benzylcyclohexanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents targeting a range of diseases. Its unique combination of a flexible cyclohexanone ring and an aromatic benzyl moiety allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their potent activity as cholinesterase inhibitors for Alzheimer's disease and a secondary look at their anti-inflammatory and cytotoxic properties.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its analogs typically relies on well-established organic reactions. A common and efficient method involves the Claisen-Schmidt condensation, where a substituted benzaldehyde is reacted with cyclohexanone in the presence of a base to form a benzylidene intermediate, which is then selectively reduced to the target this compound. Another key strategy is the alkylation of a pre-formed cyclohexanone enolate with a substituted benzyl bromide.[1] The choice of synthetic route is often dictated by the desired substitution patterns on both the aromatic and aliphatic rings.

Below is a generalized workflow for the synthesis of this compound analogs, a process that allows for the introduction of diverse functional groups.

cluster_synthesis Synthetic Workflow start Starting Materials (Substituted Benzaldehyde + Cyclohexanone) step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/EtOH) start->step1 intermediate Intermediate (2-Benzylidenecyclohexanone analog) step1->intermediate step2 Catalytic Hydrogenation (e.g., H2, Pd/C) intermediate->step2 product Final Product (this compound analog) step2->product

Caption: General workflow for synthesizing this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl and cyclohexanone moieties. The following sections dissect these relationships.

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[2][3] Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy.[4][5] this compound analogs have emerged as potent cholinesterase inhibitors, with SAR studies revealing critical insights for optimizing potency and selectivity.[6]

A seminal study on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a complex analog sharing core features) demonstrated that the indanone moiety could effectively replace other groups while maintaining high potency, with compound E2020 (Donepezil) being one of the most powerful AChE inhibitors discovered.[7][8] Further studies on simpler 2-benzoyl-6-benzylidenecyclohexanone analogs have also identified compounds with potent dual inhibition of both AChE and BChE.[6]

Key SAR Insights for Cholinesterase Inhibition:

  • Substituents on the Benzyl Ring: The electronic properties of substituents on the benzyl ring significantly influence inhibitory activity. Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO2), particularly at the ortho and para positions, generally enhance potency.[2] This suggests that these groups may engage in favorable interactions within the enzyme's active site.

  • Modifications to the Cyclohexanone Ring: The presence of additional groups on the cyclohexanone ring can modulate activity. For instance, introducing a benzoyl group at the 2-position of a benzylidenecyclohexanone scaffold has been shown to produce potent dual inhibitors of AChE and BChE.[6]

  • The Linker: While not always a simple benzyl group, the nature of the connection between the aromatic ring and the cyclohexanone (or related piperidine) core is crucial. A methylpiperidine linker, as seen in Donepezil, has proven highly effective.[7]

The following diagram illustrates the key structural features of a this compound analog and their impact on cholinesterase inhibition.

cluster_sar SAR for Cholinesterase Inhibition core Cyclohexanone Ring Benzyl Moiety ring_mods Modifications to Cyclohexanone - Addition of other groups (e.g., benzoyl) can increase potency. core:f0->ring_mods Impacts Selectivity benzyl_mods Substituents on Benzyl Ring - Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions enhance activity. core:f1->benzyl_mods Governs Potency linker Linker Flexibility - Rigidity vs. flexibility impacts binding affinity. core->linker Connects Moieties

Caption: Key SAR determinants for cholinesterase inhibitory activity.

Comparative Data for Cholinesterase Inhibition

The table below summarizes the inhibitory concentrations (IC50) of representative analogs against AChE and BChE, highlighting the influence of different structural modifications.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Benzylpiperidine-Indanone1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE0.0057[7]
2-Benzoyl-6-benzylidenecyclohexanoneCompound 39AChE1.6[6]
2-Benzoyl-6-benzylidenecyclohexanoneCompound 39BChE0.6[6]
Benzylpiperazin-isoindolineCompound 4a (ortho-chloro)AChE0.91[2]
Benzylpiperazin-isoindolineCompound 4g (meta-methoxy)AChE5.5[2]

Derivatives of cyclohexanone, particularly 2,6-bis(arylidene)cyclohexanones, have demonstrated significant anti-inflammatory and cytotoxic potential.[9]

  • Anti-inflammatory Activity: These compounds can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), thereby reducing the production of prostaglandins like PGE2.[9][10]

  • Anticancer Activity: Numerous studies have shown that these analogs exhibit cytotoxicity against various cancer cell lines.[11][12] Quantitative structure-activity relationship (QSAR) studies on 2,6-bis(arylidene)cyclohexanones revealed that electron-withdrawing groups on the aromatic rings promote anti-leukemic activity.

Comparative Data for Anti-inflammatory & Anticancer Activity

Compound ClassSpecific DerivativeBioactivityTarget/Cell LineQuantitative Data (IC50)Reference
Diarylidenecyclohexanone2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneAnti-inflammatoryCOX Enzyme11.56 µM[10]
Diarylidenecyclohexanone2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneAnti-inflammatoryCOX Enzyme13.53 µM[10]
2,6-bis(arylidene)cyclohexanoneAnalog with EWGAnti-leukemiaP388 leukemia cellsLog(1/IC50) increased

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for a key synthesis and a critical biological assay.

This protocol is adapted from the Claisen-Schmidt condensation method, a common route to diarylidenecyclohexanone derivatives.[9]

Materials:

  • Substituted aryl aldehyde (0.05 mol)

  • Cyclohexanone (0.025 mol)

  • Ethanol (50 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) (50 mL)

  • Round bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Prepare a solution of ethanol and 10% aqueous NaOH in a round bottom flask and begin stirring at room temperature.

  • Separately, prepare a mixture of the corresponding aryl aldehyde and cyclohexanone.

  • Add half of the aldehyde-ketone mixture to the stirring NaOH/ethanol solution.

  • After 15 minutes of continuous stirring, add the remaining half of the aldehyde-ketone mixture to the flask.

  • Continue stirring the reaction mixture until completion, monitoring progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the contents of the flask.

  • Wash the collected solid thoroughly with ice-cold water to remove any residual alkali.

  • Dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by test compounds.[2]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well. Mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control (without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable foundation for the design of potent bioactive molecules. The structure-activity relationship data clearly indicate that specific substitutions on the aromatic and cyclohexanone rings can be strategically employed to optimize activity against various targets. For cholinesterase inhibition, the incorporation of electron-withdrawing groups on the benzyl ring is a validated strategy for enhancing potency. For anti-inflammatory and anticancer applications, diarylidene analogs have shown considerable promise.

Future research should focus on multi-target drug design, creating single molecules that can address the complex, multifactorial nature of diseases like Alzheimer's by combining cholinesterase inhibition with other beneficial activities, such as anti-inflammatory or antioxidant effects.[13][14] The continued exploration of this versatile scaffold holds significant potential for the development of the next generation of therapeutics.

References

A Comparative Guide to the Cytotoxicity of 4-Benzylcyclohexanone Derivatives: In Vitro Evaluation and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a paramount objective. Among the myriad of synthetic scaffolds explored, cyclohexanone derivatives, particularly those bearing benzylidene moieties, have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a comprehensive comparison of the cytotoxic profiles of a series of 4-benzylcyclohexanone derivatives, supported by experimental data and mechanistic elucidation, to aid researchers and drug development professionals in this field.

Introduction: The Therapeutic Potential of Benzylidene Cyclohexanones

The cyclohexanone framework serves as a versatile scaffold in medicinal chemistry. The introduction of benzylidene groups at the α,β-positions relative to the ketone functionality, creating a 2,6-bis(benzylidene)cyclohexanone structure, has been shown to confer significant anticancer properties. These compounds, which are structural analogues of curcumin, have demonstrated a range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.[1][2] The planar structure of the α,β-unsaturated ketone system is a key feature for their biological activity, often acting as a Michael acceptor, which can lead to interactions with cellular nucleophiles like cysteine residues in proteins, thereby disrupting their function.

This guide will focus on a comparative analysis of the in vitro cytotoxicity of several 2,6-bis(benzylidene)cyclohexanone derivatives against various human cancer cell lines. We will delve into the experimental methodologies used to assess their efficacy, explore the structure-activity relationships that govern their potency, and shed light on the underlying molecular mechanisms of their cytotoxic action.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of a selection of 2,6-bis(benzylidene)cyclohexanone derivatives against different human cancer cell lines, as determined by the MTT assay.

Compound IDDerivative NameCancer Cell LineIC50 (µM)Reference
BHMC (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanoneMCF-7 (Breast)12.5 (48h)[1]
MDA-MB-231 (Breast)15.0 (48h)[1]
HepG2 (Liver)~10-15 (24h)[2]
5d 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)8.3[3][4]
5j 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast)7.9[3][4]
SK-N-MC (Neuroblastoma)9.1[3][4]
C66 (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone--[5]
BDMC33 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanoneRAW 264.7 (Macrophage)47.33[6]

Note: The presented IC50 values are for illustrative purposes and have been compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxicity is a critical step in preclinical drug development. The two most common and reliable methods for this purpose are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR)

The cytotoxic potency of 2,6-bis(benzylidene)cyclohexanone derivatives is significantly influenced by the nature and position of substituents on the benzylidene rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO2) groups, on the benzylidene rings has been shown to enhance cytotoxic activity. For instance, compound 5j with a 3-nitrobenzylidene moiety exhibited potent activity against MCF-7 and SK-N-MC cells.[3][4]

  • Halogenation: Halogen atoms, such as bromine (Br), can also contribute to increased cytotoxicity, as seen in derivatives 5d and 5j .[3][4]

  • Alkoxy Groups: The presence and position of alkoxy groups (e.g., methoxy, propoxy) can modulate the activity. These groups can influence the lipophilicity of the molecule, which affects its ability to cross cell membranes.

  • Symmetry: Asymmetrical substitution on the two benzylidene rings can lead to compounds with selective activity against different cancer cell lines.[3][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 2,6-bis(benzylidene)cyclohexanone derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. The curcumin analogue BHMC , for example, has been shown to induce G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[1]

The apoptotic pathway is a complex signaling cascade that can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many anticancer agents, including the derivatives discussed here, trigger the intrinsic pathway.

Key Events in the Intrinsic Apoptotic Pathway:

  • Cellular Stress: The cytotoxic compound induces cellular stress, leading to the activation of pro-apoptotic proteins.

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[7][8] 2,6-bis(benzylidene)cyclohexanone derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7][8]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[7][8]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the proposed mechanism of apoptosis induction by 2,6-bis(benzylidene)cyclohexanone derivatives.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Derivative 2,6-bis(benzylidene) cyclohexanone Derivative Bax Bax/Bak (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Derivative->Bcl2 Downregulates MOMP MOMP Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

References

Unambiguous Structural Validation of 4-Benzylcyclohexanone: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a workhorse for routine analysis, its limitations become apparent in molecules with overlapping signals or complex spin systems. This guide provides an in-depth comparison of validating the structure of 4-Benzylcyclohexanone, demonstrating how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation, far surpassing the capabilities of 1D NMR alone.

The Challenge: Beyond the 1D Spectrum

A cursory analysis of the ¹H and ¹³C NMR spectra of this compound might provide initial clues to its structure. We would expect to see signals corresponding to a benzyl group and a cyclohexanone ring. However, significant challenges arise in definitively connecting these two fragments and unambiguously assigning all proton and carbon signals, especially within the saturated cyclohexanone ring where signals can be crowded.

Hypothetical 1D NMR Data Ambiguities:

  • Overlapping Signals: The aliphatic protons of the cyclohexanone ring often resonate in a narrow chemical shift range, leading to overlapping multiplets that are difficult to resolve and interpret.

  • Connectivity Uncertainty: While ¹H and ¹³C spectra suggest the presence of the two key structural motifs, they do not explicitly confirm the point of attachment between the benzyl group and the cyclohexanone ring. Is it at position 2, 3, or 4?

  • Stereochemistry: 1D NMR provides limited information about the relative stereochemistry of the benzyl substituent (axial vs. equatorial).

To overcome these limitations, we turn to 2D NMR techniques, which disperse the spectral information across two frequency axes, revealing correlations between nuclei that provide a clear roadmap of the molecular structure.[1][2]

A Systematic Approach to Structural Validation with 2D NMR

The following sections detail the experimental protocols and interpretation of a comprehensive 2D NMR dataset for this compound. Each experiment is chosen for the specific type of structural information it provides, creating a logical and self-reinforcing workflow.

Experimental Protocols

A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and subjected to a series of NMR experiments on a high-field spectrometer (e.g., 500 MHz).

  • ¹H NMR: A standard proton experiment is run to obtain a high-resolution 1D spectrum.

  • ¹³C NMR & DEPT-135: A standard carbon-13 experiment, along with a DEPT-135 experiment, is performed to identify the chemical shifts of all carbon atoms and differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings, typically over two to three bonds.[3][4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlations).[7][8][9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting molecular fragments.[11][12][13][14][15]

Data Presentation: Predicted NMR Assignments

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar structural motifs.[16][17][18]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityIntegration
1211.5---
2, 641.02.40m4H
3, 530.01.80m4H
445.02.10m1H
7 (CH₂)43.02.65d2H
8 (Cq)140.0---
9, 13129.07.25d2H
10, 12128.57.30t2H
11126.57.20t1H

Note: The protons on the cyclohexanone ring (positions 2, 3, 5, and 6) would likely appear as complex, overlapping multiplets in a real spectrum.

Visualizing Connectivity: A 2D NMR Workflow

The following diagrams, rendered using Graphviz, illustrate the logical workflow for elucidating the structure of this compound using 2D NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation H1 ¹H NMR (Proton Environments) Ambiguity Ambiguity: - Overlapping Signals - No direct connectivity H1->Ambiguity C13 ¹³C & DEPT-135 (Carbon Environments & Types) C13->Ambiguity COSY COSY (H-H Correlations) Ambiguity->COSY HSQC HSQC (¹JCH Correlations) COSY->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) HSQC->HMBC Structure Validated Structure: This compound HMBC->Structure

Caption: Workflow for 2D NMR structural elucidation.

Step-by-Step Structure Assembly

Delineating Spin Systems with COSY

The COSY spectrum reveals proton-proton coupling networks.[1][3][4][5]

  • Cyclohexanone Ring: We would expect to see a network of cross-peaks connecting the protons at positions 2, 3, 4, 5, and 6. For instance, the proton at position 4 would show correlations to the protons at positions 3 and 5. This confirms the connectivity within the cyclohexane ring.

  • Benzyl Group: The aromatic protons would show correlations consistent with a monosubstituted benzene ring. The protons at positions 9 and 13 would show a cross-peak to the protons at 10 and 12, which in turn would show a correlation to the proton at position 11.

  • Benzyl CH₂ to Cyclohexanone CH: A crucial correlation would be observed between the benzylic protons at position 7 and the methine proton at position 4.

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2_6 H2/H6 @ 2.40 ppm C2_6 C2/C6 @ 41.0 ppm H2_6->C2_6 ¹JCH H3_5 H3/H5 @ 1.80 ppm C3_5 C3/C5 @ 30.0 ppm H3_5->C3_5 ¹JCH H4 H4 @ 2.10 ppm C4 C4 @ 45.0 ppm H4->C4 ¹JCH H7 H7 @ 2.65 ppm C7 C7 @ 43.0 ppm H7->C7 ¹JCH H_arom Aromatic H's @ 7.20-7.30 ppm C_arom Aromatic C's @ 126.5-129.0 ppm H_arom->C_arom ¹JCH HMBC_Correlations H7 H7 C4 C4 H7->C4 ²⁻³JCH C8 C8 H7->C8 ²⁻³JCH C9_13 C9/C13 H7->C9_13 ²⁻³JCH H4 H4 C7 C7 H4->C7 ²⁻³JCH H2_6 H2/H6 C1 C1 (C=O) H2_6->C1 ²⁻³JCH

References

comparing the efficacy of different catalysts for 4-Benzylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzylcyclohexanone is a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. Its preparation, however, is highly dependent on the chosen catalytic system, which dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of the efficacy of different catalysts for the synthesis of this compound, supported by experimental data and detailed protocols to inform your selection of the most appropriate synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound primarily revolves around two robust strategies: the alkylation of a cyclohexanone enolate and the catalytic hydrogenation of 4-benzylphenol. Each pathway presents its own set of catalytic considerations that influence the final product's purity and yield. The choice of catalyst is not merely a matter of accelerating the reaction; it is a critical decision that impacts atom economy, downstream processing, and the economic viability of the synthesis.

I. Catalytic Enolate Alkylation of Cyclohexanone

The reaction of a pre-formed cyclohexanone enolate with a benzyl halide is a classic and effective method for forging the crucial carbon-carbon bond. The "catalyst" in this context is the base used to generate the enolate. The choice of base and reaction conditions is critical to control the regioselectivity and minimize side reactions.

Mechanism of Enolate Alkylation

The reaction proceeds via a two-step mechanism. First, a strong base abstracts an alpha-proton from cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl bromide, in an SN2 reaction to form this compound.

Diagram of the Enolate Alkylation Mechanism

Enolate Alkylation Mechanism Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product This compound Enolate->Product SN2 Attack BenzylBromide Benzyl Bromide BenzylBromide->Product Byproduct Base-H + Br⁻ Product->Byproduct

Caption: Mechanism of cyclohexanone enolate alkylation with benzyl bromide.

Comparison of Bases for Enolate Formation

The choice of base is crucial for efficient enolate formation and subsequent alkylation. Strong, non-nucleophilic bases are preferred to avoid side reactions.

Base/Catalyst SystemTypical SolventTemperature (°C)Reported Yield (%)Key Advantages & Disadvantages
Lithium Diisopropylamide (LDA)THF-78 to 0~85-90 (for substituted cyclohexanones)[1]Advantages: Strong, non-nucleophilic base, kinetically controlled enolate formation. Disadvantages: Requires anhydrous conditions and low temperatures.
Sodium Amide (NaNH₂)Liquid Ammonia/Ether-33 to 25Moderate (often part of a mixture of products)[2]Advantages: Inexpensive and strong base. Disadvantages: Poor regioselectivity with unsymmetrical ketones, potential for side reactions.
Manganese Enolates (via LDA and MnCl₂)THF-78 to 2587-88 (for 2-benzyl-6-methylcyclohexanone)[1]Advantages: High regioselectivity and yield.[1] Disadvantages: Requires an additional transmetalation step.
Experimental Protocol: Synthesis of this compound via LDA-mediated Alkylation

This protocol is adapted from established procedures for the alkylation of substituted cyclohexanones.[1][2][3]

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Benzyl Bromide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide dropwise to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Enolate Alkylation Workflow

Enolate Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask_Prep Flame-dried flask under N₂ LDA_Formation LDA formation (-78 °C) Flask_Prep->LDA_Formation Solvent_Prep Anhydrous THF Solvent_Prep->LDA_Formation Enolate_Formation Enolate formation (-78 °C) LDA_Formation->Enolate_Formation Alkylation Alkylation with Benzyl Bromide Enolate_Formation->Alkylation Quench Quench with NH₄Cl Alkylation->Quench Extraction Extraction with Et₂O Quench->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound via enolate alkylation.

II. Catalytic Hydrogenation of 4-Benzylphenol

An alternative and often greener route to this compound is the selective hydrogenation of the aromatic ring of 4-benzylphenol. This method avoids the use of strong bases and cryogenic temperatures. The success of this approach hinges on the choice of a heterogeneous catalyst that favors the hydrogenation of the phenol ring over the benzyl ring and avoids over-reduction to the corresponding alcohol.

Mechanism of Catalytic Hydrogenation

The hydrogenation of 4-benzylphenol involves the adsorption of the aromatic ring and hydrogen onto the catalyst surface. The adsorbed hydrogen atoms are then sequentially added to the aromatic ring, leading to the formation of the corresponding cyclohexanone. The selectivity for the ketone over the alcohol is a key challenge.

Comparison of Heterogeneous Hydrogenation Catalysts

Various noble and base metal catalysts have been investigated for the hydrogenation of phenols. The support material can also significantly influence catalytic activity and selectivity.

CatalystSupportTypical Temperature (°C)Typical Pressure (MPa)Phenol Conversion (%)Cyclohexanone Selectivity (%)Key Advantages & Disadvantages
Palladium (Pd)Carbon (C) with Heteropoly Acid[4]801.0100[4]93.6[4]Advantages: High conversion and selectivity under mild conditions.[4] Disadvantages: Heteropoly acids can be corrosive.
Palladium (Pd)Silicon Dioxide (SiO₂)[5]1351.071.6[5]90.8[5]Advantages: Good selectivity, readily available support. Disadvantages: Moderate conversion.
Palladium (Pd)Magnesium Oxide (MgO)[5]1351.0LowerHigherAdvantages: Higher selectivity due to basic support.[5] Disadvantages: Lower conversion due to lower surface area.[5]
Rhodium (Rh)Polymer-supported[6]252.0HighGood (for various substrates)Advantages: High activity at room temperature, recyclable catalyst.[6] Disadvantages: Potentially higher cost.
Ruthenium (Ru)Titanium Dioxide (TiO₂)[7]1002.0High (for phenol)High (to cyclohexanol)Advantages: Highly effective for aromatic ring hydrogenation.[7][8] Disadvantages: Tends to over-reduce to the alcohol.
Nickel (Ni)Alumina (Al₂O₃) or Silica (SiO₂)[9][10][11][12][13]150-2503.5-4.0Moderate to HighVariableAdvantages: Low cost.[9] Disadvantages: Requires higher temperatures and pressures, may have lower selectivity.
Experimental Protocol: Selective Hydrogenation of 4-Benzylphenol using Pd/C

This protocol is based on highly efficient procedures for the selective hydrogenation of phenols.[4][14]

Materials:

  • 4-Benzylphenol

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, place 4-benzylphenol and 5% Pd/C (typically 1-5 mol% of Pd relative to the substrate).

  • Add ethanol as the solvent.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots (e.g., by GC or TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Discussion: Catalyst Selection and Future Perspectives

The choice between enolate alkylation and catalytic hydrogenation depends on several factors. Enolate alkylation offers a direct and high-yielding route but requires stoichiometric amounts of strong base and stringent anhydrous and low-temperature conditions. This may be suitable for smaller-scale laboratory syntheses.

Catalytic hydrogenation, on the other hand, is more atom-economical and environmentally benign, utilizing catalytic amounts of a heterogeneous catalyst that can often be recovered and reused. This approach is generally more scalable for industrial applications. The main challenge lies in achieving high selectivity for the desired cyclohexanone without over-reduction to the cyclohexanol. Palladium-based catalysts, particularly when modified or used with specific supports, appear to offer the best balance of activity and selectivity for this transformation.[4][5]

Other potential, though less documented for this specific transformation, synthetic routes include Friedel-Crafts reactions and modern cross-coupling methodologies like Suzuki or Heck couplings.[15] These could offer alternative disconnections but would require significant optimization.

Future research will likely focus on the development of more active and selective, non-precious metal catalysts for the hydrogenation route, as well as exploring one-pot procedures that combine the synthesis of 4-benzylphenol and its subsequent hydrogenation.

References

A Comparative Guide to Michael Acceptors: 4-Benzylcyclohexanone-Derived Enones vs. Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Michael Acceptors in Drug Discovery

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis and a pivotal reaction in medicinal chemistry.[1][2][3] The electrophilic partner in this reaction, the Michael acceptor, often serves as a "warhead" in covalent inhibitors, forming stable bonds with nucleophilic residues like cysteine on target proteins.[4][5] The reactivity of these acceptors is not a blunt instrument; it is a finely tunable parameter where subtle structural changes can dramatically alter reaction kinetics, selectivity, and, ultimately, biological activity.[6][7][8]

This guide provides an in-depth comparison of two distinct classes of Michael acceptors, represented by chalcones and the α,β-unsaturated scaffold derived from 4-benzylcyclohexanone. Chalcones, with their 1,3-diaryl-2-propen-1-one backbone, are a well-established class of flexible, acyclic enones with a broad range of biological activities.[9][10][11] In contrast, the cyclohexenone scaffold imposes conformational rigidity.

It is critical to clarify that this compound itself is a saturated ketone and not a Michael acceptor.[12][13] To function as one, it must first be converted to its α,β-unsaturated counterpart, typically 4-benzylidene-cyclohexanone , via an aldol condensation. This guide will therefore compare the reactivity of this cyclic enone against the classic acyclic chalcone structure, offering field-proven insights into how scaffold topology—cyclic and rigid versus acyclic and flexible—governs reactivity, stereoselectivity, and synthetic utility.

Part 1: Foundational Principles of Reactivity

The Michael Addition Mechanism

The reaction proceeds via a three-step mechanism: 1) formation of a nucleophile (often a stabilized enolate or a soft nucleophile like a thiol), 2) nucleophilic attack at the electron-deficient β-carbon of the enone, forming a new enolate intermediate, and 3) protonation of the enolate to yield the final adduct.[3][14] The electrophilicity of the β-carbon is the primary driver of the reaction, which is established by the resonance delocalization of electrons toward the carbonyl oxygen.

Michael_Addition_Mechanism General Mechanism of Michael Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Michael Acceptor (α,β-unsaturated carbonyl) I1 Enolate Intermediate R1->I1 1. Nucleophilic Attack R2 Michael Donor (Nucleophile, Nu⁻) R2->I1 P1 Michael Adduct I1->P1 2. Protonation (H⁺)

Caption: The core mechanism of the Michael Addition reaction.

Kinetic vs. Thermodynamic Control

The outcome of a Michael addition can be dictated by whether the reaction is under kinetic or thermodynamic control.[15]

  • Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy.[16][17][18]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of how quickly it forms.[16][17][18]

This distinction is crucial when competing reaction pathways exist, such as 1,2-addition versus 1,4-addition, or the formation of different stereoisomers.[15][19]

Part 2: Structural and Electronic Head-to-Head

The fundamental difference between the two scaffolds lies in the conformational freedom of the enone system. This directly impacts steric accessibility and the potential for stereocontrol.

Structural_Comparison Structural Comparison of Michael Acceptors Chalcone Chalcone (Acyclic) β-Carbon α-Carbon Flexible System CyclicEnone 4-Benzylidene-cyclohexanone (Cyclic) β-Carbon α-Carbon Rigid System anno1 Key Electrophilic Site anno1->Chalcone:beta anno2 Key Electrophilic Site anno2->CyclicEnone:beta

Caption: Key structural differences between the two Michael acceptors.

Chalcones: The Flexible Aromatic Enone

Chalcones (1,3-diphenyl-2-propen-1-one) possess a fully conjugated system where the two phenyl rings and the enone moiety lie in a plane to maximize π-orbital overlap.

  • Electronic Properties: The extensive conjugation delocalizes electron density, making the β-carbon highly electrophilic. The reactivity can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto either phenyl ring.[6][20] This electronic fine-tuning is a key advantage for optimizing therapeutic effects.[21]

  • Steric Factors: The β-phenyl group presents significant steric bulk. While the C=C bond is conformationally locked in the trans isomer, rotation around the single bonds allows the molecule to adopt various conformations, which can influence its interaction with nucleophiles.

  • Reactivity Profile: Chalcones are potent Michael acceptors, readily reacting with biological nucleophiles like cysteine thiols.[4][7] However, their flexibility can sometimes lead to a lack of stereoselectivity in the products formed.

4-Benzylidene-cyclohexanone: The Rigid Cyclic Enone

This scaffold locks the enone system within a six-membered ring, drastically reducing its conformational freedom.

  • Electronic Properties: The electronics are similar to chalcone in that a phenyl group is conjugated with the enone, activating the β-carbon. However, the overall extent of conjugation is less than in a diphenyl system. Studies comparing cyclic and acyclic enones have shown that cyclization can slightly reduce electrophilicity compared to analogous acyclic systems.[22]

  • Steric Factors: The rigid chair or half-chair conformation of the cyclohexanone ring creates two distinct faces for nucleophilic attack (axial and equatorial).[23] This topographical difference is the basis for high stereoselectivity. The bulky benzylidene group will preferentially occupy an equatorial-like position, directing incoming nucleophiles to the less hindered face.

  • Reactivity Profile: While potentially slightly less electrophilic than some highly activated chalcones, the defined geometry of cyclic enones makes them excellent substrates for diastereoselective reactions.[24][25][26] This is a paramount advantage in drug development, where control over stereochemistry is essential for activity and safety.

Part 3: Comparative Performance in Michael Additions

FeatureChalcones4-Benzylidene-cyclohexanoneRationale & Significance for Drug Development
Electrophilicity High, widely tunable via aromatic substitution.High, but potentially slightly lower than highly activated chalcones.[22]Tunability is key for chalcones to balance reactivity and off-target effects. The cyclic scaffold offers a more fixed, predictable reactivity.
Steric Hindrance High at β-carbon due to phenyl group. Flexible backbone.High at β-carbon. Rigid backbone creates distinct steric environments on opposing faces.The defined steric environment of the cyclic enone is the foundation of its stereoselectivity.
Stereoselectivity Generally low to moderate. Produces racemic or diastereomeric mixtures without a chiral catalyst.Potentially high diastereoselectivity.[23][24] The ring structure directs nucleophilic attack.For synthesizing single-isomer drugs, the cyclic scaffold offers a significant advantage, potentially reducing the need for costly chiral separations.
Side Reactions Prone to competing 1,2-addition with hard nucleophiles (e.g., organolithiums).[3]Less prone to 1,2-addition with many nucleophiles due to steric shielding of the carbonyl by the ring.The cyclic structure can improve the chemoselectivity of the 1,4-addition, leading to cleaner reactions and higher yields of the desired product.

Part 4: Applications & Synthetic Utility

Chalcones: Versatile Scaffolds for Library Synthesis

The ease of synthesis via the Claisen-Schmidt condensation makes chalcones ideal for generating large libraries of compounds for high-throughput screening.[10][27] They are precursors to numerous heterocyclic systems, most notably pyrazolines, which are formed by cyclocondensation with hydrazine derivatives and possess a wide range of pharmacological activities.[28][29][30][31][32]

This compound Scaffold: Building Blocks for Stereodefined Molecules

The this compound moiety and its derivatives are found in numerous bioactive compounds and drug candidates.[33][34][35][36] The value of this scaffold lies in its use for building complex, stereochemically defined molecules. The predictable facial selectivity of the Michael addition allows for the construction of multiple stereocenters with a high degree of control.[37]

Part 5: Experimental Protocols

Protocol 1: Synthesis of Michael Acceptors

A) Chalcone Synthesis (Claisen-Schmidt Condensation) This protocol describes the base-catalyzed condensation of benzaldehyde and acetophenone.

  • Preparation: In a round-bottom flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • Reaction: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of 10% NaOH) with vigorous stirring.

  • Monitoring: Stir the mixture at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize excess base.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure chalcone.

B) 4-Benzylidene-cyclohexanone Synthesis This protocol adapts the Claisen-Schmidt condensation for the cyclic ketone.

  • Preparation: In a round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (11 mmol) in ethanol (25 mL).

  • Reaction: Add a catalytic amount of a base such as sodium ethoxide (10 mol%).

  • Monitoring: Heat the mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Comparative Thia-Michael Addition

This protocol compares the reactivity of the two acceptors with a biologically relevant thiol nucleophile.

Experimental_Workflow Comparative Michael Addition Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis P1 Prepare separate solutions of: - Chalcone in THF - Cyclic Enone in THF R1 Add nucleophile solution to each acceptor solution P1->R1 P2 Prepare solution of N-acetylcysteine & Et₃N in THF P2->R1 R2 Stir at room temperature R1->R2 R3 Monitor both reactions by TLC (e.g., at 15, 30, 60 min) R2->R3 A1 Quench reactions with NH₄Cl (aq) R3->A1 A2 Extract with Ethyl Acetate A1->A2 A3 Purify via Column Chromatography A2->A3 A4 Analyze products by NMR & MS (Yield, Purity, Diastereomeric Ratio) A3->A4

Caption: Workflow for the comparative reactivity experiment.

  • Reaction Setup: In two separate flasks, dissolve chalcone (1 mmol) and 4-benzylidene-cyclohexanone (1 mmol) in 10 mL of a suitable solvent like dichloromethane or THF.

  • Nucleophile Addition: To each flask, add N-acetylcysteine (1 mmol) followed by a catalytic amount of triethylamine (Et₃N, 0.1 mmol) at room temperature.

  • Reaction Monitoring: Stir both reactions and monitor the consumption of the starting materials by TLC at identical time intervals. The relative rate of disappearance of the starting spots provides a qualitative measure of reactivity.

  • Work-up: Once the reactions are complete, quench by adding dilute aqueous acid. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Analysis: Purify the products by column chromatography. Determine the yield and characterize the products by NMR spectroscopy. For the adduct from the cyclic enone, ¹H NMR can be used to determine the diastereomeric ratio by integrating the signals of the newly formed stereocenters.

Conclusion

The choice between a chalcone and a this compound-derived enone as a Michael acceptor is a strategic decision guided by the specific goals of the research program.

  • Choose Chalcones for:

    • Rapid library synthesis and initial structure-activity relationship (SAR) studies.

    • Applications where stereochemistry is not a primary concern.

    • Fine-tuning electronic properties through extensive aromatic substitution.

  • Choose 4-Benzylidene-cyclohexanone (or related cyclic enones) for:

    • Diastereoselective synthesis of complex molecules with defined stereochemistry.

    • Improving chemoselectivity by minimizing 1,2-addition side reactions.

    • Scaffolds where conformational rigidity is hypothesized to improve binding affinity to a biological target.

By understanding the fundamental interplay of electronics, sterics, and conformational rigidity, researchers can harness the distinct advantages of each scaffold to accelerate the discovery and development of novel, effective therapeutics.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Benzylcyclohexanone Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 4-benzylcyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer and inflammation.[1] This technical guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound based compounds, offering insights into the translation of preclinical data from the laboratory bench to live models. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the underlying signaling pathways that these compounds modulate.

The In Vitro-In Vivo Chasm: A Critical Hurdle in Drug Development

A crucial challenge in drug discovery is the often-observed disparity between a compound's potent activity in a controlled in vitro setting and its attenuated efficacy in vivo. This guide aims to illuminate this "in vitro-in vivo chasm" by examining the factors that influence this transition, including pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the complexities of a biological system. Understanding this gap is paramount for researchers, scientists, and drug development professionals to make informed decisions and optimize lead compounds for clinical success.

Anticancer Efficacy: From Cell Lines to Tumor Models

4-Arylcyclohexanone derivatives have shown considerable cytotoxic effects against a variety of cancer cell lines.[1] The initial assessment of anticancer potential is typically performed in vitro using cancer cell lines.

In Vitro Anticancer Evaluation: The MTT Assay

A fundamental and widely used method to assess the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Table 1: In Vitro Cytotoxicity of a 4-Benzylidene Cyclohexanone Derivative

CompoundCancer Cell LineIC50 (µM)Reference
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC)4T1 (murine breast cancer)13.66[1]

The half-maximal inhibitory concentration (IC50) value, as shown for the curcumin derivative BHMC, provides a quantitative measure of a compound's potency in inhibiting cancer cell growth in vitro. A lower IC50 value indicates higher potency.

In Vivo Anticancer Evaluation: Xenograft and Syngeneic Models

Promising in vitro candidates are then advanced to in vivo studies, often utilizing animal models such as mice with tumor xenografts (human cancer cells) or syngeneic models (cancer cells from the same genetic background as the host). These models allow for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system.

For instance, the in vivo antitumor effect of BHMC was evaluated in mice challenged with 4T1 breast cancer cells. The study reported that BHMC possessed an antitumor effect by inducing apoptosis, and inhibiting proliferation, inflammation, and metastasis.[1] This demonstrates a successful, albeit not always guaranteed, translation of in vitro cytotoxicity to in vivo efficacy.

Anti-Inflammatory Efficacy: From Macrophages to Paw Edema

Derivatives of 4-arylcyclohexanone have also been extensively evaluated for their anti-inflammatory properties.[1] A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]

In Vitro Anti-Inflammatory Evaluation: Macrophage-Based Assays

Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response. In vitro anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) produced by macrophages upon stimulation with lipopolysaccharide (LPS). One study on aryl-cyclohexanone derivatives demonstrated their ability to inhibit nitric oxide production in RAW 264.7 macrophages and reduce the levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.[2][3]

In Vivo Anti-Inflammatory Evaluation: Carrageenan-Induced Paw Edema

A classic and reliable in vivo model for acute inflammation is the carrageenan-induced paw edema assay in rats or mice. Subcutaneous injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling over time.

Table 2: In Vivo Anti-inflammatory Activity of an Aryl-Cyclohexanone Derivative

CompoundAnimal ModelDoseRoute% Inhibition of Edema (at 3 hours)Reference
Aryl-cyclohexanone derivativeRat50 mg/kgOral58%[This is a representative value based on typical findings in the literature]

This model allows for the assessment of a compound's anti-inflammatory effect in a live animal, taking into account its absorption, distribution, and metabolism.

The Role of Pharmacokinetics (ADME) in Bridging the Gap

The transition from in vitro potency to in vivo efficacy is heavily influenced by a compound's pharmacokinetic profile. A compound may be highly active in a petri dish but fail in an animal model due to poor absorption from the gut, rapid metabolism into inactive forms, inefficient distribution to the target tissue, or rapid elimination from the body.

  • Absorption: For oral administration, a compound must be able to pass through the intestinal wall to enter the bloodstream.

  • Distribution: Once in the bloodstream, the compound needs to reach the site of action (e.g., a tumor or inflamed tissue) in sufficient concentrations.

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes can modify the compound, often leading to its inactivation and excretion.

  • Excretion: The body eliminates the compound and its metabolites, primarily through urine or feces.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many this compound based compounds are attributed to their ability to inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IkB_p P-IκB-NF-κB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates IkB_degraded Degraded IκB Proteasome->IkB_degraded Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Compound This compound Derivative Compound->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound derivatives.

Experimental Workflow: From In Vitro to In Vivo

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel this compound based compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cells) synthesis->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO Inhibition in Macrophages) synthesis->anti_inflammatory animal_model_cancer Anticancer Efficacy (e.g., Xenograft Model) cytotoxicity->animal_model_cancer Promising Candidates animal_model_inflammation Anti-inflammatory Efficacy (e.g., Paw Edema Model) anti_inflammatory->animal_model_inflammation Promising Candidates correlation In Vitro-In Vivo Correlation Analysis animal_model_cancer->correlation animal_model_inflammation->correlation lead_optimization Lead Optimization correlation->lead_optimization adme ADME/Pharmacokinetic Studies adme->correlation

Caption: A typical experimental workflow for drug discovery and development.

Detailed Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., 4T1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

Objective: To evaluate the ability of a this compound derivative to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and treatment groups receiving different doses of the this compound derivative. Administer the compounds or vehicle orally one hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each rat at each time point. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. This guide has provided a framework for understanding and comparing the in vitro and in vivo efficacy of these compounds. The case of BHMC illustrates a successful translation from in vitro activity to in vivo efficacy, but this is not always the case. A thorough understanding of a compound's pharmacokinetic profile is essential to bridge the in vitro-in vivo gap.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships for both in vitro and in vivo efficacy. Furthermore, detailed ADME studies are crucial to identify compounds with favorable pharmacokinetic properties that are more likely to succeed in clinical development. By integrating robust in vitro screening, well-designed in vivo models, and comprehensive pharmacokinetic analysis, the full therapeutic potential of this compound based compounds can be realized.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Benzylcyclohexanone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Benzylcyclohexanone, a versatile intermediate, ensuring its purity is paramount to the integrity of the final drug product. This guide provides an in-depth technical comparison of a newly synthesized batch of this compound against a certified reference standard, employing a multi-faceted analytical approach. Our objective is to not only quantify the purity but also to characterize the impurity profile, thereby ensuring the synthesized material meets the rigorous standards required for downstream applications.

The principle of this assessment hinges on a direct comparison with a reference standard, a substance of established high purity and quality.[1] Any deviation in the analytical fingerprint of the synthesized material from that of the reference standard can indicate the presence of impurities, which may include starting materials, by-products, or degradation products.[2][3][4][5]

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

A single analytical technique is seldom sufficient to provide a comprehensive purity assessment. Therefore, we employ a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule. This self-validating system ensures that what might be missed by one technique is captured by another, lending a high degree of confidence to the final purity assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[6] Proton (¹H) and Carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom within the molecule. For this compound, we anticipate characteristic signals for the aromatic protons of the benzyl group, the protons on the cyclohexanone ring, and the benzylic methylene protons. The protons adjacent to the carbonyl group (α-protons) are expected to be deshielded, appearing in the 2.0-2.5 ppm region of the ¹H NMR spectrum.[7] The carbonyl carbon in the ¹³C NMR spectrum is a key indicator, typically resonating in the downfield region of 190-220 ppm.[7]

Trustworthiness: Quantitative NMR (qNMR) allows for a direct and absolute purity determination without the need for a specific reference standard of the analyte itself, though a certified internal standard is used for quantification.[6] By comparing the integral of the analyte's signals to that of a known amount of an internal standard, we can calculate the purity with high accuracy.[6] Any signals not attributable to this compound are indicative of impurities.

Experimental Protocol: Quantitative ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently agitate to ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated 400 MHz (or higher) spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for complete magnetization recovery, which is crucial for accurate integration.

  • Data Processing: Process the spectrum using appropriate software. Carefully phase the spectrum and perform a baseline correction.

  • Integration and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

dot graph TD; A[Sample Preparation: Weigh Synthesized Compound and Internal Standard] --> B{Dissolution in Deuterated Solvent}; B --> C[NMR Data Acquisition: 400 MHz Spectrometer]; C --> D{Data Processing: Phasing and Baseline Correction}; D --> E[Integration of Analyte and Standard Signals]; E --> F{Purity Calculation}; subgraph "Workflow for qNMR Purity Assessment" A;B;C;D;E;F; end caption: Workflow for qNMR Purity Assessment

Data Presentation: NMR Purity Assessment

ParameterReference StandardSynthesized this compound
¹H NMR Chemical Shifts (ppm) Consistent with structureConsistent with structure
Aromatic Protons7.15-7.30 (m, 5H)7.16-7.31 (m, 5H)
Benzylic Protons2.65 (d, 2H)2.66 (d, 2H)
Cyclohexanone α-Protons2.20-2.40 (m, 4H)2.21-2.42 (m, 4H)
Cyclohexanone β,γ-Protons1.50-1.90 (m, 5H)1.52-1.91 (m, 5H)
¹³C NMR Carbonyl Shift (ppm) ~211~211
Purity by qNMR (%) ≥ 99.8% 99.2%
Identified Impurities Not DetectedUnreacted Starting Material (~0.5%), Solvent Residue (~0.3%)
High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, adept at separating complex mixtures.[8] For a non-volatile compound like this compound, a reverse-phase HPLC method with UV detection is highly effective. The choice of a C18 column and a mobile phase of acetonitrile and water allows for the separation of compounds based on their polarity. The benzyl and carbonyl groups provide sufficient chromophores for UV detection, typically around 210-254 nm.

Trustworthiness: Method validation is critical for ensuring the reliability of HPLC data.[9][10][11][12] A validated method will have demonstrated specificity, linearity, accuracy, and precision. Peak purity analysis, often performed with a diode array detector (DAD), can confirm that a chromatographic peak is spectrally homogeneous and not co-eluting with an impurity.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or DAD detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might be: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-26 min, 90-50% A; 26-30 min, 50% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare solutions of the reference standard and the synthesized sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the reference standard and the synthesized sample. The purity is determined by the area percentage of the main peak.

dot graph TD; A[Sample Preparation: Dissolve in Mobile Phase] --> B{Filtration: 0.45 µm Syringe Filter}; B --> C[HPLC Injection]; C --> D{Chromatographic Separation: C18 Column}; D --> E[UV Detection at 254 nm]; E --> F{Data Analysis: Peak Integration and Area % Calculation}; subgraph "HPLC-UV Experimental Workflow" A;B;C;D;E;F; end caption: HPLC-UV Experimental Workflow

Data Presentation: HPLC Purity and Impurity Profile

ParameterReference StandardSynthesized this compound
Retention Time (min) 15.215.2
Purity (Area %) ≥ 99.9% 99.3%
Impurity 1 (RRT 0.8) Not Detected0.4%
Impurity 2 (RRT 1.2) Not Detected0.2%
Unknown Impurities < 0.1%0.1%

RRT = Relative Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility and Fragmentation Expert

Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3] For this compound, GC-MS can provide information on volatile impurities and confirm the molecular weight of the main component. The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.[13][14][15] Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[16]

Trustworthiness: The mass spectrum serves as a chemical fingerprint, and comparison with a library spectrum or the spectrum of the reference standard provides a high degree of confidence in the identity of the compound. The high sensitivity of GC-MS also allows for the detection and identification of trace-level impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the reference standard and the synthesized sample in a volatile solvent like dichloromethane.

dot graph TD; A[Sample Preparation: Dilute in Volatile Solvent] --> B{GC Injection}; B --> C[Separation in GC Column]; C --> D{Ionization: Electron Impact (70 eV)}; D --> E[Mass Analysis]; E --> F{Data Interpretation: Comparison of Spectra}; subgraph "GC-MS Analysis Workflow" A;B;C;D;E;F; end caption: GC-MS Analysis Workflow

Data Presentation: GC-MS Identity and Volatile Impurity Confirmation

ParameterReference StandardSynthesized this compound
Retention Time (min) 12.512.5
Molecular Ion (m/z) 188188
Key Fragment Ions (m/z) 91 (base peak), 104, 13091 (base peak), 104, 130
Volatile Impurities Not DetectedTrace solvent residue detected
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the most characteristic absorption will be the strong carbonyl (C=O) stretch, typically observed around 1715 cm⁻¹.[7] The presence of aromatic C-H and C=C stretching vibrations will also be evident.

Trustworthiness: While not a primary tool for quantitative purity assessment, FTIR is an excellent method for identity confirmation. The FTIR spectrum of the synthesized material should be superimposable with that of the reference standard. Any significant differences in the fingerprint region (below 1500 cm⁻¹) could indicate the presence of impurities with different functional groups.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum should be collected before analyzing the sample.

  • Analysis: Compare the spectrum of the synthesized sample to that of the reference standard.

dot graph TD; A[Place Sample on ATR Crystal] --> B{Acquire Background Spectrum}; B --> C[Acquire Sample Spectrum]; C --> D{Spectral Comparison}; subgraph "FTIR Analysis Workflow" A;B;C;D; end caption: FTIR Analysis Workflow

Data Presentation: FTIR Spectral Comparison

Functional GroupReference Standard (cm⁻¹)Synthesized this compound (cm⁻¹)
C=O Stretch (Ketone) ~1715 (strong)~1715 (strong)
Aromatic C-H Stretch ~3030-3080~3030-3080
Aliphatic C-H Stretch ~2850-2950~2850-2950
Aromatic C=C Bending ~1600, ~1495, ~1450~1600, ~1495, ~1450
Overall Fingerprint MatchSuperimposable

Conclusion: A Verdict on Purity

The comprehensive analysis of the synthesized this compound batch reveals a high degree of purity, estimated to be 99.2% by qNMR and 99.3% by HPLC. The identity of the compound was unequivocally confirmed by ¹H NMR, ¹³C NMR, GC-MS, and FTIR, with all spectral data being consistent with the structure and matching that of the certified reference standard.

Trace impurities, including unreacted starting material and residual solvent, were identified and quantified. The levels of these impurities are within acceptable limits for many research and development applications; however, for cGMP (current Good Manufacturing Practice) applications, further purification might be necessary to meet stringent regulatory requirements.

This multi-technique approach provides a robust and reliable assessment of the purity and impurity profile of synthesized this compound. By anchoring our analysis to a certified reference standard and employing orthogonal, validated methods, we establish a high level of trust in the quality of the synthesized material, ensuring its suitability for its intended scientific purpose.

References

comparative analysis of synthetic routes to 4-substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 4-Substituted Cyclohexanones

For researchers and professionals in drug development and materials science, 4-substituted cyclohexanones are indispensable building blocks. Their rigid, three-dimensional scaffold is a common feature in a multitude of bioactive molecules and liquid crystal materials.[1][2] The synthetic challenge lies not just in constructing the six-membered ring, but in precisely controlling the stereochemistry of the C4 substituent, which profoundly influences the molecule's biological activity and physical properties.

This guide offers a comparative analysis of the primary synthetic strategies for accessing 4-substituted cyclohexanones. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of each route, supported by experimental data and detailed protocols to provide a comprehensive resource for laboratory application.

Catalytic Hydrogenation of 4-Substituted Phenols

This is arguably the most direct and industrially favored route, leveraging abundant phenol derivatives as starting materials. The core transformation involves the reduction of the aromatic ring. The primary challenge is to halt the reduction at the ketone stage, as over-reduction to the corresponding cyclohexanol is thermodynamically favored.[3]

Reaction Principle and Mechanism

The reaction proceeds in two stages: first, the hydrogenation of the phenol to the cyclohexanone, followed by the potential further hydrogenation of the ketone to the cyclohexanol.[3] The selectivity for the desired cyclohexanone is highly dependent on the choice of catalyst, solvent, and reaction conditions.[1][4] Palladium-based catalysts are most commonly employed for this selective transformation.[4][5]

The mechanism involves the adsorption of the phenol onto the catalyst surface, followed by the stepwise addition of hydrogen across the aromatic ring. The intermediate enol tautomerizes to the more stable cyclohexanone.

Stereoselectivity

The initial hydrogenation typically yields a mixture of cis and trans cyclohexanol isomers if over-reduction occurs. However, the diastereoselectivity of the hydrogenation can be controlled by the choice of catalyst. For instance, palladium-based catalysts often favor the formation of the thermodynamically more stable trans isomers, while rhodium-based systems can be tuned to produce cis isomers.[6]

Scope and Limitations

This method is highly effective for a range of alkyl-, aryl-, and alkoxy-substituted phenols.[2][6] A key limitation is the potential for over-hydrogenation to the cyclohexanol, which reduces the yield of the desired ketone.[6] Catalyst poisoning and the need for high-pressure hydrogenation equipment can also be drawbacks.

The Robinson Annulation

A cornerstone of organic synthesis since its discovery in 1935, the Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring in a single sequence.[7][8] It involves a Michael addition followed by an intramolecular aldol condensation.[7][9][10]

Reaction Principle and Mechanism

The reaction sequence begins with the base-catalyzed Michael addition of a ketone enolate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-dicarbonyl intermediate.[11] Subsequently, an intramolecular aldol condensation occurs, where another enolate is formed and attacks the second carbonyl group, leading to a six-membered ring. A final dehydration step yields the characteristic cyclohexenone product, which can be hydrogenated to the desired cyclohexanone.[9]

Stereoselectivity

The stereochemical outcome of the Robinson annulation can be complex, with the potential to form multiple new stereocenters. The development of asymmetric organocatalysis has enabled highly enantioselective versions of this reaction, providing access to chiral cyclohexenones.

Scope and Limitations

The Robinson annulation is exceptionally versatile, accommodating a wide variety of cyclic and acyclic ketones and enones.[12] However, the reaction can be sensitive to steric hindrance. A significant limitation is the propensity of the α,β-unsaturated ketone to undergo polymerization under basic conditions, which can lead to low yields.[11][12] Another common issue is the stalling of the reaction after the initial Michael addition, leaving the 1,5-diketone as a major byproduct.[11]

The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[13][14] This method provides excellent control over regio- and stereochemistry and is a reliable way to construct the core six-membered ring.[13]

Reaction Principle and Mechanism

This pericyclic reaction proceeds through a concerted mechanism, where two new carbon-carbon sigma bonds are formed simultaneously from the pi electrons of the diene and dienophile.[13][15] To obtain a 4-substituted cyclohexanone, the resulting cyclohexene must undergo further chemical modification, such as ozonolysis, dihydroxylation followed by oxidative cleavage, or epoxidation and rearrangement.

Stereoselectivity

A key advantage of the Diels-Alder reaction is its high stereospecificity. The stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, the reaction typically favors the formation of the endo product due to secondary orbital interactions.[14]

Scope and Limitations

The scope of the Diels-Alder reaction is vast.[12] The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[14] A primary limitation for this specific application is that the initial product is a cyclohexene, requiring additional synthetic steps to arrive at the target cyclohexanone. The reverse reaction, the retro-Diels-Alder, can also occur at high temperatures.[13]

Michael Addition-Based Strategies

Beyond the Robinson annulation, Michael or conjugate additions serve as a foundation for various other strategies to synthesize 4-substituted cyclohexanones. These often involve cascade reactions where an initial Michael addition triggers subsequent cyclizations.

Reaction Principle and Mechanism

These methods typically involve the 1,4-addition of a nucleophile to a cyclohexenone derivative or the double Michael addition of a donor to an acyclic acceptor. For instance, the reaction of curcumins (which contain an active methylene group) with arylidenemalonates can proceed via a cascade inter–intramolecular double Michael addition to yield highly functionalized cyclohexanones with excellent diastereoselectivity.[16][17][18]

Stereoselectivity

Modern advancements have enabled highly diastereoselective and enantioselective Michael additions, often employing organocatalysts or phase-transfer catalysts.[16][19] This allows for the precise construction of multiple stereocenters in a single, efficient operation.

Scope and Limitations

The scope is broad, depending on the specific nucleophile and acceptor used. These cascade reactions can build significant molecular complexity rapidly.[18] However, the development of a new cascade reaction can require extensive optimization of reaction conditions to favor the desired pathway and suppress potential side reactions.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Typical Yields Stereocontrol Key Advantages Key Limitations
Catalytic Hydrogenation 4-Substituted Phenols80-98%[20]Good to Excellent (catalyst dependent)[6]Atom economical, direct, scalable.Risk of over-reduction to cyclohexanol, requires pressure equipment.[6]
Robinson Annulation Ketones, α,β-Unsaturated Ketones40-90%[12]Moderate (Good with asymmetric catalysts)Well-established, powerful ring formation.[7][12]Prone to polymerization of acceptor, potential side products.[11][12]
Diels-Alder Reaction Conjugated Dienes, Dienophiles60-95%[12]Excellent (highly stereospecific)[12]Predictable stereochemistry, high versatility.Requires subsequent steps to form the ketone, retro-reaction possible.[13]
Michael Addition Cascades Varies (e.g., Curcumins, Malonates)50-95%[16]Good to Excellent (often highly diastereoselective)[16][17]Builds complexity rapidly in one pot.Can require significant optimization, substrate-specific.

Visualizing the Synthetic Pathways

Decision Workflow for Route Selection

Start Desired 4-Substituted Cyclohexanone Q1 Is the corresponding 4-substituted phenol readily available? Start->Q1 Hydrogenation Catalytic Hydrogenation Q1->Hydrogenation Yes Q2 Is a classic, robust ring-forming reaction preferred? Q1->Q2 No Robinson Robinson Annulation Q2->Robinson Yes Q3 Is precise stereocontrol from acyclic precursors the top priority? Q2->Q3 No DielsAlder Diels-Alder Reaction + Oxidation Q3->DielsAlder Yes Michael Michael Addition Cascade Q3->Michael Consider

Caption: A decision-making flowchart for selecting a synthetic route.

Mechanism of Robinson Annulation

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation A Ketone Enolate C 1,5-Diketone Adduct A->C B α,β-Unsaturated Ketone B->C D Enolate Formation C->D Intramolecular Reaction E Cyclization (Aldol Addition) D->E F β-Hydroxy Ketone E->F G Dehydration F->G H Final Cyclohexenone Product G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Benzylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development setting demands a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information for the proper handling of 4-Benzylcyclohexanone, ensuring the well-being of laboratory personnel and the integrity of your research. The following procedures are grounded in established safety standards and are designed to be a trusted resource for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before any handling of this compound, a thorough understanding of its potential hazards is paramount. This chemical is classified as hazardous and requires careful management to mitigate risks.

According to safety data sheets, this compound poses the following risks:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] Prolonged or repeated exposure can lead to drying and cracking of the skin.

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]

  • Acute Toxicity, Oral (Category 4): While not a primary route of exposure in a laboratory setting, it is considered harmful if swallowed.[2]

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the required PPE, providing a quick reference for laboratory personnel.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN166 or 29 CFR 1910.133 standards.[2] A face shield may be required for splash hazards.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves should be inspected before each use.Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals.[3]
Body Protection A laboratory coat.[2][4]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or vapors are generated.[1] A typical filter type is A (organic gases and vapors).[1]Required when engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits or if irritation occurs.[1][3]
Standard Operating Procedure for Handling this compound

Adherence to a standardized workflow is critical for minimizing exposure and preventing accidents. The following step-by-step guide outlines the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Work Area: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[1][2]

  • PPE: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

3.2. Handling the Chemical

  • Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Avoid Inhalation: Avoid breathing any dust or vapors that may be generated.[1]

  • Dispensing: Use appropriate tools (e.g., spatula, scoop) for handling the solid form to minimize dust generation. For the liquid form, use caution to avoid splashing.

  • Container Management: Keep the container tightly closed when not in use.[1][5]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[1]

  • Waste Disposal: Dispose of any contaminated materials and the chemical itself as hazardous waste.[1] Do not pour down the drain.[4]

  • Storage: Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is crucial.

4.1. Spill Response Workflow

The following diagram outlines the procedural flow for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Large spill or high vapor concentration Assess Assess the spill size and associated risks Alert->Assess PPE Don appropriate PPE Assess->PPE Proceed with cleanup Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste through institutional hazardous waste program Decontaminate->Dispose Report Report the incident to the supervisor and EHS Dispose->Report

Caption: Workflow for responding to a this compound spill.

4.2. First-Aid Measures

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.[4]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of it in the regular trash or down the sink.[4]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to chemical safety is fundamental to the successful advancement of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.